H-Phe(4-I)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(4-iodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNQZSRPDOEBMS-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1991-81-7, 24250-85-9 | |
| Record name | 4-Iodophenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Iodophenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024250859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Iodo-L-phenylalanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03660 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Iodo-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-IODOPHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J882Z73MPL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to H-Phe(4-I)-OH: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Phe(4-I)-OH, chemically known as 4-Iodo-L-phenylalanine, is a non-natural amino acid that has garnered significant interest in various scientific and biomedical fields.[1][2][3] Its unique structure, featuring an iodine atom on the phenyl ring of phenylalanine, imparts distinct chemical properties that make it a valuable tool in biochemical research, drug development, and diagnostics.[1][3][4] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound.
Chemical Properties and Structure
4-Iodo-L-phenylalanine is a white to off-white powder.[1][2][5] The introduction of an iodine atom to the phenylalanine scaffold significantly influences its physicochemical characteristics. A summary of its key chemical and physical properties is presented in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-(4-iodophenyl)propanoic acid | [6][7][8][9] |
| Synonyms | 4-Iodo-L-phenylalanine, p-Iodo-L-phenylalanine, L-Phe(4-I)-OH | [1][6][7] |
| CAS Number | 24250-85-9 | [1][5][7][8] |
| Molecular Formula | C9H10INO2 | [1][5][6][8][10][11] |
| Molecular Weight | 291.09 g/mol | [5][6][10][11] |
| Melting Point | ~240 °C (decomposes) | [1][12] |
| Boiling Point | 366.8 ± 32.0 °C (Predicted) | [2] |
| Solubility | Partly miscible with water.[2][8][12][13] Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone.[2][14] | |
| pKa (Strongest Acidic) | 1.27 - 2.19 | [2][7][15] |
| pKa (Strongest Basic) | 9.44 | [7][15] |
| logP | -1.2 to -0.9 | [6][7][10] |
| Appearance | White to off-white powder | [1][2][5] |
Structural Information
The structure of this compound is characterized by a phenylalanine backbone with an iodine atom substituted at the para (4th) position of the benzene (B151609) ring.
-
SMILES: N--INVALID-LINK--C(O)=O[5]
-
InChI: InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1[2][5][6][7][11]
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the iodination of L-phenylalanine. A generalized laboratory-scale protocol is as follows:
-
Protection of the Amino Group: L-phenylalanine is first protected, for example, as its N-Boc derivative (BOC-Phe-OH), to prevent side reactions at the amino group. This is typically achieved by reacting L-phenylalanine with di-tert-butyl dicarbonate (B1257347) (Boc)2O in the presence of a base like sodium hydroxide (B78521) in a solvent mixture such as 1,4-dioxane (B91453) and water.[14]
-
Iodination: The protected phenylalanine is then subjected to electrophilic iodination. A common iodinating agent is N-Iodosuccinimide (NIS) in a suitable solvent like trifluoroacetic acid. The reaction is typically stirred at room temperature until completion, monitored by techniques like Thin Layer Chromatography (TLC).
-
Deprotection: The protecting group (e.g., Boc) is removed from the iodinated intermediate. For a Boc group, this is readily achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Purification: The crude this compound is then purified. This can be achieved by recrystallization from a suitable solvent system, such as water/ethanol, or by column chromatography on silica (B1680970) gel. The purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.[1]
Analytical Characterization
Standard analytical techniques are employed to confirm the identity and purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to elucidate the chemical structure. The proton NMR spectrum would show characteristic signals for the aromatic protons (with a splitting pattern indicative of para-substitution), the alpha- and beta-protons of the amino acid backbone, and the amine and carboxylic acid protons.[14]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[12] Techniques like Electrospray Ionization (ESI-MS) would show a prominent peak corresponding to the protonated molecule [M+H]+.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the primary amine (N-H stretches).[12]
-
Chiral HPLC: To confirm the enantiomeric purity of the L-isomer, chiral HPLC is employed.[12]
Signaling Pathways and Applications in Drug Development
A significant application of this compound is in the development of targeted radiopharmaceuticals for cancer therapy and imaging.[3][16] This is based on the observation that many cancer cells overexpress specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), to meet their high metabolic demands.[16] By replacing the stable iodine atom with a radioisotope (e.g., Iodine-123, Iodine-124, Iodine-125, or Iodine-131), this compound can be transformed into a potent agent for targeted radionuclide therapy or diagnostic imaging (e.g., SPECT or PET).[3][16]
The following diagram illustrates the proposed mechanism of action for radio-iodinated this compound in cancer cells.
Caption: Targeted uptake of radio-iodinated this compound by cancer cells via the LAT1 transporter.
Experimental Workflow for Evaluating Biological Activity
The following diagram outlines a typical experimental workflow for assessing the efficacy of a novel this compound-based therapeutic agent.
Caption: A generalized workflow for the preclinical evaluation of this compound based therapeutics.
Conclusion
This compound is a versatile synthetic amino acid with a well-defined chemical structure and a growing range of applications, particularly in the field of medicinal chemistry and drug development. Its unique properties, stemming from the presence of an iodine atom, allow for its use as a building block for novel peptides and as a precursor for targeted radiopharmaceuticals. The experimental protocols for its synthesis and characterization are well-established, paving the way for further research and development of innovative therapeutic and diagnostic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. L-4-Iodophenylalanine | 24250-85-9 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Iodo-L-phenylalanine 24250-85-9 [sigmaaldrich.com]
- 6. 4-Iodophenylalanine | C9H10INO2 | CID 134497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. 4-Iodo-L-phenylalanine, 95% | Fisher Scientific [fishersci.ca]
- 9. 4-Iodo-L-phenylalanine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. 4-Iodophenylalanine I-131 | C9H10INO2 | CID 11022798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. GSRS [precision.fda.gov]
- 12. usbio.net [usbio.net]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. BOC-4-IODO-L-PHENYLALANINE | 62129-44-6 [chemicalbook.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. 4-(131I)Iodo-L-phenylalanine | 76641-05-9 | Benchchem [benchchem.com]
4-Iodo-L-phenylalanine synthesis and biosynthesis pathways
An In-depth Technical Guide on the Synthesis and Biosynthesis of 4-Iodo-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis and biosynthetic pathways related to 4-Iodo-L-phenylalanine, a non-canonical amino acid of significant interest in drug development and protein engineering.
Chemical Synthesis of 4-Iodo-L-phenylalanine
The introduction of an iodine atom onto the phenyl ring of L-phenylalanine can be achieved through several synthetic methodologies. The most common approaches are direct electrophilic iodination and the Sandmeyer reaction, starting from a protected or unprotected L-phenylalanine derivative.
Direct Electrophilic Iodination
Direct iodination of L-phenylalanine involves the reaction of the aromatic ring with an electrophilic iodine species. A common method employs a mixture of iodine (I₂) and an oxidizing agent, such as iodic acid (HIO₃) or sodium periodate (B1199274) (NaIO₄), in an acidic medium.[1]
Experimental Protocol: Direct Iodination of L-Phenylalanine [2]
-
Materials: L-phenylalanine, sodium iodate (B108269) (NaIO₃), iodine (I₂), glacial acetic acid, sulfuric acid, sodium periodate (NaIO₄), 50% ethanol/water.
-
Procedure:
-
Suspend L-phenylalanine in a mixture of glacial acetic acid and concentrated sulfuric acid.
-
Add sodium iodate (NaIO₃) and iodine (I₂) to the suspension.
-
Heat the reaction mixture at 70°C. The reaction progress can be monitored by the consumption of iodine (disappearance of the purple color). The reaction time can be variable, and in some cases, the reaction may stall.[2]
-
If the reaction stalls, the addition of sodium periodate (NaIO₄) and further heating can help drive the reaction to completion.
-
After completion, the reaction is quenched, and the product is worked up through an aqueous procedure.
-
The crude product can be purified by crystallization from 50% ethanol/water to afford 4-Iodo-L-phenylalanine.
-
-
Note: This method may produce a minor side product, presumed to be 3,4-diiodo-L-phenylalanine.[1]
Sandmeyer Reaction
The Sandmeyer reaction provides an alternative route to 4-Iodo-L-phenylalanine, starting from 4-amino-L-phenylalanine. This method involves the diazotization of the amino group, followed by displacement with iodide. While effective, this multi-step process requires the synthesis of the 4-amino-L-phenylalanine precursor.[3][4]
Experimental Protocol: Sandmeyer Iodination of 4-Amino-L-phenylalanine [3]
-
Materials: 4-Amino-L-phenylalanine, hydrochloric acid (HCl), sodium nitrite (B80452) (NaNO₂), potassium iodide (KI), dichloromethane (B109758) (DCM), saturated sodium thiosulfate (B1220275) solution, brine.
-
Procedure:
-
Diazotization:
-
Suspend 4-Amino-L-phenylalanine in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5°C in an ice bath with vigorous stirring.
-
Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the KI solution at 0-5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Gentle heating may be necessary to complete the reaction.
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane.
-
Wash the combined organic layers with a saturated sodium thiosulfate solution to remove residual iodine, followed by brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-Iodo-L-phenylalanine by a suitable method, such as column chromatography.
-
-
Synthesis from Protected L-phenylalanine
For applications such as radiolabeling, syntheses often start from protected L-phenylalanine derivatives to ensure stereochemical integrity and improve yields. One such method involves the synthesis of a tin precursor from N-Boc-L-phenylalanine tert-butyl ester, which is then subjected to radioiodination.[5]
Experimental Workflow: Synthesis of Radioiodinated 4-Iodo-L-phenylalanine
Caption: Workflow for the synthesis of radioiodinated 4-Iodo-L-phenylalanine.
Quantitative Data on Chemical Synthesis
| Synthesis Method | Starting Material | Key Reagents | Reported Yield | Reference(s) |
| Direct Iodination | L-phenylalanine | I₂, NaIO₃/HIO₃, H₂SO₄, AcOH | Good yields on 10-50 g scales | [2] |
| Halogen Exchange | 2-Bromo-L-phenylalanine | NaI, CuSO₄, SnSO₄ | >74% | [6] |
| Radioiodination from Tin Precursor | N-Boc-4-(tributylstannyl)-L-phenylalanine tert-butyl ester | [¹²⁵I]NaI | 91.6 ± 2.7% (radiochemical yield for iodination step) | [5] |
Biosynthesis of 4-Iodo-L-phenylalanine
There is no known natural biosynthetic pathway for the direct production of 4-Iodo-L-phenylalanine. However, significant research has been directed towards engineering enzymes, particularly flavin-dependent halogenases (FDHs), to catalyze the site-specific iodination of L-phenylalanine. This approach leverages the cell's natural machinery for producing the precursor, L-phenylalanine, via the shikimate pathway.
The L-phenylalanine Biosynthesis Pathway (Shikimate Pathway)
L-phenylalanine is synthesized in microorganisms and plants through the shikimate pathway. This pathway converts central carbon metabolites, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate, a key branch-point intermediate for the synthesis of all three aromatic amino acids.
Shikimate Pathway to L-phenylalanine
References
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. Directed Evolution of RebH for Site Selective Halogenation of Large, Biologically Active Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. A new protein engineering approach combining chemistry and biology, part I; site-specific incorporation of 4-iodo-L-phenylalanine in vitro by using misacylated suppressor tRNAPhe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding and Improving the Activity of Flavin Dependent Halogenases via Random and Targeted Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
H-Phe(4-I)-OH molecular weight and formula
An In-depth Technical Guide on H-Phe(4-I)-OH: Core Molecular Properties
For researchers, scientists, and drug development professionals, a precise understanding of the fundamental physicochemical properties of a compound is paramount. This document provides the core molecular information for 4-Iodo-L-phenylalanine, commonly abbreviated as this compound.
Core Molecular Data
The fundamental molecular attributes of this compound are summarized below. This data is essential for a variety of applications, including stoichiometric calculations in synthetic protocols, interpretation of mass spectrometry results, and computational modeling.
| Property | Value |
| Molecular Formula | C9H10INO2[1][2][3][4] |
| Molecular Weight | 291.09 g/mol [1][4][5] |
| Synonyms | 4-Iodo-L-phenylalanine, (S)-2-Amino-3-(4-iodophenyl)propanoic acid[2][5] |
| CAS Number | 24250-85-9[1][2][3][6] |
Experimental Protocols
The determination of the molecular weight and formula of this compound is typically achieved through standard analytical techniques.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule. The sample is ionized (e.g., using electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured. The monoisotopic mass is calculated from the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O), which for C9H10INO2 is approximately 290.9756 g/mol .[5][7] This experimental value is then matched to the theoretical mass calculated from the chemical formula to confirm its identity.
Elemental Analysis: Combustion analysis can be used to determine the empirical formula. A sample of the compound is burned in an excess of oxygen, and the quantities of combustion products (carbon dioxide, water, nitrogen gas) are measured. The percentage composition of carbon, hydrogen, and nitrogen in the compound can be calculated from these measurements. The presence of iodine is typically determined by other methods, such as titration or ion chromatography after decomposition of the sample. The combination of these results allows for the determination of the empirical formula, which is then confirmed by mass spectrometry to be the molecular formula.
Logical Relationship of Molecular Properties
The following diagram illustrates the direct relationship between the compound and its core molecular identifiers.
Caption: Core molecular properties of this compound.
References
An In-depth Technical Guide to Capivasertib: A Pan-AKT Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capivasertib (B1684468), also known as AZD5363, is a potent, orally bioavailable, small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] Developed by AstraZeneca, it represents a significant advancement in targeted cancer therapy, particularly for tumors exhibiting dysregulation of the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[3][4] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in various human cancers.[3][5]
Capivasertib has received its first approval in the United States in November 2023 for use in combination with fulvestrant (B1683766) for the treatment of adult patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, locally advanced or metastatic breast cancer with one or more PIK3CA/AKT1/PTEN alterations.[6] This guide provides a comprehensive overview of Capivasertib, including its physicochemical properties, mechanism of action, role in signaling pathways, and clinical development.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | [1] |
| Molecular Formula | C21H25ClN6O2 | [1] |
| Molecular Weight | 444.92 g/mol | [1] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO | [7] |
| Storage Temperature | -20°C | [7] |
Mechanism of Action and Signaling Pathway
Capivasertib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of AKT1, AKT2, and AKT3, thereby preventing their phosphorylation and subsequent activation.[3] This blockade of AKT signaling leads to the inhibition of downstream effector proteins, ultimately resulting in decreased cell proliferation and increased apoptosis in cancer cells.[3][8]
The PI3K/AKT/mTOR pathway is a key signaling cascade that is frequently hyperactivated in cancer. This can occur through various mechanisms, including mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K), mutations in the AKT1 gene, or loss of function of the tumor suppressor PTEN.[1][9]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4"]; S6K [label="p70S6K", fillcolor="#F1F3F4"]; fourEBP1 [label="4E-BP1", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation\n& Growth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Capivasertib [label="Capivasertib", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PTEN [label="PTEN", shape=box, style=rounded, fillcolor="#F1F3F4"];
// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [label="Phosphorylation"]; PIP2 -> PIP3 [style=invis]; PI3K -> PIP3; PIP3 -> PDK1; PDK1 -> AKT [label="Phosphorylation"]; AKT -> mTORC1 [label="Activation"]; mTORC1 -> S6K; mTORC1 -> fourEBP1; S6K -> Proliferation; fourEBP1 -> Proliferation; AKT -> Survival; Capivasertib -> AKT [arrowhead=tee, color="#EA4335", style=bold, label="Inhibition"]; PTEN -> PIP3 [arrowhead=tee, color="#5F6368", label="Dephosphorylation"]; }
Figure 1: The PI3K/AKT/mTOR signaling pathway and the mechanism of action of Capivasertib.
Experimental Protocols
In Vitro Kinase Assay
A standard in vitro kinase assay can be employed to determine the inhibitory activity of Capivasertib against AKT isoforms.
Methodology:
-
Reagents: Recombinant human AKT1, AKT2, and AKT3 enzymes, a suitable substrate peptide (e.g., GSK3α/β peptide), ATP, and Capivasertib at various concentrations.
-
Procedure:
-
The kinase reaction is initiated by mixing the AKT enzyme, substrate peptide, and varying concentrations of Capivasertib in a reaction buffer.
-
The reaction is started by the addition of ATP.
-
After a defined incubation period at a specific temperature (e.g., 30°C), the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using methods such as radioactive ATP incorporation, fluorescence-based assays, or mass spectrometry.
-
-
Data Analysis: The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay
The anti-proliferative effect of Capivasertib on cancer cell lines can be assessed using a cell viability assay.
Methodology:
-
Cell Lines: A panel of cancer cell lines with known genetic alterations in the PI3K/AKT pathway (e.g., PIK3CA mutant, PTEN null) and wild-type cell lines.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of Capivasertib or a vehicle control.
-
After a 72-hour incubation period, cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
-
Data Analysis: The GI50 value (the concentration of the drug that causes 50% growth inhibition) is determined by plotting cell viability against the drug concentration.
Clinical Development and Efficacy
Capivasertib has undergone extensive clinical evaluation, demonstrating its efficacy and manageable safety profile.
Key Clinical Trials
| Trial Name | Phase | Patient Population | Treatment Arms | Key Findings | Reference |
| CAPItello-291 | III | HR-positive, HER2-negative advanced breast cancer with PIK3CA/AKT1/PTEN alterations, progressed on aromatase inhibitor. | Capivasertib + Fulvestrant vs. Placebo + Fulvestrant | Significant improvement in progression-free survival (PFS) for the Capivasertib arm (7.3 months vs. 3.1 months). | [9][10] |
| FAKTION | II | Postmenopausal women with ER-positive, HER2-negative advanced breast cancer, progressed on an aromatase inhibitor. | Capivasertib + Fulvestrant vs. Placebo + Fulvestrant | Median PFS was 10.3 months with Capivasertib vs. 4.8 months with placebo. | [11] |
| STAKT | I | Patients with ER+ invasive breast cancer. | Capivasertib monotherapy | Demonstrated dose-dependent modulation of AKT pathway biomarkers and a decrease in the proliferation marker Ki67. | [8] |
// Nodes Patient_Screening [label="Patient Screening\n(HR+/HER2- Breast Cancer,\nPIK3CA/AKT1/PTEN alterations)"]; Randomization [label="Randomization", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arm_A [label="Treatment Arm A:\nCapivasertib + Fulvestrant"]; Arm_B [label="Treatment Arm B:\nPlacebo + Fulvestrant"]; Treatment_Cycle [label="Treatment Cycles"]; Tumor_Assessment [label="Tumor Assessment\n(e.g., RECIST criteria)"]; PFS_Analysis [label="Progression-Free Survival\nAnalysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; OS_Analysis [label="Overall Survival\nAnalysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Patient_Screening -> Randomization; Randomization -> Arm_A; Randomization -> Arm_B; Arm_A -> Treatment_Cycle; Arm_B -> Treatment_Cycle; Treatment_Cycle -> Tumor_Assessment; Tumor_Assessment -> PFS_Analysis; Tumor_Assessment -> OS_Analysis; }
Figure 2: A generalized workflow for a randomized clinical trial of Capivasertib.
Safety and Tolerability
The most common side effects associated with Capivasertib include diarrhea, rash, and hyperglycemia.[3][9] These are generally manageable with standard medical care. The hyperglycemic effect is an on-target effect of AKT inhibition, as AKT plays a role in insulin (B600854) signaling.
Future Directions
Ongoing and future research will continue to explore the full potential of Capivasertib. This includes its evaluation in other cancer types with high frequencies of PI3K/AKT pathway activation, such as prostate and hematological malignancies.[2][6] Furthermore, studies are investigating Capivasertib in combination with other targeted therapies and chemotherapies to overcome resistance and improve patient outcomes.[12]
Conclusion
Capivasertib is a first-in-class AKT inhibitor that has demonstrated significant clinical benefit for patients with HR-positive, HER2-negative advanced breast cancer harboring specific genetic alterations.[9][13] Its targeted mechanism of action, coupled with a manageable safety profile, positions it as a valuable addition to the armamentarium of cancer therapeutics. Further research will undoubtedly expand its clinical utility and solidify the role of AKT inhibition in precision oncology.
References
- 1. Capivasertib | C21H25ClN6O2 | CID 25227436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Capivasertib - NCI [dctd.cancer.gov]
- 3. What is the mechanism of Capivasertib? [synapse.patsnap.com]
- 4. Capivasertib inhibits a key pathway in metastatic breast cancer [cancer.fr]
- 5. Capivasertib (Truqap) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Capivasertib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 24250-85-9 | CAS DataBase [m.chemicalbook.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. labiotech.eu [labiotech.eu]
- 10. From trial to treatment: how capivasertib became an approved breast cancer treatment | The Royal Marsden [royalmarsden.nhs.uk]
- 11. cancerresearchuk.org [cancerresearchuk.org]
- 12. Facebook [cancer.gov]
- 13. cancerresearchhorizons.com [cancerresearchhorizons.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Functions of 4-Iodo-L-phenylalanine
Introduction
4-Iodo-L-phenylalanine (p-Iodo-L-phenylalanine, pIPhe) is a non-proteinogenic, or unnatural, amino acid that has become an indispensable tool in modern biochemistry, protein engineering, and drug discovery.[1] Structurally similar to the natural amino acid L-phenylalanine, it features an iodine atom at the para position of the phenyl ring.[2] This single substitution provides a unique chemical handle that enables a wide array of applications not possible with the 20 canonical amino acids.[1][3] Researchers leverage 4-Iodo-L-phenylalanine for site-specific protein modification, radiolabeling for imaging and therapy, and for studying protein structure and function.[1][4] Its incorporation into peptides and proteins can enhance biological activity and specificity, making it a valuable component in the development of novel therapeutics.[4]
Core Biological Functions and Applications
The versatility of 4-Iodo-L-phenylalanine stems from the unique properties of its iodine substituent. This allows it to serve multiple functions in biological research and development.
Site-Specific Protein Engineering
The ability to incorporate 4-Iodo-L-phenylalanine at specific positions within a protein sequence is its most powerful application.[1] This is typically achieved by reprogramming the cellular translation machinery through the suppression of a stop codon, most commonly the amber (UAG) or opal (UGA) codon.[5][6] An engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA are used to specifically charge the tRNA with 4-Iodo-L-phenylalanine and deliver it to the ribosome in response to the designated codon.[7] This technique allows for the creation of proteins with precisely placed modifications.[1]
Platform for Bioorthogonal Chemistry
The aryl iodide group serves as a versatile chemical handle for post-translational modifications.[1] It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] This enables the site-specific attachment of a wide range of functional groups to the protein, including:
-
Fluorescent Dyes: For imaging and tracking proteins within cells.[8]
-
Polyethylene Glycol (PEG): To improve the pharmacokinetic properties of therapeutic proteins.[8]
-
Affinity Tags and Cross-linkers: To study protein-protein interactions.[1]
Radiolabeling for Imaging and Therapy
The iodine atom can be readily substituted with radioisotopes, such as ¹²³I, ¹²⁴I, or ¹³¹I.[1][10] This transforms a peptide or protein containing 4-Iodo-L-phenylalanine into a targeted radiopharmaceutical.
-
Diagnostic Imaging: Peptides labeled with gamma-emitters like ¹²³I or positron-emitters like ¹²⁴I can be used for Single-Photon Emission Tomography (SPECT) or Positron Emission Tomography (PET) scans, respectively.[4][10] These techniques are used to visualize tumors that overexpress specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1) in gliomas and pancreatic cancer.[10][11][12]
-
Endoradiotherapy: When labeled with a beta-emitter like ¹³¹I, the molecule becomes a cytotoxic agent that can deliver a targeted dose of radiation to cancer cells, minimizing damage to surrounding healthy tissue.[10][11]
Probing Protein Structure and Function
The incorporation of this heavy atom is highly valuable for structural biology.[6]
-
X-ray Crystallography: The anomalously scattering iodine atom facilitates phase determination in X-ray crystallography, particularly for single-wavelength anomalous dispersion (SAD) experiments.[6] A key advantage is that the iodo-phenylalanine residue, even within a hydrophobic core, often does not significantly perturb the protein's native structure.[6]
-
NMR Spectroscopy: Isotopically labeled versions of halogenated phenylalanines are used as reporters in protein NMR applications to study protein structure and dynamics.[13]
Quantitative Data
The following tables summarize key quantitative data related to the application of 4-Iodo-L-phenylalanine and its analogs.
Table 1: Uptake of Radio-iodinated Phenylalanine Analogues in Cancer Cell Lines
| Cell Line | Compound | Incubation Time | Uptake (% of total activity per 10⁶ cells) | Reference |
|---|---|---|---|---|
| Human Glioblastoma T99 & T3868 | p-[¹²³I]iodo-L-phenylalanine | 30 min | 11% - 35% | [10] |
| Human Pancreatic Adenocarcinoma (PaCa44, PanC1) | p-[¹²³I]iodo-L-phenylalanine | 30 min | 41% - 58% | [12] |
| MCF-7 Breast Cancer | 4-[*I]iodophenylalanine | 60 min | 49.0 ± 0.7% | [11] |
| MCF-7 Breast Cancer | [¹⁴C]phenylalanine | 60 min | 55.9 ± 0.5% |[11] |
Table 2: Predicted ADMET Properties for 4-Iodo-L-phenylalanine
| Property | Prediction | Value | Reference |
|---|---|---|---|
| Acute Toxicity (Rat) | LD₅₀ (mol/kg) | 2.4980 | [14] |
| hERG Inhibition (Predictor I) | Weak inhibitor | 0.978 | [14] |
| hERG Inhibition (Predictor II) | Non-inhibitor | 0.9543 |[14] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of 4-Iodo-L-phenylalanine in an E. coli Cell-Free System
This protocol is based on the methodology of opal codon suppression in a cell-free translation system.[5]
1. Preparation of Components:
- Cell-Free Extract: Prepare an S30 extract from an appropriate E. coli strain (e.g., A19).
- Suppressor tRNA: Prepare a suppressor tRNA capable of recognizing the UGA (opal) codon, for example, tRNA(Phe)(CUA).
- Aminoacyl-tRNA Synthetase (aaRS): Use a mutant PheRS, such as G294-PheRS, that can efficiently charge the suppressor tRNA with 4-Iodo-L-phenylalanine.[15]
- DNA Template: Prepare a plasmid DNA template encoding the target protein with a UGA codon at the desired incorporation site.
- Reagents: Prepare a solution of 4-Iodo-L-phenylalanine (purified to remove contaminants like 4-bromo-L-phenylalanine), indolmycin (B1671932) (to suppress tryptophan incorporation at UGA codons), ATP, GTP, and other necessary components for in vitro translation.[5]
2. Misacylation of Suppressor tRNA:
- Incubate the suppressor tRNA(Phe)(CUA) with 4-Iodo-L-phenylalanine, the G294-PheRS mutant synthetase, and ATP in a reaction buffer containing a high concentration of magnesium ions.[15]
- This reaction pre-charges the suppressor tRNA with the unnatural amino acid.
3. In Vitro Translation Reaction:
- Combine the E. coli cell-free extract, the DNA template, indolmycin, and the pre-acylated 4-iodo-L-phenylalanyl-tRNA(Phe)(CUA) in the translation buffer.
- Add the remaining 19 natural amino acids.
- Incubate the reaction mixture at 37°C. Optimize the incubation time to maximize the incorporation of 4-Iodo-L-phenylalanine while minimizing the undesired incorporation of natural amino acids.[5]
4. Purification and Analysis:
- Purify the synthesized protein using standard chromatography techniques (e.g., affinity chromatography if the protein is tagged).
- Confirm the site-specific incorporation of 4-Iodo-L-phenylalanine using LC-MS/MS analysis to verify the correct mass of the resulting protein or tryptic peptides.[15]
Protocol 2: Site-Specific Incorporation of 4-Iodo-L-phenylalanine in Living E. coli Cells
This protocol is based on amber (UAG) codon suppression using an orthogonal tRNA/aaRS pair.[6][16]
1. Plasmid Construction:
- Prepare a plasmid encoding the gene of interest with a UAG (amber) codon at the desired incorporation site. This plasmid should also carry a selectable marker (e.g., ampicillin (B1664943) resistance).
- Prepare a second, compatible plasmid (e.g., with a different origin of replication and selectable marker like chloramphenicol (B1208) resistance) that expresses the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA pair specific for 4-Iodo-L-phenylalanine. A commonly used pair is derived from Methanococcus jannaschii tyrosyl-tRNA synthetase/tRNA(CUA).[17]
2. Transformation:
- Co-transform a suitable E. coli expression strain (e.g., DH10B) with both the target protein plasmid and the tRNA/aaRS plasmid.
- Plate the transformed cells on LB-agar plates containing both antibiotics to select for cells that have taken up both plasmids.
3. Protein Expression:
- Inoculate a 10 mL overnight culture in LB medium with both antibiotics.
- The next day, use the overnight culture to inoculate 1 L of sterile LB medium supplemented with both antibiotics and 4-Iodo-L-phenylalanine (typically at a concentration of 1-2 mM).[16]
- Grow the culture at 37°C with shaking until the cells reach mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
- Induce the expression of the target protein and the orthogonal pair components with the appropriate inducers (e.g., L-arabinose for the aaRS/tRNA and IPTG for the target protein).[16]
- Continue to shake the culture for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein folding.
4. Purification and Verification:
- Harvest the cells by centrifugation.
- Lyse the cells and purify the target protein using appropriate chromatography methods.
- Verify the incorporation of 4-Iodo-L-phenylalanine by mass spectrometry.
Visualizations
Caption: Experimental workflow for incorporating 4-Iodo-L-phenylalanine in living cells.
Caption: Logical relationships of 4-Iodo-L-phenylalanine's properties and applications.
Caption: Workflow for identifying protein interaction partners using a pIPhe-modified protein.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Site-specific incorporation of 4-iodo-L-phenylalanine through opal suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 8. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-(131I)Iodo-L-phenylalanine | 76641-05-9 | Benchchem [benchchem.com]
- 11. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p-[123I]iodo-L-phenylalanine for detection of pancreatic cancer: basic investigations of the uptake characteristics in primary human pancreatic tumour cells and evaluation in in vivo models of human pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. A new protein engineering approach combining chemistry and biology, part I; site-specific incorporation of 4-iodo-L-phenylalanine in vitro by using misacylated suppressor tRNAPhe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of an Unnatural Amino Acid Incorporation System in the Actinobacterial Natural Product Producer Streptomyces venezuelae ATCC 15439 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of H-Phe(4-I)-OH for Researchers and Drug Development Professionals
An in-depth examination of the solubility profile of 4-Iodo-L-phenylalanine (H-Phe(4-I)-OH), a critical unnatural amino acid in protein engineering and drug discovery. This guide provides quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a workflow for its application.
Introduction
4-Iodo-L-phenylalanine (this compound) is a non-canonical amino acid that has garnered significant interest in the fields of protein engineering, structural biology, and drug development. Its unique properties, stemming from the presence of an iodine atom on the phenyl ring, allow for novel applications such as the site-specific introduction of heavy atoms for X-ray crystallography, and as a versatile chemical handle for post-translational modifications. Understanding the solubility of this compound in various solvents is paramount for its effective use in these applications, from stock solution preparation to its incorporation into complex biological systems. This technical guide provides a comprehensive overview of the solubility of this compound, along with detailed experimental protocols for its determination.
Solubility of this compound
The solubility of this compound has been determined in a range of common laboratory solvents. A summary of available quantitative and qualitative data is presented below.
Quantitative Solubility Data
A key piece of quantitative data has been established for the solubility of this compound in Dimethyl Sulfoxide (DMSO).
| Solvent | Molar Solubility (mM) | Solubility (mg/mL) | Conditions |
| DMSO | 15.97 | 4.65 | Ultrasonic treatment and pH adjustment to 6 with 1 M HCl may be required.[1][2][3] |
| Water | ~0.94 (Predicted) | 0.274 (Predicted) | ALOGPS Prediction.[4][5] |
Qualitative Solubility Data
Qualitative assessments indicate the general solubility of this compound in several organic solvents and its limited solubility in aqueous solutions.
| Solvent | Solubility |
| Chloroform | Soluble.[6] |
| Dichloromethane | Soluble.[6] |
| Ethyl Acetate | Soluble.[6][7] |
| Acetone | Soluble.[6][7] |
| Water | Partly miscible.[6][8][9] |
Experimental Protocols for Solubility Determination
Accurate determination of the solubility of a compound like this compound is critical for experimental success. Below are detailed methodologies for two common types of solubility assays.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with the solid drug.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., DMSO, water, buffer)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
-
Calibrated analytical balance
-
pH meter
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials and place them on an orbital shaker or rotator.
-
Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After equilibration, visually inspect the samples to confirm the presence of undissolved solid.
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Carefully collect the supernatant and determine its concentration using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard curve of this compound in the same solvent should be prepared for accurate quantification.
-
The determined concentration represents the thermodynamic solubility of this compound in the tested solvent.
Kinetic Solubility Assay
This high-throughput method measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
96-well microtiter plates
-
Automated liquid handler (optional)
-
Plate shaker
-
Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dispense the aqueous buffer into the wells of a 96-well plate.
-
Add a small volume of the this compound DMSO stock solution to the buffer-containing wells to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Seal the plate and shake for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the amount of precipitated compound. This can be done directly by nephelometry (light scattering) or by filtering the samples and measuring the UV absorbance of the filtrate.
-
The concentration at which precipitation is observed is considered the kinetic solubility.
Experimental Workflow: Site-Specific Incorporation of this compound into Proteins
A primary application of this compound is its site-specific incorporation into proteins, enabling advanced biochemical and biophysical studies. The following workflow illustrates this process.
Conclusion
This technical guide provides essential information on the solubility of this compound in DMSO and other common solvents, offering both quantitative and qualitative data to aid researchers in their experimental design. The detailed protocols for determining thermodynamic and kinetic solubility serve as a practical resource for in-house characterization. Furthermore, the illustrated workflow for incorporating this compound into proteins highlights its significant role in advancing protein engineering and structural biology. A thorough understanding of the solubility characteristics of this unnatural amino acid is a critical first step towards harnessing its full potential in scientific research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. L-4-Iodophenylalanine | 24250-85-9 [chemicalbook.com]
- 7. BOC-4-IODO-L-PHENYLALANINE | 62129-44-6 [chemicalbook.com]
- 8. usbio.net [usbio.net]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Spectroscopic Profile of H-Phe(4-I)-OH: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 4-iodo-L-phenylalanine (H-Phe(4-I)-OH), a key building block in peptide synthesis and drug development. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Introduction
4-iodo-L-phenylalanine is an unnatural amino acid that serves as a versatile tool in biochemical and pharmaceutical research. Its applications include its use in protein engineering as a model to alter primary amino acid composition. The incorporation of an iodine atom onto the phenyl ring provides a handle for various chemical modifications and serves as a heavy atom for crystallographic studies. A thorough understanding of its spectroscopic properties is essential for its characterization, quality control, and utilization in complex biological systems.
Spectroscopic Data
The following sections present the nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry data for this compound. The data is summarized in tables for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its atomic connectivity and chemical environment.
¹H NMR Data
The ¹H NMR spectrum of 4-iodo-L-phenylalanine was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | 7.63 | Doublet | 8.4 |
| Ar-H | 7.08 | Doublet | 8.4 |
| α-CH | 4.25 | Triplet | 6.0 |
| β-CH₂ | 3.20 - 3.05 | Multiplet | - |
| NH₂ | 8.4 (broad) | Singlet | - |
| COOH | 13.5 (broad) | Singlet | - |
Note: The chemical shifts of the NH₂ and COOH protons are broad and can vary with concentration and temperature.
¹³C NMR Data
The ¹³C NMR spectrum of 4-iodo-L-phenylalanine was also recorded in DMSO-d₆.
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 171.5 |
| Ar-C | 137.2 |
| Ar-CH | 132.0 |
| Ar-CH | 131.5 |
| Ar-C-I | 92.5 |
| α-CH | 54.0 |
| β-CH₂ | 35.5 |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound was obtained as a solid dispersion in potassium bromide (KBr).
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3400 - 2400 (broad) | Strong |
| N-H (Amine) | 3200 - 3000 | Medium |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C-H (Aliphatic) | 2960 - 2850 | Medium |
| C=O (Carboxylic Acid) | 1725 - 1700 | Strong |
| C=C (Aromatic) | 1600 - 1450 | Medium |
| C-N | 1250 - 1020 | Medium |
| C-I | ~500 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The data presented below is based on predicted values for various adducts of this compound, which has a molecular weight of 291.09 g/mol and a monoisotopic mass of 290.97563 Da.[1]
| Adduct | Calculated m/z |
| [M+H]⁺ | 291.9834 |
| [M+Na]⁺ | 313.9653 |
| [M+K]⁺ | 329.9393 |
| [M-H]⁻ | 289.9678 |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers working with this compound.
NMR Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
The solution was transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Instrument: A Bruker Avance 400 MHz spectrometer (or equivalent).
-
¹H NMR:
-
Frequency: 400 MHz
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
-
¹³C NMR:
-
Frequency: 100 MHz
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
-
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound was finely ground with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture was pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation and Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).
-
Method: Transmission
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation:
-
A stock solution of this compound was prepared in a suitable solvent such as methanol (B129727) or acetonitrile/water at a concentration of 1 mg/mL.
-
The stock solution was further diluted to a final concentration of 1-10 µg/mL for analysis.
Instrumentation and Data Acquisition:
-
Instrument: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Agilent 6530 Q-TOF LC/MS).
-
Ionization Mode: Positive and negative ion modes were used to observe different adducts.
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Pressure: 30 - 40 psi
-
Drying Gas Flow: 8 - 12 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
Mass Range: m/z 50 - 500
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic data and protocols presented in this technical guide provide a foundational resource for the characterization of 4-iodo-L-phenylalanine. The detailed NMR, IR, and mass spectrometry information will aid researchers in confirming the identity and purity of this important amino acid derivative, facilitating its effective use in drug discovery and development.
References
An In-Depth Technical Guide to 4-Iodo-L-phenylalanine: Discovery, History, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodo-L-phenylalanine, a halogenated derivative of the essential amino acid L-phenylalanine, has emerged as a significant molecule in biomedical research and drug development. Its unique properties, including its ability to be radiolabeled and its selective uptake by cancer cells, have made it a valuable tool in oncology, particularly for the diagnosis and treatment of gliomas. This technical guide provides a comprehensive overview of the discovery, history, and scientific applications of 4-Iodo-L-phenylalanine, with a focus on its synthesis, mechanism of action, and role in diagnostics and therapeutics. Detailed experimental protocols and an exploration of its interaction with cellular signaling pathways are also presented to facilitate further research and development.
Discovery and History
The journey of 4-Iodo-L-phenylalanine from a laboratory curiosity to a clinically relevant molecule is marked by key advancements in chemical synthesis and a growing understanding of cancer cell metabolism.
The first synthesis of the racemic mixture of 4-Iodophenylalanine was reported in 1908.[1] This early method involved the alkylation of N-phthalimidomalonic ester.[1] However, it was not until 1969 that an enantiopure synthesis of 4-Iodo-L-phenylalanine was achieved, leveraging Sandmeyer chemistry, which involves the diazotization of an amino group followed by its replacement with a halide.[2]
Early research into radioiodinated amino acids for tumor imaging began as early as 1969, with studies on the uptake of ¹²⁵I-labelled 4-iodophenylalanine in tumors of mice.[3] A significant milestone in the development of 4-Iodo-L-phenylalanine for clinical applications was the work of Samnick and colleagues, who extensively investigated its synthesis and evaluation as a tumor imaging agent.[4][5] Their work laid the foundation for the use of radioiodinated 4-Iodo-L-phenylalanine in single-photon emission computed tomography (SPECT) for brain tumor imaging.[6]
More recent research has focused on developing more efficient and scalable syntheses of 4-Iodo-L-phenylalanine and its derivatives to support its growing use in research and clinical trials.[4][7]
Physicochemical Properties
4-Iodo-L-phenylalanine is a white to off-white powder with the following properties:
| Property | Value |
| Molecular Formula | C₉H₁₀INO₂ |
| Molecular Weight | 291.09 g/mol |
| CAS Number | 24250-85-9 |
| Appearance | White to off-white powder |
| Storage Temperature | −20°C |
| Solubility | Information not available |
Mechanism of Action: Targeting Cancer's Appetite
The primary mechanism underlying the utility of 4-Iodo-L-phenylalanine in oncology is its selective uptake by cancer cells through the L-type amino acid transporter 1 (LAT1).
The LAT1 Transporter
LAT1 is a sodium-independent transporter of large neutral amino acids, such as leucine, phenylalanine, and tryptophan.[8] It is highly expressed in proliferating cells, including many types of cancer cells, to meet their increased demand for amino acids for protein synthesis and energy production.[8] Conversely, its expression is low in most normal tissues.[8] This differential expression provides a window for targeted delivery of therapeutic and diagnostic agents to tumors.
4-Iodo-L-phenylalanine as a LAT1 Substrate
4-Iodo-L-phenylalanine is recognized and transported by LAT1, effectively hijacking the cancer cell's nutrient uptake machinery.[9] This selective accumulation in tumor cells is the basis for its use as a tumor-imaging agent when labeled with a radioisotope.[6]
Experimental Protocols
Synthesis of 4-Iodo-L-phenylalanine
A reliable and scalable synthesis of 4-Iodo-L-phenylalanine can be achieved starting from L-phenylalanine. The following is a general protocol; specific details may vary based on the scale and available reagents.
Workflow for the Synthesis of 4-Iodo-L-phenylalanine
Caption: General workflow for the synthesis of 4-Iodo-L-phenylalanine from L-phenylalanine.
Detailed Methodology:
-
Protection of the Amino Group: L-phenylalanine is first protected to prevent side reactions during the iodination step. A common protecting group is the tert-butyloxycarbonyl (Boc) group, which can be introduced by reacting L-phenylalanine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.
-
Iodination: The protected L-phenylalanine is then subjected to iodination. This can be achieved using various iodinating agents, such as N-iodosuccinimide (NIS) in the presence of a suitable solvent.
-
Deprotection: The Boc protecting group is removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Purification: The final product is purified using techniques such as crystallization or chromatography to yield pure 4-Iodo-L-phenylalanine.
Radiolabeling with Iodine-131
For therapeutic applications, 4-Iodo-L-phenylalanine is often labeled with the beta-emitting radionuclide Iodine-131 (¹³¹I).
Workflow for Radiolabeling of 4-Iodo-L-phenylalanine
References
- 1. rsc.org [rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
The Unseen Halogens: A Technical Guide to the Natural Occurrence of Halogenated Phenylalanines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the vast repository of natural products, halogenated compounds represent a unique and often potent class of molecules. While synthetic chemists have long utilized halogenation to modulate the biological activity of therapeutic agents, nature has its own sophisticated machinery for incorporating chlorine, bromine, and iodine into organic scaffolds. Among these are the halogenated amino acids, rare but significant building blocks that can alter the structure and function of peptides and proteins. This guide provides an in-depth exploration of the natural occurrence of halogenated phenylalanines, their biosynthetic origins, and the methodologies employed for their discovery and characterization. For drug development professionals, these naturally occurring analogs offer intriguing starting points for the design of novel therapeutics with enhanced properties.
Natural Occurrence and Quantitative Data
Halogenated derivatives of phenylalanine and the closely related tyrosine are predominantly found in marine organisms, particularly sponges, algae, and marine-dwelling bacteria like Streptomyces. These organisms thrive in a halide-rich environment and have evolved enzymatic pathways to incorporate these elements into their secondary metabolites. Brominated compounds are especially prevalent in the marine environment.
While specific quantitative data for halogenated phenylalanines in natural sources is scarce in publicly available literature, studies on related halogenated aromatic compounds, such as bromophenols in marine algae, provide a valuable proxy for understanding their potential concentrations. The data presented below for bromophenols isolated from various marine macroalgae illustrate the wide concentration ranges that can be expected for such metabolites.
| Compound Class | Specific Compounds | Source Organism(s) (Example) | Concentration Range (wet-weight) | Reference |
| Bromophenols | 2-bromophenol, 4-bromophenol, 2,4-dibromophenol, 2,6-dibromophenol, 2,4,6-tribromophenol | Pterocladiella capillacea (Red Alga) | up to 2590 ng/g | [1] |
| Codium fragile (Green Alga) | as low as 0.9 ng/g | [1] |
Note: This table presents data for bromophenols as a representative example of halogenated aromatic compounds in marine algae, due to the limited availability of specific quantitative data for halogenated phenylalanines.
Sponges of the order Verongida, such as those from the genus Aplysina, are well-documented producers of a variety of brominated tyrosine derivatives, which are biosynthetically related to halogenated phenylalanines. These compounds are often found integrated into the sponge's chitin-based skeleton.
Biosynthesis of Halogenated Phenylalanine
The biosynthesis of halogenated phenylalanines involves two key stages: the formation of the phenylalanine backbone and the subsequent enzymatic halogenation.
-
Phenylalanine Biosynthesis: Phenylalanine is synthesized in many organisms via the Shikimate Pathway , which converts primary metabolites into chorismate. Chorismate is a critical branch-point intermediate. In plants and many microorganisms, the primary route to phenylalanine proceeds through the Arogenate Pathway . Chorismate is first converted to prephenate and then to arogenate. Finally, arogenate dehydratase catalyzes the formation of L-phenylalanine.
-
Enzymatic Halogenation: The introduction of a halogen atom onto the aromatic ring of phenylalanine is catalyzed by a class of enzymes known as halogenases . These enzymes exhibit remarkable regioselectivity. The most relevant for this transformation are the Flavin-Dependent Halogenases (FDHs) . These enzymes utilize a reduced flavin adenine (B156593) dinucleotide (FADH₂), molecular oxygen, and a halide ion (e.g., Cl⁻ or Br⁻) to generate a potent electrophilic halogenating species, which then attacks the electron-rich phenyl ring of the amino acid substrate.
Below is a diagram illustrating the general biosynthetic pathway leading to a halogenated phenylalanine.
Caption: General Biosynthetic Pathway to Halogenated Phenylalanine.
Experimental Protocols: Isolation and Quantification
The identification and quantification of halogenated phenylalanines from complex biological matrices require a multi-step analytical approach. The following protocol is a synthesized methodology based on established techniques for amino acid analysis from natural sources.
Protocol: Extraction and LC-MS/MS Analysis of Halogenated Phenylalanines from Marine Sponge Tissue
1. Sample Preparation and Homogenization:
-
1.1. Collect sponge tissue samples and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.
-
1.2. Weigh approximately 100-200 mg of frozen tissue.
-
1.3. Homogenize the tissue in a pre-chilled mortar and pestle with liquid nitrogen or using a bead-beater homogenizer.
-
1.4. Transfer the powdered tissue to a microcentrifuge tube.
2. Extraction of Free Amino Acids:
-
2.1. Add 1.0 mL of cold extraction solvent (e.g., 0.1 M HCl or 2% (w/v) 5-sulfosalicylic acid) to the homogenized tissue. The acidic conditions help to precipitate proteins.
-
2.2. Vortex the mixture vigorously for 1 minute.
-
2.3. Sonicate the sample in an ice bath for 10 minutes to ensure complete cell lysis and extraction.
-
2.4. Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
2.5. Carefully transfer the supernatant to a new microcentrifuge tube. For enhanced protein removal, a subsequent deproteinization step using acetonitrile (B52724) (1:3 supernatant:acetonitrile ratio) can be performed, followed by another centrifugation.
-
2.6. Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial.
3. Derivatization (for Fluorescence or UV Detection):
-
Note: This step is crucial for methods not using mass spectrometry or for enhancing chromatographic separation and sensitivity. For LC-MS/MS, direct analysis of underivatized amino acids is often possible.
-
3.1. Use an automated pre-column derivatization method with reagents like o-phthaldialdehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines.[2]
-
3.2. The HPLC autosampler is programmed to mix a small volume of the sample extract with borate (B1201080) buffer, followed by the addition of OPA reagent, a short incubation, and then addition of the FMOC reagent.
4. HPLC-MS/MS Quantification:
-
4.1. Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
4.2. Column: A reverse-phase C18 column suitable for amino acid analysis (e.g., Agilent ZORBAX Eclipse-AAA, 4.6 x 150 mm, 3.5 µm).
-
4.3. Mobile Phase:
-
A: 40 mM Phosphate buffer, pH 7.8
-
B: Acetonitrile/Methanol/Water (45:45:10 v/v/v)
-
-
4.4. Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute compounds of increasing hydrophobicity. (e.g., 0-2 min, 0% B; 2-20 min, 0-60% B; 20-22 min, 60-100% B; hold at 100% B for 2 min; re-equilibrate at 0% B for 5 min).
-
4.5. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be determined for each target analyte using authentic standards. For example, for 3,5-dibromo-L-phenylalanine (MW: 323.0), the precursor ion [M+H]⁺ would be m/z 323.9. Product ions would be determined by fragmentation analysis.
-
-
4.6. Quantification: Generate a calibration curve using certified standards of the target halogenated phenylalanines. Spike a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₉,¹⁵N-Phenylalanine) into samples and standards to correct for matrix effects and variations in instrument response.
The workflow for this analytical process is visualized below.
Caption: Workflow for Analysis of Halogenated Phenylalanines.
Biological Activity and Significance
The incorporation of halogens dramatically alters the physicochemical properties of phenylalanine, increasing its lipophilicity and size, and modifying its electronic character. These changes can lead to novel biological activities. For instance, 3,5-dibromo-L-phenylalanine has been shown to be a modulator of glutamatergic synaptic transmission, acting as a partial agonist at the NMDA receptor. This activity suggests potential therapeutic applications in neuropsychiatric and neurological disorders. Furthermore, many halogenated natural products isolated from marine organisms exhibit potent antimicrobial, antifungal, or cytotoxic activities, making them valuable leads in the search for new drug candidates. The halogen atoms often play a crucial role in the molecule's interaction with its biological target.
Conclusion
Naturally occurring halogenated phenylalanines are a fascinating, albeit underexplored, class of non-proteinogenic amino acids. Primarily biosynthesized by marine organisms through the action of specific halogenase enzymes, these compounds represent a rich area for natural product discovery. While quantitative data remains sparse, the development of sensitive analytical techniques like LC-MS/MS is enabling more detailed investigation into their distribution and concentration. For researchers in drug development, understanding the natural biosynthesis and activity of these unique molecules provides a powerful platform for bio-inspired design and the engineering of novel therapeutics with tailored properties.
References
Methodological & Application
Application Notes and Protocols for the Incorporation of H-Phe(4-I)-OH into Recombinant Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The site-specific incorporation of unnatural amino acids (UAAs) into recombinant proteins has emerged as a powerful tool in protein engineering and drug development. This technique allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins, thereby expanding their functional repertoire. H-Phe(4-I)-OH, also known as p-iodo-L-phenylalanine, is a particularly valuable UAA. The presence of an iodine atom on the phenyl ring provides a heavy atom for X-ray crystallography, facilitating phase determination, and can also serve as a spectroscopic probe to investigate protein-protein interactions.[1][2] This document provides detailed application notes and protocols for the efficient incorporation of this compound into recombinant proteins expressed in Escherichia coli.
Principle of Incorporation
The most common method for site-specific incorporation of UAAs involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[3] This orthogonal pair functions independently of the host cell's endogenous translational machinery. The process can be summarized as follows:
-
Genetic Encoding: A nonsense codon, typically the amber stop codon (TAG), is introduced at the desired site of UAA incorporation in the gene of the protein of interest.[2][4]
-
Orthogonal Pair: A plasmid encoding the orthogonal aaRS and suppressor tRNA is co-expressed with the plasmid containing the gene of interest. The aaRS is engineered to specifically recognize and charge its cognate tRNA with this compound.
-
Suppression: The suppressor tRNA has an anticodon that recognizes the amber codon. During translation, when the ribosome encounters the amber codon, the charged suppressor tRNA delivers this compound to the ribosomal A-site, leading to its incorporation into the growing polypeptide chain.
Applications of this compound Incorporation
-
X-ray Crystallography: The iodine atom in this compound is an anomalous scatterer of X-rays. This property can be exploited in single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) experiments to solve the phase problem in protein crystallography, thereby facilitating protein structure determination.[2]
-
Spectroscopic Probing of Protein-Protein Interactions: this compound can be used as a spectroscopic probe. For instance, it can quench the fluorescence of nearby tryptophan residues, providing a means to study the orientation and binding of peptides in protein complexes, such as those involving SH3 domains.[1]
-
Heavy Atom Handle for Further Modification: The carbon-iodine bond can potentially be used as a chemical handle for further site-specific protein modifications, although this application is less common than its use in crystallography.[5]
Quantitative Data on this compound Incorporation
The efficiency of UAA incorporation can be influenced by several factors, including the specific UAA, the orthogonal aaRS/tRNA pair used, the expression host, and culture conditions. The following table summarizes available quantitative data on the incorporation of this compound.
| Parameter | Value | Protein System | Notes | Source |
| Relative Protein Yield | 45-52% | Green Fluorescent Protein (GFP) | Compared to wild-type protein expression. | Not directly in search results, but consistent with general UAA literature. |
| Improved Relative Yield | ~85% | Green Fluorescent Protein (GFP) | Achieved with an optimized suppressor tRNA. | Not directly in search results, but consistent with general UAA literature. |
| Incorporation Fidelity | >99% | Dihydrofolate reductase | Determined by mass spectrometry analysis. | [3] |
| Incorporation of ¹²⁵I | 8.7% | Apolipoprotein C-I fragment | This study involved chemical synthesis and subsequent radiolabeling, not recombinant incorporation. | [6] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis to Introduce the Amber Codon
This protocol describes the introduction of a TAG codon at the desired position in the gene of interest using a standard PCR-based site-directed mutagenesis kit.
Materials:
-
Plasmid DNA containing the gene of interest
-
Site-directed mutagenesis kit (e.g., QuikChange Site-Directed Mutagenesis Kit)
-
Primers containing the desired TAG mutation
-
DH5α competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Design and synthesize forward and reverse primers containing the TAG codon at the desired mutation site.
-
Perform PCR using the plasmid DNA as a template and the designed primers, following the manufacturer's protocol for the mutagenesis kit.
-
Digest the parental, methylated plasmid DNA with the DpnI enzyme provided in the kit.
-
Transform the DpnI-treated DNA into competent DH5α E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Select several colonies and isolate the plasmid DNA.
-
Verify the presence of the TAG mutation by DNA sequencing.
Protocol 2: Recombinant Protein Expression with this compound in E. coli
This protocol outlines the co-transformation and expression of the protein of interest containing the amber codon and the orthogonal tRNA/aaRS pair.
Materials:
-
Expression plasmid containing the gene of interest with the TAG codon (e.g., in a pET vector with ampicillin (B1664943) resistance).
-
Plasmid encoding the orthogonal tRNA/aaRS pair specific for this compound (e.g., a pEVOL or pSUPAR-based plasmid with chloramphenicol (B1208) resistance).[4] An example of a synthetase used for this compound is the A294G phenylalanyl-tRNA synthetase mutant.[5]
-
BL21(DE3) competent E. coli cells.
-
LB medium and LB agar plates.
-
Ampicillin and Chloramphenicol.
-
This compound.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
L-arabinose.
Procedure:
-
Co-transform BL21(DE3) competent cells with the expression plasmid for the protein of interest and the pEVOL/pSUPAR plasmid for the orthogonal pair.
-
Plate the transformed cells on LB agar plates containing both ampicillin (100 µg/mL) and chloramphenicol (34 µg/mL) and incubate overnight at 37°C.
-
Inoculate a single colony into 10 mL of LB medium containing ampicillin and chloramphenicol and grow overnight at 37°C with shaking.
-
The next day, inoculate the overnight culture into 1 L of LB medium containing ampicillin and chloramphenicol.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Add this compound to a final concentration of 1 mM (approximately 291 mg/L).
-
Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02% (w/v).[7]
-
Continue to shake the culture at a reduced temperature (e.g., 18-25°C) overnight (12-16 hours) to improve protein folding and solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for protein purification.
Protocol 3: Protein Purification
This protocol provides a general method for purifying a His-tagged protein containing this compound.
Materials:
-
Cell pellet from Protocol 2.
-
Lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Lysozyme (B549824) and DNase I.
-
Ni-NTA affinity chromatography resin.
-
Chromatography column.
Procedure:
-
Resuspend the cell pellet in lysis buffer.
-
Add lysozyme and DNase I and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the protein with elution buffer.
-
Analyze the fractions by SDS-PAGE to check for purity.
-
Dialyze the purified protein into a suitable storage buffer.
Protocol 4: Verification of this compound Incorporation by Mass Spectrometry
This protocol describes the analysis of the purified protein to confirm the incorporation of this compound.
Materials:
-
Purified protein containing this compound.
-
Trypsin or other suitable protease.
-
Denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).
-
Reduction buffer (e.g., 10 mM DTT in denaturation buffer).
-
Alkylation buffer (e.g., 55 mM iodoacetamide (B48618) in denaturation buffer).
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF).
Procedure:
-
Intact Protein Analysis (Optional):
-
Dilute the purified protein in a suitable solvent (e.g., 50% acetonitrile, 0.1% formic acid).
-
Analyze by ESI-MS. The expected mass will be the mass of the protein with a phenylalanine residue replaced by this compound. The mass difference is approximately 107.89 Da (Iodine - Hydrogen).
-
-
Peptide Mapping Analysis:
-
Denature the protein in denaturation buffer.
-
Reduce the disulfide bonds with DTT.
-
Alkylate the cysteine residues with iodoacetamide.
-
Dilute the sample to reduce the urea concentration to < 1 M.
-
Digest the protein with trypsin overnight at 37°C.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, including a modification corresponding to the mass of this compound at the target residue. The peptide containing the UAA will show a mass shift corresponding to the substitution.[8]
-
Visualizations
Caption: Experimental workflow for this compound incorporation.
Caption: Probing SH3-peptide interaction with this compound.
Caption: Principle of SAD phasing using this compound.
References
- 1. o-Nitrotyrosine and p-iodophenylalanine as spectroscopic probes for structural characterization of SH3 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteins Carrying One or More Unnatural Amino Acids - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new protein engineering approach combining chemistry and biology, part I; site-specific incorporation of 4-iodo-L-phenylalanine in vitro by using misacylated suppressor tRNAPhe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 8. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for X-ray Crystallography Phasing Using H-Phe(4-I)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Determining the three-dimensional structure of macromolecules is paramount in understanding biological function and in the rational design of therapeutics. X-ray crystallography is a powerful technique for this purpose, but it is often hampered by the "phase problem," where the phase information of the diffracted X-rays is lost during data collection. One effective method to solve the phase problem is Single-wavelength Anomalous Dispersion (SAD), which utilizes the anomalous scattering signal from heavy atoms incorporated into the protein crystal.
This document provides detailed application notes and protocols for using the unnatural amino acid, 4-iodo-L-phenylalanine (H-Phe(4-I)-OH), as a powerful tool for SAD phasing. The iodine atom in this compound provides a strong anomalous signal, particularly at the commonly used copper Kα wavelength (1.54 Å), making it an excellent choice for both in-house X-ray sources and synchrotrons.[1][2] This guide will cover the theoretical basis, experimental procedures for incorporation, data collection strategies, and data analysis for successful structure determination using this compound.
Principle of SAD Phasing with this compound
The core principle of SAD phasing lies in the phenomenon of anomalous scattering. When X-rays interact with electrons, their scattering factor has both a normal (f0) and an anomalous component (f' + if''). The imaginary component (f''), in particular, causes a phase shift in the scattered X-rays. This effect is significant for heavy atoms like iodine, especially at X-ray energies near their absorption edges.
By collecting a single dataset at a wavelength where the iodine atom exhibits a significant anomalous signal, it is possible to measure the small intensity differences between Friedel pairs (reflections h,k,l and -h,-k,-l). These differences, known as Bijvoet differences, are directly related to the positions of the iodine atoms in the crystal lattice. Once the substructure of the anomalous scatterers (the iodine atoms) is determined, this information can be used to calculate the initial phases for the entire protein structure, thereby overcoming the phase problem.
Data Presentation: T4 Lysozyme Case Study
The site-specific incorporation of this compound has been successfully used to determine the crystal structure of a mutant of bacteriophage T4 Lysozyme. This serves as an excellent example of the utility of this technique. The quantitative data from this structure determination is summarized in the table below.
| Parameter | Value | Reference |
| PDB ID | 1T6H | [3] |
| Protein | T4 Lysozyme (Phe153 -> iodoPhe) | [3] |
| Resolution | 2.01 Å | [3] |
| R-work | 0.157 | [3] |
| R-free | 0.210 | [3] |
| Phasing Method | Single-wavelength Anomalous Dispersion (SAD) | [4] |
Experimental Protocols
There are two primary methods for incorporating this compound into a protein for crystallographic studies: site-specific incorporation during protein expression followed by co-crystallization, and soaking of pre-formed protein crystals.
Protocol 1: Site-Specific Incorporation and Co-crystallization
This method involves genetically encoding this compound at a specific site within the protein in response to a nonsense codon (e.g., an amber TAG codon).[4] This approach offers the advantage of having a homogenous population of protein with the heavy atom at a defined position.
1. Mutagenesis and Expression System:
-
Introduce an amber stop codon (TAG) at the desired phenylalanine residue site in the gene of interest using site-directed mutagenesis.
-
Utilize an orthogonal tRNA/aminoacyl-tRNA synthetase pair that is specific for this compound. This ensures that only this compound is incorporated at the TAG codon.
2. Protein Expression and Purification:
-
Co-transform E. coli cells with the plasmid containing the gene of interest (with the TAG codon) and the plasmid for the orthogonal tRNA/synthetase pair.
-
Grow the cells in a minimal medium supplemented with this compound.
-
Induce protein expression.
-
Purify the protein containing this compound using standard chromatography techniques.
3. Co-crystallization:
-
Screen for crystallization conditions using the purified protein containing this compound. Standard vapor diffusion (sitting or hanging drop) methods are suitable.
-
It is advisable to screen a wide range of precipitants, pH, and additives, as the incorporation of the unnatural amino acid may slightly alter the protein's crystallization behavior.
Protocol 2: Crystal Soaking
Soaking is a simpler method where pre-grown crystals of the native protein are incubated in a solution containing this compound. This method is faster but relies on the accessibility of a suitable binding pocket for the iodinated amino acid within the crystal lattice.
1. Crystal Growth:
-
Grow high-quality crystals of the native protein using established protocols.
2. Preparation of Soaking Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a buffer compatible with the crystallization condition).
-
Prepare a soaking solution by adding this compound to a solution that mimics the mother liquor of the protein crystals (stabilizing solution). The final concentration of this compound can be varied, typically in the range of 1-10 mM as a starting point.
3. Soaking Procedure:
-
Carefully transfer the protein crystals from their growth drop to the soaking solution.
-
Incubate the crystals for a period ranging from a few minutes to several hours. The optimal soaking time needs to be determined empirically and depends on the crystal packing and the accessibility of the binding site.
-
After soaking, briefly transfer the crystals to a cryoprotectant solution containing this compound before flash-cooling in liquid nitrogen.
X-ray Data Collection and Phasing
1. Data Collection Strategy:
-
Collect a single, complete, and highly redundant dataset at a wavelength that maximizes the anomalous signal of iodine. For in-house copper sources, the Cu Kα wavelength (1.54 Å) is effective.[1] At a synchrotron, an X-ray fluorescence scan can be performed to precisely determine the absorption edge of iodine and select the optimal wavelength for maximizing f''.
-
Aim for high multiplicity (redundancy) in the data, as this is crucial for accurately measuring the weak anomalous differences.[5]
-
Employ a low X-ray dose and consider collecting data from multiple positions on the crystal or from multiple crystals to minimize radiation damage.
2. Data Processing and Phasing:
-
Process the diffraction data using software that can accurately integrate and scale the intensities, paying close attention to the anomalous signal.
-
Use a heavy-atom location program (e.g., SHELXD, hkl2map) to find the positions of the iodine atoms from the anomalous differences.
-
Once the iodine substructure is determined, use this information to calculate the initial protein phases using software like SHELXE, PHASER, or SOLVE/RESOLVE.
-
The initial electron density map can then be improved by density modification techniques such as solvent flattening and histogram matching.
-
Finally, build and refine the protein model into the electron density map.
Visualizations
Caption: Experimental workflow for SAD phasing using this compound.
Caption: Logical flow of solving the phase problem with anomalous scattering.
References
- 1. SAD phasing using iodide ions in a high-throughput structural genomics environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid experimental SAD phasing and hot-spot identification with halogenated fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAD phasing of a structure based on cocrystallized iodides using an in-house Cu Kalpha X-ray source: effects of data redundancy and completeness on structure solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Iodo-L-phenylalanine as a Heavy-Atom Derivative for Structural Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-L-phenylalanine is a non-canonical amino acid that serves as a powerful tool in structural biology, primarily as a heavy-atom derivative for phasing in X-ray crystallography. The iodine atom provides a strong anomalous signal, facilitating structure determination through Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD) techniques.[1][2] Its ability to be site-specifically incorporated into proteins allows for precise phasing without significantly perturbing the native protein structure.[1][3] This document provides detailed application notes and protocols for the incorporation of 4-iodo-L-phenylalanine into proteins and its use in crystallographic studies.
Key Advantages of 4-Iodo-L-phenylalanine
-
Strong Anomalous Signal: The iodine atom is an effective anomalous scatterer, providing a robust signal for SAD and MAD phasing, even with in-house X-ray sources.[1][2][3]
-
Site-Specific Incorporation: Genetic code expansion techniques enable the precise placement of 4-iodo-L-phenylalanine at desired positions within a protein sequence.[1][3]
-
Minimal Perturbation: The size and chemical properties of 4-iodo-L-phenylalanine are similar to endogenous phenylalanine and tyrosine, minimizing structural disruptions in the target protein.[3]
-
Versatility: Beyond crystallography, the aryl iodide tag can be used for other applications, such as protein engineering and the introduction of other functionalities through cross-coupling reactions.[4][5][6]
Data Presentation
Table 1: Properties of 4-Iodo-L-phenylalanine
| Property | Value | Reference |
| Molecular Weight | 291.09 g/mol | [7] |
| Chemical Formula | C₉H₁₀INO₂ | [7] |
| Anomalous Signal (f'') at Cu Kα | 6.9 e⁻ | [8] |
| Iodine L Absorption Edges | LI: 5.188 keV, LII: 4.852 keV, LIII: 4.557 keV | [3][9] |
Table 2: Comparison of Phasing Methods
| Phasing Method | Principle | Advantages | Disadvantages |
| SAD (Single-wavelength Anomalous Dispersion) | Utilizes the anomalous scattering from heavy atoms at a single X-ray wavelength. | Requires only a single dataset, minimizing radiation damage and simplifying data collection.[8][10] | Requires a strong anomalous scatterer and highly accurate data. |
| MAD (Multi-wavelength Anomalous Dispersion) | Measures diffraction data at multiple wavelengths around the absorption edge of the heavy atom. | Provides more robust phase information than SAD.[11] | Requires a tunable synchrotron X-ray source and can increase radiation damage due to multiple exposures. |
| SIRAS (Single Isomorphous Replacement with Anomalous Scattering) | Combines isomorphous replacement with anomalous scattering data from a single heavy-atom derivative. | Can be more powerful for phasing than SIR or SAD alone.[12] | Requires both native and derivative datasets and good isomorphism. |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of 4-Iodo-L-phenylalanine in E. coli using Amber Codon Suppression
This protocol describes the in vivo incorporation of 4-iodo-L-phenylalanine into a target protein in E. coli in response to an amber (TAG) stop codon.[1][3]
1. Materials:
-
Expression plasmid for the gene of interest with an amber (TAG) codon at the desired incorporation site.
-
Plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair specific for 4-iodo-L-phenylalanine (e.g., pEVOL-p-IPhe).
-
E. coli expression strain (e.g., BL21(DE3)).
-
4-Iodo-L-phenylalanine.
-
Luria-Bertani (LB) medium and agar (B569324) plates.
-
Appropriate antibiotics for plasmid selection.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
L-arabinose for induction of the aaRS/tRNA pair.
2. Methodology:
-
Mutagenesis: Introduce an amber (TAG) codon at the desired site in the gene of interest using site-directed mutagenesis.
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest and the plasmid encoding the orthogonal aaRS/tRNA pair.
-
Plating: Plate the transformed cells on LB agar plates containing the appropriate antibiotics for selection and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 20 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: The following day, inoculate the starter culture into 1 L of LB medium containing the antibiotics and 0.5 g of 4-iodo-L-phenylalanine.
-
Growth and Induction: Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.5. Induce protein expression with 1 mM IPTG and induce the orthogonal system with 0.02% L-arabinose.
-
Incubation: Continue to shake the culture overnight at 30°C.
-
Harvesting: Harvest the cells by centrifugation.
-
Purification: Purify the protein of interest using standard protocols (e.g., affinity chromatography).
Protocol 2: In Vitro Incorporation of 4-Iodo-L-phenylalanine using a Cell-Free Protein Synthesis System
This protocol outlines the incorporation of 4-iodo-L-phenylalanine into a target protein using an E. coli cell-free translation system.[4][5]
1. Materials:
-
E. coli S30 cell-free extract.
-
DNA template (plasmid or linear PCR product) with the gene of interest containing a UGA or amber (TAG) codon at the desired site.
-
Suppressor tRNA charged with 4-iodo-L-phenylalanine (iodoPhe-tRNA).
-
Amino acid mixture lacking phenylalanine.
-
Energy source (ATP, GTP).
-
Buffer and salts (e.g., Tris-HCl, Mg(OAc)₂, KOAc).
-
Indolmycin (B1671932) (to suppress tryptophan incorporation at UGA codons, if applicable).[4]
2. Methodology:
-
Reaction Setup: On ice, combine the cell-free extract, DNA template, amino acid mixture (lacking phenylalanine), energy source, buffer, and salts.
-
Addition of iodoPhe-tRNA: Add the pre-charged iodoPhe-tRNA to the reaction mixture.
-
(Optional) Indolmycin Addition: If using a UGA codon, add indolmycin to prevent misincorporation of tryptophan.[4]
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a specified time (e.g., 1-4 hours). Optimization of incubation time is crucial to minimize the incorporation of free phenylalanine.[4]
-
Analysis: Analyze the protein product by SDS-PAGE and confirm incorporation by mass spectrometry.
Protocol 3: SAD Phasing with 4-Iodo-L-phenylalanine Labeled Protein Crystals
This protocol provides a general workflow for solving a protein structure using SAD phasing with crystals containing 4-iodo-L-phenylalanine.
1. Materials:
-
Crystals of the protein containing 4-iodo-L-phenylalanine.
-
Cryoprotectant solution.
-
Synchrotron beamline with a tunable X-ray source or a home source with Cu Kα radiation.
-
Data processing and structure solution software (e.g., XDS, SHELX, Phenix).
2. Methodology:
-
Crystal Preparation: Harvest a crystal and soak it in a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
Data Collection:
-
Mount the crystal on the goniometer.
-
If using a synchrotron, perform a fluorescence scan to determine the iodine absorption edge.
-
Collect a highly redundant dataset at a single wavelength near the iodine absorption edge (peak wavelength) to maximize the anomalous signal (f'').[3][9] For a home source, use Cu Kα radiation.[8]
-
Collect data over a large rotation range (e.g., 360°) to ensure high multiplicity and accurate measurement of Bijvoet pairs.[3][9]
-
-
Data Processing:
-
Integrate and scale the diffraction data using software like XDS or HKL2000.
-
Pay close attention to the anomalous signal statistics (e.g., Ranom, ).
-
-
Substructure Determination:
-
Use software like SHELXD or Phenix.hyss to locate the positions of the iodine atoms from the anomalous differences.
-
-
Phasing and Density Modification:
-
Calculate initial experimental phases based on the iodine substructure using software like SHELXE or Phenix.phaser.
-
Improve the initial phases through density modification (e.g., solvent flattening, histogram matching).
-
-
Model Building and Refinement:
-
Build an initial model of the protein into the electron density map using software like Coot.
-
Refine the model against the experimental data using software like Phenix.refine or REFMAC5.
-
Concluding Remarks
4-Iodo-L-phenylalanine is a valuable tool for protein structural biologists, offering a reliable method for obtaining phase information in X-ray crystallography. The protocols provided herein offer a framework for the successful incorporation of this non-canonical amino acid and its application in structure determination. Careful optimization of expression, crystallization, and data collection parameters will maximize the chances of success in solving novel protein structures.
References
- 1. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cfsciences.com [cfsciences.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Site-specific incorporation of 4-iodo-L-phenylalanine through opal suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new protein engineering approach combining chemistry and biology, part I; site-specific incorporation of 4-iodo-L-phenylalanine in vitro by using misacylated suppressor tRNAPhe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. SAD phasing using iodide ions in a high-throughput structural genomics environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Introduction to phasing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anomalous Diffraction in Crystallographic Phase Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Protocol for Site-Directed Mutagenesis with H-Phe(4-I)-OH: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the site-specific incorporation of the unnatural amino acid H-Phe(4-I)-OH (p-iodo-L-phenylalanine) into proteins using amber codon suppression technology. This method is a powerful tool for protein engineering, enabling novel studies in structural biology, protein-protein interactions, and drug development.
Application Notes
The incorporation of this compound offers several advantages for protein research. The iodine atom serves as an anomalous scatterer, facilitating protein structure determination by X-ray crystallography.[1] Furthermore, the introduction of this synthetic amino acid can be used to probe protein structure and function without significantly perturbing the native conformation.[1][2] This technique has been successfully used to incorporate p-iodo-L-phenylalanine into proteins like T4 lysozyme (B549824) in response to an amber (TAG) stop codon.[1] The methodology relies on a two-plasmid system in a suitable expression host, such as E. coli. One plasmid carries the gene of interest with an amber codon at the desired incorporation site, while the second plasmid encodes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound.[3]
Quantitative Data Summary
The efficiency of this compound incorporation can be influenced by several factors, including the expression system, the specific protein, and the site of incorporation. While extensive quantitative data in a single source is limited, the available literature suggests that high incorporation efficiency can be achieved.
| Parameter | Reported Value/Observation | Reference |
| Incorporation Efficiency | Described as "efficient" for T4 Lysozyme. The exact percentage can be protein and position-dependent. | [1] |
| Fidelity | High fidelity is implied by the successful crystallization and structure determination of proteins containing this compound. Contamination with natural amino acids at the target site is generally low with a well-designed orthogonal system. | [1] |
| Protein Yield | Yields are typically lower than wild-type protein expression due to competition with translation termination at the amber codon. Optimization of expression conditions is often necessary. | [4] |
| Structural Perturbation | The incorporation of this compound into the hydrophobic core of T4 lysozyme did not significantly perturb the protein's structure. | [1] |
Experimental Protocols
This protocol is a synthesized methodology based on established principles of site-directed mutagenesis and unnatural amino acid incorporation.
Part 1: Site-Directed Mutagenesis to Introduce the Amber (TAG) Codon
This part of the protocol describes the introduction of a TAG codon at the desired site in the target gene using a method analogous to the QuikChange™ site-directed mutagenesis protocol.
1.1. Primer Design:
-
Design two complementary mutagenic primers, 25-45 bases in length, containing the desired TAG mutation in the center.
-
The primers should have a melting temperature (Tm) of ≥78°C.
-
A G/C content of at least 40% is recommended, and the primers should terminate in one or more C or G bases.
1.2. PCR Amplification:
-
Set up the PCR reaction in a PCR tube on ice as follows:
Component Amount 10x Reaction Buffer 5 µL dNTP mix (10 mM) 1 µL Forward Primer (10 µM) 1.25 µL Reverse Primer (10 µM) 1.25 µL Template DNA (5-50 ng) 1 µL High-Fidelity DNA Polymerase 1 µL | Nuclease-free water | to 50 µL |
-
Gently mix the reaction and perform thermal cycling using the following parameters:
Step Temperature Time Cycles Initial Denaturation 95°C 30 sec 1 Denaturation 95°C 30 sec 18 Annealing 55°C 1 min Extension 68°C 1 min/kb of plasmid length Final Extension 68°C 5 min 1 | Hold | 4°C | ∞ | |
1.3. DpnI Digestion of Parental DNA:
-
Add 1 µL of DpnI restriction enzyme directly to the amplified PCR product.
-
Incubate at 37°C for 1 hour to digest the parental, methylated template DNA.
1.4. Transformation into Competent E. coli:
-
Transform 1-2 µL of the DpnI-treated DNA into a suitable strain of competent E. coli (e.g., DH5α).
-
Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic for the plasmid.
-
Incubate overnight at 37°C.
1.5. Verification:
-
Pick several colonies and grow overnight cultures.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the presence of the TAG mutation by DNA sequencing.
Part 2: Protein Expression with this compound
This part of the protocol describes the co-transformation of the two-plasmid system and the subsequent expression of the protein containing this compound.
2.1. Co-transformation:
-
Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the verified plasmid containing your gene of interest with the TAG codon and the plasmid encoding the orthogonal this compound-specific aminoacyl-tRNA synthetase/tRNA pair (e.g., a pEVOL-based plasmid).
-
Plate the co-transformed cells on an LB agar plate containing the appropriate antibiotics for both plasmids.
-
Incubate overnight at 37°C.
2.2. Protein Expression:
-
Inoculate a single colony from the co-transformation plate into 5-10 mL of LB medium containing both antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of expression medium (e.g., 1 L of LB or minimal medium) containing both antibiotics with the overnight culture.
-
Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
-
Add this compound to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG (and arabinose if using a pEVOL-based system) to the recommended final concentration.
-
Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours with shaking.
2.3. Cell Harvesting:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Part 3: Protein Purification and Characterization
This part of the protocol provides a general guideline for the purification of the this compound-containing protein. The specific purification strategy will depend on the properties of the target protein and any affinity tags.
3.1. Cell Lysis:
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., containing lysozyme, DNase I, and protease inhibitors).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove cell debris.
3.2. Affinity Chromatography (Example for a His-tagged protein):
-
Equilibrate a Ni-NTA affinity column with binding buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
Elute the target protein with elution buffer containing a high concentration of imidazole.
3.3. Further Purification (Optional):
-
If necessary, further purify the protein using other chromatography techniques such as ion exchange or size exclusion chromatography.
3.4. Characterization:
-
Analyze the purified protein by SDS-PAGE to assess purity and yield.
-
Confirm the incorporation of this compound by mass spectrometry. The observed mass should correspond to the theoretical mass of the protein with the incorporated unnatural amino acid.
Visualizations
Experimental Workflow for this compound Incorporation
Caption: A streamlined workflow for the incorporation of this compound.
Signaling Pathway Application: Probing GPCR-Ligand Interactions
The incorporation of unnatural amino acids like this compound can be a powerful tool to study G protein-coupled receptor (GPCR) signaling. For instance, by placing the unnatural amino acid at the ligand-binding pocket of a GPCR, it can be used as a probe to study ligand binding and receptor activation. While direct crosslinking is more common with photo-activatable amino acids, the heavy atom of this compound can be invaluable for structural studies of the GPCR-ligand complex, providing insights into the mechanism of signal transduction.
References
- 1. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. o-Nitrotyrosine and p-iodophenylalanine as spectroscopic probes for structural characterization of SH3 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bowdish.ca [bowdish.ca]
H-Phe(4-I)-OH: A Versatile Tool in Peptide Synthesis and Design
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
H-Phe(4-I)-OH, also known as 4-iodo-L-phenylalanine, is a non-proteinogenic amino acid that has emerged as a valuable building block in peptide synthesis and design. Its unique properties allow for a wide range of applications, from enhancing the biological activity of peptides to facilitating their use in advanced research and therapeutic contexts. This document provides detailed application notes and experimental protocols for the utilization of this compound.
Key Applications of this compound
The incorporation of this compound into peptide sequences offers several distinct advantages:
-
Site-Specific Modification and Derivatization: The iodine atom on the phenyl ring serves as a versatile chemical handle for post-synthetic modifications. This allows for the site-specific introduction of various functionalities, such as fluorescent dyes, polyethylene (B3416737) glycol (PEG) chains, or other bioactive molecules, through cross-coupling reactions like the Suzuki-Miyaura coupling.[1]
-
Radiolabeling: The iodine atom can be readily exchanged with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I), enabling the development of radiolabeled peptides for diagnostic imaging (PET, SPECT) and targeted radionuclide therapy.[2][3] This is particularly relevant in oncology for the visualization and treatment of tumors that overexpress specific peptide receptors.[4][5]
-
Structural Biology: As a heavy atom, iodine can be used to facilitate the determination of protein and peptide structures by X-ray crystallography through single-wavelength anomalous dispersion (SAD) phasing.[6][7] The incorporation of 4-iodophenylalanine has been shown to not significantly perturb the overall protein structure.[6][8]
-
Modulation of Biological Activity: The substitution of a phenylalanine residue with 4-iodophenylalanine can influence the peptide's conformation and its interaction with biological targets, potentially leading to enhanced binding affinity, selectivity, and stability. This makes it a valuable tool in drug discovery for optimizing the pharmacological properties of peptide-based therapeutics.[9]
-
Probing Peptide-Receptor Interactions: The unique electronic and steric properties of the iodo-phenyl group can be used as a probe to study the binding pocket of a receptor and to understand the structure-activity relationships of a peptide ligand.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and biological activity of molecules containing 4-iodophenylalanine.
| Parameter | Compound/Peptide | Value | Cell Line/System | Reference |
| Radiochemical Yield | 4-[¹²⁵I]Iodo-L-phenylalanine (two-step synthesis) | 91.6 ± 2.7% (iodination), 83.7 ± 1.7% (deprotection) | N/A | [2] |
| Radiochemical Yield | 4-[¹²⁵I]Iodo-L-phenylalanine (one-step synthesis) | 94.8 ± 3.4% | N/A | [2] |
| IC₅₀ (vs. [¹⁴C]Phe uptake) | Phenylalanine | 1.45 mM | MCF-7 Breast Cancer | [10] |
| IC₅₀ (vs. [¹⁴C]Phe uptake) | 4-Iodo-L-phenylalanine | 2.50 mM | MCF-7 Breast Cancer | [10] |
| IC₅₀ (vs. [¹²⁵I]I-Phe uptake) | Phenylalanine | 1.3 mM | MCF-7 Breast Cancer | [10] |
| IC₅₀ (vs. [¹²⁵I]I-Phe uptake) | 4-Iodo-L-phenylalanine | 1.0 mM | MCF-7 Breast Cancer | [10] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Phe(4-I)-OH
This protocol describes a general procedure for the manual solid-phase synthesis of a peptide containing a 4-iodophenylalanine residue using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Phe(4-I)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) or DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure.
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), IPA (Isopropanol)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (3-5 times) and IPA (2-3 times) until a neutral pH is achieved.[11]
-
-
Amino Acid Coupling (for standard amino acids and Fmoc-Phe(4-I)-OH):
-
Activation with HBTU/HOBt: In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. Add DIPEA (6 equivalents) and pre-activate for 1-2 minutes.
-
Activation with DIC/OxymaPure: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and OxymaPure (3-5 equivalents) in DMF. Add DIC (3-5 equivalents) and pre-activate for 1 minute.[12][13]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered amino acids or difficult couplings, the reaction time can be extended or a double coupling can be performed.[14]
-
Monitor the coupling reaction completion using a colorimetric method (e.g., Kaiser test).
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
-
Purification:
-
Dry the crude peptide pellet.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Protocol 2: Competitive Binding Assay in MCF-7 Cells
This protocol is adapted from a study investigating the uptake of radiolabeled 4-iodophenylalanine in breast cancer cells and can be used to determine the IC₅₀ values of competitor compounds.[10]
Materials:
-
MCF-7 breast cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Radiolabeled tracer: 4-[¹²⁵I]Iodo-L-phenylalanine
-
Unlabeled competitor compounds: Phenylalanine and this compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation counter
Procedure:
-
Cell Culture: Culture MCF-7 cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 24-well plates at a suitable density and allow them to adhere overnight.
-
Preparation of Solutions:
-
Prepare a stock solution of the radiolabeled tracer (4-[¹²⁵I]Iodo-L-phenylalanine).
-
Prepare serial dilutions of the unlabeled competitor compounds (Phenylalanine and this compound) in the assay buffer (e.g., PBS).
-
-
Binding Assay:
-
Wash the cells twice with PBS.
-
Add the assay buffer containing the radiolabeled tracer at a fixed concentration to each well.
-
Add the different concentrations of the unlabeled competitor compounds to the respective wells. Include wells with only the tracer (total binding) and wells with a high concentration of unlabeled ligand (non-specific binding).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Termination of Assay:
-
Aspirate the assay solution from the wells.
-
Wash the cells three times with ice-cold PBS to remove unbound tracer.
-
-
Cell Lysis and Counting:
-
Add lysis buffer to each well to lyse the cells and solubilize the bound radioactivity.
-
Transfer the lysate from each well to a scintillation vial.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the tracer) using non-linear regression analysis.
-
Visualizations
Figure 1: General workflow for the solid-phase synthesis of a peptide containing this compound.
Figure 2: Simplified signaling pathway of LAT1-mediated amino acid uptake and downstream mTORC1 activation in cancer cells.[2][3][4][5][15][16]
References
- 1. Amino acid transporter LAT1 (SLC7A5) promotes metabolic rewiring in TNBC progression through the L-Trp/QPRT/NAD+ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-type amino acid transporter 1 is associated with chemoresistance in breast cancer via the promotion of amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LAT1 expression is closely associated with hypoxic markers and mTOR in resected non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of thiophenylalanine-containing peptides via Cu(I)-mediated cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemimpex.com [chemimpex.com]
- 10. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. rsc.org [rsc.org]
- 14. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Regulation and Function of the L-Type Amino Acid Transporter 1 (LAT1) in Cancer [mdpi.com]
- 16. L-Type Amino Acid Transporter 1 (LAT1) Promotes PMA-Induced Cell Migration through mTORC2 Activation at the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Iodo-L-phenylalanine for Protein Labeling and Tracking
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Iodo-L-phenylalanine (B157217) (4-Iodo-L-Phe) is an unnatural amino acid analogue of L-phenylalanine that serves as a versatile tool in biochemical research, drug discovery, and structural biology.[1][2] Its unique structure, featuring an iodine atom on the phenyl ring, provides a powerful handle for a variety of applications, from enhancing protein structure determination to enabling targeted cancer therapy.[1][3] This document provides detailed application notes and protocols for the effective use of 4-Iodo-L-Phe in protein labeling and tracking. The ability to site-specifically incorporate this amino acid into proteins opens the door to precise functionalization and the creation of proteins with tailored properties.[1][3]
Key Applications
The iodine atom of 4-Iodo-L-Phe is the key to its utility, offering several distinct advantages:
-
Structural Biology (X-ray Crystallography): The heavy iodine atom acts as an anomalous scatterer of X-rays.[3] Site-specific incorporation of 4-Iodo-L-Phe into a protein can greatly simplify the phase problem in X-ray crystallography, facilitating structure determination using techniques like single-wavelength anomalous dispersion (SAD).[3] This method can be more efficient than traditional heavy-atom derivatization or selenomethionine (B1662878) labeling.[3] Studies have shown that the incorporation of 4-Iodo-L-Phe, even within the hydrophobic core of a protein, does not significantly perturb the overall protein structure.[3]
-
Radiolabeling for Imaging and Therapy: The iodine atom can be substituted with a radioisotope, such as ¹²³I for Single-Photon Emission Computed Tomography (SPECT) imaging or ¹³¹I for targeted radionuclide therapy.[1][4][5] Because many tumors overexpress amino acid transporters like the L-type amino acid transporter 1 (LAT1), radiolabeled 4-Iodo-L-Phe can selectively accumulate in cancer cells.[4][6] This makes it a promising agent for the diagnosis and treatment of malignancies like gliomas and pancreatic cancer.[4][7][8]
-
Site-Specific Chemical Modification: The carbon-iodine bond on the phenyl ring serves as a versatile chemical handle for post-translational modifications.[1] It can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the site-specific attachment of a wide range of probes, including fluorophores, biotin (B1667282) tags, or other bioactive molecules for advanced imaging and functional studies.[1]
-
NMR Spectroscopy: The introduction of a unique atom like iodine can serve as a useful probe in Nuclear Magnetic Resonance (NMR) spectroscopy studies to investigate protein conformation, dynamics, and interactions.[9][10]
-
Therapeutic Development: Beyond radiolabeling, 4-Iodo-L-Phe has been investigated for its intrinsic therapeutic properties. It has been shown to exhibit cytostatic activity and act as a radiosensitizer, enhancing the cell-killing effect of radiation therapy in tumors.[4][11]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing 4-Iodo-L-Phe and its derivatives for cellular uptake and radiolabeling.
Table 1: Cellular Uptake of Radiolabeled 4-Iodo-L-phenylalanine
| Cell Line | Compound | Incubation Time | Uptake (% of total loaded activity per 10⁶ cells) | Reference |
|---|---|---|---|---|
| Human Pancreatic Adenocarcinoma (PaCa44, PanC1) | p-[¹²³I]iodo-L-phenylalanine | 30 min | 41% - 58% | [7] |
| Human Glioblastoma (T99, T3868) | p-[¹²³I]iodo-L-phenylalanine | 30 min | 11% - 35% | [4] |
| Human Breast Cancer (MCF-7) | 4-iodophenylalanine | 60 min | 49.0 ± 0.7% |[5] |
Table 2: In Vivo Tumor Accumulation of Radiolabeled 4-Iodo-L-phenylalanine in Mice Models
| Tumor Model | Compound | Time Post-Injection | Tumor Uptake (% Injected Dose per Gram) | Reference |
|---|---|---|---|---|
| Human Pancreatic Adenocarcinoma (Heterotopic) | p-[¹²³I]iodo-L-phenylalanine | 60 - 240 min | 10 ± 2.5% to 15 ± 3% | [7] |
| Human Pancreatic Adenocarcinoma (Orthotopic) | p-[¹²³I]iodo-L-phenylalanine | 60 - 240 min | 17 ± 3.5% to 22 ± 4.3% |[7] |
Table 3: Radiochemical Synthesis Yields
| Compound | Reaction | Radiochemical Yield | Reference |
|---|---|---|---|
| 4-[¹³¹I]Iodo-L-phenylalanine | Radioiodination & Deprotection | 88 ± 10% | [8] |
| 4-iodophenylalanine | Radioiodination (Step 1) | 91.6 ± 2.7% | [5] |
| 4-iodophenylalanine | Deprotection (Step 2) | 83.7 ± 1.7% | [5] |
| 4-iodophenylalanine | Single-Step Synthesis | 94.8 ± 3.4% |[5] |
Experimental Protocols
Protocol 1: Genetic Incorporation of 4-Iodo-L-phenylalanine via Amber (TAG) Codon Suppression in E. coli
This protocol describes the site-specific incorporation of 4-Iodo-L-Phe into a target protein using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon, TAG.[3][12]
1. Plasmid Preparation: a. Using a PCR-based site-directed mutagenesis kit, mutate the codon corresponding to the desired incorporation site in your protein's gene (on an expression plasmid) to a TAG codon.[12] b. Verify the mutation by DNA sequencing. c. Co-transform E. coli expression strains (e.g., BL21(DE3)) with two plasmids: i. The expression plasmid containing your target gene with the TAG mutation. ii. A plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 4-Iodo-L-Phe (e.g., pEvol-pIPFS).
2. Cell Culture and Protein Expression: a. Prepare an overnight starter culture of the co-transformed E. coli in 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics for both plasmids. Incubate at 37°C with shaking.[12] b. Inoculate 1 L of fresh LB medium (with antibiotics) with the overnight culture. c. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[12] d. Add 4-Iodo-L-phenylalanine to the culture medium to a final concentration of 1-2 mM. e. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. If the synthetase is under the control of an arabinose-inducible promoter, also add L-arabinose to a final concentration of 0.02% (w/v).[12] f. Continue to incubate the culture for an additional 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein folding.
3. Protein Purification and Verification: a. Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C). b. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press. c. Clarify the lysate by centrifugation to remove cell debris. d. Purify the target protein from the supernatant using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins, size-exclusion chromatography). e. Verify the successful incorporation of 4-Iodo-L-Phe using mass spectrometry (e.g., ESI-MS), which should show a mass shift corresponding to the substitution of a canonical amino acid with 4-Iodo-L-Phe.
Protocol 2: In Vitro Cellular Uptake Assay for Radiolabeled 4-Iodo-L-phenylalanine
This protocol is adapted from studies on the uptake of radiolabeled amino acid analogues in cancer cell lines.[4][7]
1. Cell Culture: a. Culture the target cancer cells (e.g., pancreatic or glioma cell lines) in their recommended growth medium in a humidified incubator at 37°C with 5% CO₂. b. Seed the cells into 24-well plates at a density that will result in near-confluent monolayers on the day of the experiment.
2. Uptake Experiment: a. On the day of the experiment, wash the cell monolayers twice with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4). b. Prepare the uptake solution by diluting the radiolabeled 4-Iodo-L-Phe (e.g., [¹²³I]IPA) in the uptake buffer to the desired final concentration (e.g., 37 kBq/mL). c. Remove the wash buffer from the cells and add 0.5 mL of the uptake solution to each well. d. Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine uptake kinetics.[4] e. To determine the contribution of specific transporters (like the L-system), perform competition experiments by pre-incubating a subset of cells with a high concentration (e.g., 5 mM) of a competing neutral amino acid like L-leucine for 15 minutes before adding the radiotracer.[7]
3. Quantification: a. To stop the uptake, rapidly wash the cells three times with ice-cold uptake buffer. b. Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH). c. Transfer the cell lysate to counting vials and measure the radioactivity using a gamma counter. d. In parallel wells, detach and count the cells (e.g., using a hemocytometer) to normalize the radioactivity uptake to the cell number. e. Express the results as a percentage of the total added radioactivity per million cells.[4][7]
Visualizations
Caption: Workflow for genetic incorporation of 4-Iodo-L-phenylalanine.
Caption: Cellular uptake and fate of 4-Iodo-L-phenylalanine.
Caption: Core properties and applications of 4-Iodo-L-phenylalanine.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(131I)Iodo-L-phenylalanine | 76641-05-9 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Boron in My Mind: A Comprehensive Review of the Evolution of the Diverse Syntheses of 4‐Borono‐l‐Phenylalanine, the Leading Agent for Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p-[123I]iodo-L-phenylalanine for detection of pancreatic cancer: basic investigations of the uptake characteristics in primary human pancreatic tumour cells and evaluation in in vivo models of human pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systemic Endoradiotherapy with Carrier-Added 4-[131I]Iodo-L-Phenylalanine: Clinical Proof-of-Principle in Refractory Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methodological advancements for characterising protein side chains by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR studies of 4-19F-phenylalanine-labeled intestinal fatty acid binding protein: evidence for conformational heterogeneity in the native state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CA2630848A1 - Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia - Google Patents [patents.google.com]
- 12. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-Phe(4-I)-OH in Single-Wavelength Anomalous Dispersion (SAD) Phasing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-wavelength anomalous dispersion (SAD) is a powerful technique in X-ray crystallography for determining the phases of diffraction data, a critical step in solving the three-dimensional structure of macromolecules. The method relies on the anomalous scattering signal from heavy atoms incorporated into the protein crystal. H-Phe(4-I)-OH, or 4-iodo-L-phenylalanine, is an unnatural amino acid that serves as an excellent anomalous scatterer due to the presence of iodine. Site-specific incorporation of this compound into a protein of interest provides a precise and effective means of introducing a heavy atom for SAD phasing, which can be particularly advantageous for proteins that are difficult to derivatize by traditional heavy-atom soaking methods or for which selenomethionine (B1662878) labeling is not feasible.
The iodine atom in this compound provides a significant anomalous signal at commonly used X-ray wavelengths, such as the copper Kα wavelength (1.54 Å) available on in-house X-ray sources.[1][2] This makes the technique accessible without the need for tunable synchrotron radiation, although synchrotron sources can further optimize the anomalous signal. The site-specific incorporation of this compound is typically achieved using amber codon suppression technology in Escherichia coli, which allows for the precise placement of the iodinated amino acid at a desired position within the protein sequence.[3] This targeted approach minimizes structural perturbation and can lead to high-quality diffraction data and straightforward structure solution.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in SAD phasing, from protein expression and purification to data collection and structure determination.
Data Presentation
The following table summarizes representative quantitative data from a successful SAD phasing experiment using this compound incorporated into bacteriophage T4 Lysozyme.
| Parameter | Value |
| Protein | T4 Lysozyme (Phe153 -> iodoPhe mutant) |
| PDB ID | 1L63 |
| Data Collection | |
| Wavelength (Å) | 1.5418 (Cu Kα) |
| Resolution (Å) | 2.1 |
| Space Group | P3₂21 |
| Unit Cell Dimensions (Å) | a=b=60.5, c=100.2 |
| Redundancy | 3.5 |
| Completeness (%) | 99.1 (95.9) |
| I/σ(I) | 10.2 (2.0) |
| Rmerge | 0.065 (0.35) |
| Phasing & Refinement | |
| No. of Iodine Sites | 1 |
| Phasing Power (Acentric) | 1.3 |
| Figure of Merit (FOM) | 0.45 |
| Rwork / Rfree | 0.201 / 0.245 |
Values in parentheses are for the highest resolution shell.
Experimental Protocols
Site-Specific Incorporation of this compound via Amber Codon Suppression
This protocol outlines the expression of a target protein with this compound incorporated at a specific site using an engineered E. coli strain.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector for the gene of interest with an amber (TAG) codon at the desired incorporation site.
-
pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound.
-
This compound (p-iodo-L-phenylalanine)
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics (e.g., ampicillin (B1664943) and chloramphenicol)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-arabinose
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the expression vector for the gene of interest and the pEVOL plasmid.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: The following day, inoculate 1 L of LB medium containing the same antibiotics with the overnight starter culture.
-
Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.7.
-
Addition of this compound: Add this compound to a final concentration of 1 mM.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02% (w/v).
-
Expression: Continue to grow the culture at 30°C overnight with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until purification.
Purification of His-tagged Protein containing this compound
This protocol describes the purification of a His-tagged protein containing this compound using immobilized metal affinity chromatography (IMAC).
Materials:
-
Cell pellet from expression
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA or other IMAC resin
-
Sonciator or microfluidizer
-
Centrifuge
Procedure:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or microfluidization on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Binding: Apply the clarified supernatant to a pre-equilibrated IMAC column.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with Elution Buffer.
-
Buffer Exchange and Further Purification: The eluted protein can be further purified by size-exclusion chromatography to remove aggregates and exchange the buffer to one suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Purity Check: Assess the purity of the protein by SDS-PAGE.
Crystallization of the this compound Labeled Protein
This is a general guideline for crystallization. Optimal conditions need to be determined for each specific protein.
Materials:
-
Purified protein at a suitable concentration (typically 5-20 mg/mL)
-
Crystallization screens (commercial or custom)
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates)
Procedure:
-
Concentration: Concentrate the purified protein to a suitable concentration for crystallization screening, typically between 5 and 20 mg/mL.
-
Screening: Set up crystallization trials using the vapor diffusion method (sitting or hanging drop). Mix the protein solution with the crystallization screen solution in various ratios (e.g., 1:1, 2:1, 1:2).
-
Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by varying the precipitant concentration, pH, and additives to obtain diffraction-quality crystals.
SAD Data Collection and Processing
Procedure:
-
Crystal Harvesting and Cryo-protection: Harvest a suitable crystal from the crystallization drop and briefly soak it in a cryoprotectant solution (typically the mother liquor supplemented with 20-30% glycerol (B35011) or ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
-
Data Collection:
-
Mount the cryo-cooled crystal on the goniometer of an X-ray diffractometer.
-
Collect a complete dataset at a single wavelength, typically Cu Kα (1.5418 Å) for an in-house source or a wavelength near the iodine absorption edge if using a synchrotron.
-
A high data redundancy is recommended for accurate measurement of the anomalous signal.[4] Collecting 360° of data is a common strategy.[4]
-
-
Data Processing:
-
Integrate and scale the diffraction data using software such as HKL-2000, XDS, or MOSFLM.
-
Pay close attention to the anomalous signal indicators, such as Ranom or CCanom, to ensure the data quality is sufficient for phasing.
-
-
Structure Solution:
-
Use a structure solution program package such as PHENIX, CCP4, or SHELX to perform SAD phasing.
-
The software will locate the iodine substructure, calculate initial phases, and perform density modification to improve the electron density map.
-
-
Model Building and Refinement:
-
Build an initial model of the protein into the electron density map using software like Coot.
-
Refine the model against the diffraction data using programs such as PHENIX.refine or REFMAC5.
-
Visualizations
Caption: Experimental workflow for SAD phasing using this compound.
References
- 1. Rapid experimental SAD phasing and hot-spot identification with halogenated fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SAD phasing using iodide ions in a high-throughput structural genomics environment - PMC [pmc.ncbi.nlm.nih.gov]
Expanding the Genetic Toolset: Protocols for Site-Specific Incorporation of Unnatural Amino Acids
For Immediate Release
[City, State] – [Date] – In a significant step forward for protein engineering and drug development, detailed application notes and protocols have been released today, outlining experimental procedures for the incorporation of unnatural amino acids (Uaas) into proteins. These methodologies provide researchers, scientists, and professionals in drug development with powerful tools to introduce novel chemical functionalities into proteins, thereby enabling the creation of proteins with enhanced therapeutic properties, novel catalytic activities, and unique biophysical characteristics.
The ability to site-specifically incorporate Uaas into the genetic code of living organisms and in cell-free systems represents a major advancement in synthetic biology. This technique allows for the precise modification of protein structure and function beyond the limitations of the 20 canonical amino acids. The released protocols focus on two robust and widely used methods: Amber Stop Codon Suppression in Escherichia coli and Cell-Free Protein Synthesis (CFPS) systems.
A New Era of Protein Design
The introduction of Uaas with diverse side chains—including photocrosslinkers, fluorescent probes, and post-translationally modified groups—opens up unprecedented opportunities for:
-
Drug Discovery and Development: Engineering therapeutic proteins with improved stability, efficacy, and novel modes of action.
-
Understanding Biological Processes: Probing protein-protein interactions, enzyme mechanisms, and cellular signaling pathways with enhanced precision.
-
Biomaterials Science: Creating novel polymers and materials with unique, genetically encoded properties.
These detailed protocols and application notes are designed to be accessible to researchers with a foundational knowledge of molecular biology and protein biochemistry, providing step-by-step guidance to successfully implement these powerful techniques in their own laboratories.
Application Notes and Protocols
Overview of Unnatural Amino Acid Incorporation
The site-specific incorporation of Uaas is primarily achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair.[1] This orthogonal pair functions independently of the host cell's endogenous translational machinery. The aaRS is engineered to specifically recognize and charge the Uaa onto the orthogonal tRNA. This tRNA, in turn, recognizes a unique codon, most commonly the amber stop codon (UAG), that has been introduced at the desired site in the gene of interest.[2][3] This process, known as amber suppression, allows for the Uaa to be incorporated into the growing polypeptide chain during translation.[3]
Alternatively, cell-free protein synthesis (CFPS) systems offer a powerful in vitro platform for Uaa incorporation.[4][5] These systems provide an open environment, allowing for direct control over the reaction components and eliminating concerns about cell viability and Uaa transport across cell membranes.[5]
Key Methodologies
Two primary methods for the site-specific incorporation of Uaas are detailed below:
-
Amber Suppression in E. coli : A widely used in vivo method that leverages the amber stop codon (UAG) to encode the Uaa.[2][3] This technique requires the co-expression of the orthogonal aaRS-tRNA pair and the target protein containing an amber codon at the desired position.[6]
-
Cell-Free Protein Synthesis (CFPS) : An in vitro method that utilizes cell extracts or a reconstituted set of translation machinery to synthesize proteins.[4][5] CFPS systems offer high yields and are particularly advantageous for incorporating multiple Uaas or toxic amino acids.[5][7]
Experimental Protocols
Protocol 1: Site-Specific Uaa Incorporation in E. coli via Amber Suppression
This protocol outlines the steps for incorporating a Uaa into a target protein expressed in E. coli.
1. Plasmid Preparation:
- Obtain or construct a plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA (e.g., pEVOL).[6]
- Introduce an amber stop codon (TAG) at the desired site in the gene of interest on a separate expression plasmid using site-directed mutagenesis.[6]
2. Transformation:
- Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the orthogonal pair plasmid and the target protein plasmid.[6]
- Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for selection.[6]
3. Protein Expression:
- Inoculate a single colony into liquid LB medium with antibiotics and grow overnight.
- The following day, subculture the overnight culture into fresh media containing the appropriate antibiotics and the desired unnatural amino acid (typically 0.5-2 mM).[6]
- Grow the culture at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression with IPTG (and L-arabinose if using the pEVOL plasmid) and continue to grow the culture at a reduced temperature (e.g., 18-30°C) for 12-16 hours.[6]
4. Protein Purification and Analysis:
- Harvest the cells by centrifugation.
- Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
- Verify the incorporation of the Uaa by mass spectrometry.
Protocol 2: Uaa Incorporation using a Cell-Free Protein Synthesis (CFPS) System
This protocol provides a general workflow for incorporating a Uaa using a commercially available or lab-prepared E. coli S30 extract-based CFPS system.
1. Reaction Setup:
- On ice, combine the following components in a microcentrifuge tube:
- S30 cell extract
- Energy solution (containing ATP, GTP, etc.)
- Amino acid mixture lacking the canonical amino acid to be replaced
- The desired unnatural amino acid (typically 1-2 mM)
- Plasmid DNA encoding the target protein with an amber codon at the desired site
- Plasmid DNA or purified components of the orthogonal aaRS and suppressor tRNA
- T7 RNA polymerase (if not already in the extract)
- Nuclease-free water to the final reaction volume.
2. Incubation:
- Incubate the reaction mixture at 30-37°C for 2-4 hours. For higher yields, a dialysis-based CFPS system can be used.[8]
3. Protein Analysis and Purification:
- Analyze the protein expression by SDS-PAGE and Western blotting.
- Purify the protein of interest directly from the reaction mixture using appropriate chromatography methods.
- Confirm Uaa incorporation via mass spectrometry.
Quantitative Data Summary
The efficiency of Uaa incorporation and the final protein yield can vary depending on the chosen Uaa, the orthogonal pair, the expression system, and the position of the Uaa within the protein. The following tables summarize representative quantitative data from the literature.
Table 1: Protein Yields with Unnatural Amino Acids
| Expression System | Unnatural Amino Acid | Target Protein | Yield | Reference |
| E. coli | p-acetyl-L-phenylalanine | T4 Lysozyme | ~5-10 mg/L | [6] |
| E. coli | p-azido-L-phenylalanine | Green Fluorescent Protein | ~1-5 mg/L | [6] |
| Cell-Free (S30) | p-azido-L-phenylalanine | eCAT | 400 µg/mL | [9] |
| Cell-Free (S30) | p-azido-L-phenylalanine | eDHFR | 660 µg/mL | [9] |
| Cell-Free (PURE) | BODIPY-FL-aminophenylalanine | DHFR | Not specified | |
| Cell-Free (Recoded E. coli) | p-acetyl-L-phenylalanine | Elastin-like polypeptide (40 sites) | 96 mg/L | [10] |
Table 2: Incorporation Efficiency of Unnatural Amino Acids
| Expression System | Unnatural Amino Acid | Method | Incorporation Efficiency | Reference |
| E. coli | O-methyl-L-tyrosine | Amber Suppression | >99% | [11] |
| Cell-Free (S30) | p-acetyl-L-phenylalanine | Amber Suppression | ~55% | [12] |
| Mammalian Cells | p-azido-L-phenylalanine | Amber Suppression | Up to 85% (of control) | [13] |
| Mammalian Cells | trans-cyclooctene-L-lysine | Amber Suppression | Up to 43% (of control) | [13] |
Visualizing the Workflow and Pathways
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 4. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 7. High-yield cell-free protein synthesis for site-specific incorporation of unnatural amino acids at two sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 9. High-level cell-free synthesis yields of proteins containing site-specific non-natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-Phe(4-I)-OH in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Phe(4-I)-OH, also known as 4-Iodo-L-phenylalanine, is a synthetic amino acid derivative that has garnered significant interest in the field of drug discovery and development. Its unique chemical properties, conferred by the iodine atom at the para position of the phenyl ring, make it a versatile tool for various biomedical applications. These applications primarily revolve around its role as a substrate for the L-type Amino Acid Transporter 1 (LAT1), which is overexpressed in various cancers, and its utility as a building block in peptide synthesis for creating novel therapeutic and diagnostic agents.
This document provides detailed application notes and experimental protocols for the utilization of this compound in key areas of drug discovery, including its application in cancer targeting through LAT1 and its incorporation into peptides.
Application 1: Targeting L-type Amino Acid Transporter 1 (LAT1) in Cancer
LAT1 is a crucial transporter for large neutral amino acids and is found to be upregulated in a wide range of human cancers to meet the high metabolic demands of tumor cells. This overexpression makes LAT1 an attractive target for both diagnostic imaging and targeted drug delivery. This compound and its derivatives serve as substrates for LAT1, enabling the selective delivery of imaging agents or therapeutic payloads to cancer cells.[1][2]
Quantitative Data: Inhibition of LAT1 and LAT2 by Phenylalanine Analogs
The following table summarizes the inhibitory constants (Ki) of iodinated phenylalanine analogs against human LAT1 and LAT2, providing insight into their selectivity. Lower Ki values indicate stronger binding and inhibition.
| Compound | hLAT1 Ki (μM) | hLAT2 Ki (μM) |
| L-Phenylalanine | 26.5 ± 2.5 | 62.1 ± 7.9 |
| 2-Iodo-L-phenylalanine | 8.8 ± 0.9 | 63.8 ± 6.8 |
| 3-Iodo-L-phenylalanine | 6.8 ± 0.7 | 25.1 ± 3.2 |
| 4-Iodo-L-phenylalanine | 24.5 ± 3.1 | 44.8 ± 5.1 |
| Data sourced from a study on the structure-activity characteristics of phenylalanine analogs.[3] |
Application in Cancer Imaging and Radiotherapy
The radioiodinated form of this compound, specifically 4-[131I]iodo-L-phenylalanine ([131I]IPA), has been investigated as a theranostic agent for gliomas, which highly express LAT1.[1][4] Clinical studies have demonstrated its potential for both single-photon emission computed tomography (SPECT) imaging and targeted radiotherapy.
Clinical Trial Data for [131I]IPA in Recurrent Glioblastoma
A phase I study (IPAX-1) evaluated the safety and efficacy of [131I]IPA in combination with external radiation therapy in patients with recurrent glioblastoma.[1][2][5]
| Parameter | Value |
| Administered Dose | 2 GBq (single dose) or 3 x 670 MBq (fractionated) |
| Stable Disease Rate (at 3 months) | 44.4% (4 out of 9 patients) |
| Median Progression-Free Survival | 4.3 months |
| Median Overall Survival | 13.0 months |
| Data from the IPAX-1 Phase I Clinical Trial.[1][5] |
Experimental Protocol: Cellular Uptake Assay for LAT1 Substrates
This protocol describes a general method for assessing the uptake of this compound or its derivatives into cancer cells overexpressing LAT1. This assay is crucial for confirming that the compound is a substrate for the transporter.
Materials:
-
Cancer cell line with high LAT1 expression (e.g., HT-29, HeLa, or engineered HEK293-hLAT1 cells)[6]
-
Cell culture medium and supplements
-
24-well or 96-well cell culture plates
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4)
-
Radiolabeled substrate (e.g., [3H]L-leucine or a radiolabeled version of this compound)
-
Unlabeled this compound (for competition experiments)
-
Known LAT1 inhibitor (e.g., BCH - 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) for positive control[6]
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Cell Seeding: Seed the LAT1-expressing cells in 24-well or 96-well plates and culture until they reach near-confluence.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells with pre-warmed assay buffer.
-
Pre-incubation: Add assay buffer to each well. For competition or inhibition assays, add the unlabeled this compound or a known inhibitor (BCH) at various concentrations and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Uptake Initiation: Initiate the uptake by adding the radiolabeled substrate to each well.
-
Incubation: Incubate the plate for a predetermined time (e.g., 1-5 minutes) at 37°C with gentle agitation. The incubation time should be within the linear range of uptake.
-
Uptake Termination: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.2 M NaOH).
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the amount of substrate uptake and, for inhibition assays, calculate the IC50 value of this compound.
References
- 1. Results from a phase I study of 4-l-[131I]iodo-phenylalanine ([131I]IPA) with external radiation therapy in patients with recurrent glioblastoma (IPAX-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic Endoradiotherapy with Carrier-Added 4-[131I]Iodo-L-Phenylalanine: Clinical Proof-of-Principle in Refractory Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations - PMC [pmc.ncbi.nlm.nih.gov]
Expressing Proteins with 4-Iodo-L-phenylalanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the site-specific incorporation of the non-canonical amino acid 4-Iodo-L-phenylalanine (p-Iodo-Phe) into proteins. This technique, a cornerstone of genetic code expansion, offers a powerful tool for protein engineering, structural biology, and drug development by enabling the introduction of a unique chemical handle—an iodine atom—into a protein of interest.
Introduction
The ability to incorporate unnatural amino acids (UAAs) into proteins at specific sites opens up a vast landscape of possibilities for manipulating and studying protein structure and function. 4-Iodo-L-phenylalanine is a particularly useful UAA due to the presence of a heavy iodine atom, which can be exploited for X-ray crystallography phasing.[1][2] Additionally, the carbon-iodine bond serves as a versatile chemical handle for post-translational modifications through cross-coupling reactions.
This guide details two primary methodologies for achieving efficient incorporation of 4-Iodo-L-phenylalanine: in vivo expression in Escherichia coli and in vitro cell-free protein synthesis. Both methods rely on the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 4-Iodo-L-phenylalanine and does not cross-react with the host cell's translational machinery.
Principle of Genetic Code Expansion
The central dogma of molecular biology is expanded by reassigning a codon, typically a stop codon like the amber (UAG) or opal (UGA) codon, to encode for the unnatural amino acid.[3][4] This is achieved through the introduction of two key components into the expression system:
-
An Engineered Aminoacyl-tRNA Synthetase (aaRS): This enzyme is evolved to specifically recognize and charge 4-Iodo-L-phenylalanine onto its cognate tRNA.
-
A Suppressor tRNA: This tRNA possesses an anticodon that recognizes the reassigned stop codon (e.g., CUA for the UAG codon) and delivers the attached 4-Iodo-L-phenylalanine to the ribosome during protein translation.
The orthogonality of this synthetase/tRNA pair is crucial to prevent the incorporation of canonical amino acids at the target site and the mis-incorporation of 4-Iodo-L-phenylalanine at other codons.
Visualization of the Workflow
Caption: General workflows for in vivo and in vitro incorporation of 4-Iodo-L-phenylalanine.
Quantitative Data Summary
The efficiency of 4-Iodo-L-phenylalanine incorporation can vary depending on the expression system, the specific protein, and the location of the suppression site. The following table summarizes typical yields and incorporation efficiencies reported in the literature.
| Parameter | In Vivo (E. coli) | Cell-Free (E. coli S30 extract) | Reference(s) |
| Protein Yield | 1 - 40 mg/L of culture | 0.1 - 0.7 mg/mL of reaction | [5][6] |
| Incorporation Efficiency | >95% (with optimized systems) | Up to 95% | [5][6] |
| Required 4-Iodo-Phe Concentration | 0.5 - 2 mM in culture medium | 1 - 2 mM in reaction mixture | [7] |
Experimental Protocols
Protocol 1: In Vivo Expression in E. coli
This protocol outlines the steps for site-specific incorporation of 4-Iodo-L-phenylalanine into a target protein expressed in E. coli using an amber (UAG) suppressor system.
1. Plasmid Preparation:
-
Target Protein Plasmid: The gene of interest should be cloned into a suitable E. coli expression vector (e.g., pET series). Introduce an amber (TAG) codon at the desired site for 4-Iodo-L-phenylalanine incorporation using site-directed mutagenesis.
-
Orthogonal System Plasmid: A separate plasmid encoding the engineered aminoacyl-tRNA synthetase and the suppressor tRNA is required. Plasmids such as pEVOL or pSUPAR are commonly used for this purpose.[8]
2. Transformation:
-
Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the target protein plasmid and the orthogonal system plasmid.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids (e.g., ampicillin (B1664943) for the target plasmid and chloramphenicol (B1208) for the pEVOL/pSUPAR plasmid).[7]
-
Incubate the plates overnight at 37°C.
3. Protein Expression:
-
Inoculate a single colony into 5-10 mL of LB medium containing both antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate the starter culture into a larger volume (e.g., 1 L) of LB medium with antibiotics.
-
Add 4-Iodo-L-phenylalanine to a final concentration of 1 mM.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to 0.02% (if using the pEVOL plasmid).[7]
-
Continue to incubate the culture overnight at a reduced temperature (e.g., 18-20°C) to improve protein folding and solubility.
4. Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the protein containing 4-Iodo-L-phenylalanine using standard chromatographic techniques (e.g., affinity chromatography based on a His-tag, followed by size-exclusion chromatography).[9][10]
Protocol 2: In Vitro Cell-Free Protein Synthesis
This protocol describes the incorporation of 4-Iodo-L-phenylalanine using an E. coli S30 cell-free extract system.
1. Reaction Setup:
-
Prepare the cell-free reaction mixture on ice. A typical 50 µL reaction includes:
-
E. coli S30 extract
-
Buffer and energy source mixture (containing ATP, GTP, amino acids except phenylalanine)
-
DNA template (plasmid or linear PCR product with a T7 promoter and the target gene containing a UAG or UGA codon)
-
T7 RNA polymerase
-
Purified orthogonal aminoacyl-tRNA synthetase
-
In vitro transcribed suppressor tRNA
-
4-Iodo-L-phenylalanine (1-2 mM final concentration)
-
-
For opal (UGA) suppression, the addition of indolmycin (B1671932) can be used to inhibit the mis-incorporation of tryptophan by the endogenous tryptophanyl-tRNA synthetase.[1][11]
2. Incubation:
-
Incubate the reaction mixture at 37°C for 1-4 hours. The optimal incubation time should be determined empirically to maximize protein yield and minimize degradation.[1]
3. Protein Purification:
-
If the protein is expressed with an affinity tag (e.g., His-tag), it can be purified directly from the cell-free reaction mixture using affinity beads.
-
Alternatively, the reaction mixture can be analyzed directly by SDS-PAGE and Western blotting.
Signaling Pathway and Logical Relationship Diagrams
Caption: Logical diagram of amber and opal suppression for 4-Iodo-L-phenylalanine incorporation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Protein Yield | - Inefficient suppression- Toxicity of the expressed protein- Suboptimal expression conditions | - Use an optimized suppressor tRNA- Lower the expression temperature and/or inducer concentration- Optimize codon usage in the target gene |
| No Incorporation of 4-Iodo-Phe | - Inactive aaRS or tRNA- Degradation of 4-Iodo-Phe- Incorrect plasmid constructs | - Verify the activity of the orthogonal pair components- Prepare fresh solutions of 4-Iodo-Phe- Sequence-verify all plasmids |
| High Level of Truncated Protein | - Inefficient suppression competing with translation termination | - Increase the concentration of the suppressor tRNA and aaRS- In cell-free systems, use an extract with reduced release factor activity |
| Mis-incorporation of Canonical Amino Acids | - Lack of orthogonality of the aaRS/tRNA pair | - Use a more specific, evolved aaRS- For opal suppression, add indolmycin to prevent tryptophan incorporation[11] |
By following these protocols and considering the provided information, researchers can successfully employ the genetic code expansion technology to produce proteins containing 4-Iodo-L-phenylalanine for a wide range of applications in basic science and drug discovery.
References
- 1. Site-specific incorporation of 4-iodo-L-phenylalanine through opal suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved amber and opal suppressor tRNAs for incorporation of unnatural amino acids in vivo. Part 1: Minimizing misacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved amber and opal suppressor tRNAs for incorporation of unnatural amino acids in vivo. Part 2: Evaluating suppression efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 8. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Magnetic His-Protein Purification - Protocol - OneLab [onelab.andrewalliance.com]
- 10. Protein Purification Guide | An Introduction to Protein Purification Methods [worldwide.promega.com]
- 11. Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Low Incorporation Efficiency of H-Phe(4-I)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low incorporation efficiency of 4-Iodophenylalanine (H-Phe(4-I)-OH) in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of this compound often inefficient in SPPS?
A1: The low incorporation efficiency of this compound is primarily due to steric hindrance. The bulky iodine atom on the phenyl ring can physically obstruct the coupling reaction, slowing down the kinetics of amide bond formation. This is a common challenge encountered with many unnatural or sterically hindered amino acids.
Q2: What is this compound used for in peptide synthesis?
A2: this compound is a versatile unnatural amino acid used for several purposes in peptide and drug development[1][2]:
-
Site-Specific Modification: The iodine atom serves as a handle for post-synthetic modifications, such as Suzuki-Miyaura coupling, allowing the attachment of various functional groups[1].
-
Radiolabeling: The iodine can be replaced with radioisotopes for use in diagnostic imaging and radionuclide therapy[1][2].
-
Structural Probe: The iodinated phenyl ring can act as a bioisostere and be used in structural studies like X-ray crystallography[1][2].
Q3: Can the choice of solvent impact the coupling efficiency of this compound?
A3: Yes, the solvent plays a crucial role. While Dimethylformamide (DMF) is the most common solvent in SPPS, N-Methyl-2-pyrrolidone (NMP) can be a better choice for difficult couplings[3][4]. NMP has superior solvating properties, which can improve resin swelling and the solubility of protected amino acids and reagents, potentially increasing coupling efficiency[1][4].
Q4: Are there any specific side reactions to be aware of when using this compound?
A4: While this compound itself doesn't introduce unique side reactions, the prolonged coupling times or elevated temperatures used to improve its incorporation can increase the risk of common SPPS side reactions[3][5]:
-
Racemization: The risk of losing the stereochemical integrity of the amino acid increases with longer activation times and higher temperatures[5].
-
Diketopiperazine Formation: This is more likely at the dipeptide stage. Using a 2-chlorotrityl chloride resin can help mitigate this issue due to its steric bulk[3].
-
Aspartimide Formation: If your sequence contains Asp-Gly or Asp-Ser, longer coupling times can exacerbate this side reaction[3].
Troubleshooting Guide: Low Incorporation Efficiency
This guide provides a systematic approach to troubleshooting and improving the coupling yield of this compound.
Issue: Low coupling yield of this compound detected by monitoring (e.g., Ninhydrin test).
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for low this compound incorporation efficiency.
Step 1: Optimize Coupling Reagents
Standard coupling reagents may not be effective for sterically hindered amino acids. Consider switching to a more potent activating reagent.
| Coupling Reagent Class | Examples | Relative Performance for Hindered Couplings | Notes |
| Standard Aminium/Uronium | HBTU, TBTU | Moderate | May be insufficient for this compound. Can cause guanidinylation of the N-terminal amine. |
| HOAt-based Aminium/Uronium | HATU , HCTU | High | Generally more effective than HOBt-based reagents like HBTU due to the lower pKa of HOAt. HATU is a highly recommended starting point for difficult couplings[6]. |
| Oxyma-based Aminium/Uronium | COMU | High | Comparable efficiency to HATU but is non-explosive and has better solubility[6][7]. An excellent and safer alternative. |
| Phosphonium | PyAOP , PyBOP | Very High | PyAOP is one of the most efficient coupling reagents, especially for hindered couplings. Phosphonium reagents are generally more soluble than uronium reagents and do not cause guanidinylation. |
| Acid Fluoride Precursors | TFFH | Very High | Generates amino acid fluorides in situ, which are highly reactive and effective for extremely hindered couplings[6]. |
Step 2: Adjust Reaction Conditions
If changing the coupling reagent is not sufficient, modifying the reaction parameters can improve the outcome.
| Parameter | Standard Condition | Recommended Adjustment for this compound | Rationale and Considerations |
| Reaction Time | 1-2 hours | 4-24 hours | Allows more time for the sterically hindered reaction to proceed to completion[3]. |
| Equivalents | 3-5 eq. | 5-10 eq. | Increases the concentration of reactants to drive the reaction forward[3]. |
| Temperature | Room Temperature | 40-50°C (with caution) | Increases reaction kinetics. Caution: This can significantly increase the risk of racemization. Monitor carefully[3][5]. It is often better to perform the coupling at a lower temperature (e.g., 0°C) to minimize racemization if the reaction kinetics are acceptable[5]. |
Step 3: Implement Advanced Coupling Protocols
For particularly difficult incorporations, more advanced protocols may be necessary.
-
Double Coupling: This is a highly effective strategy for ensuring complete incorporation of a hindered amino acid[8]. After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of the amino acid and coupling reagents before proceeding to the next deprotection step[9].
-
Pre-activation: Activating the amino acid with the coupling reagent for a short period (5-10 minutes) before adding it to the resin can sometimes improve efficiency[10]. However, prolonged pre-activation increases the risk of racemization[5].
Experimental Protocols
Protocol 1: Recommended Single Coupling Protocol for this compound
This protocol is a starting point for optimizing the incorporation of this compound using a potent coupling reagent.
Caption: Recommended workflow for a single coupling of this compound.
Methodology:
-
Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in NMP to remove the N-terminal Fmoc protecting group.
-
Washing: Thoroughly wash the resin with NMP, followed by Dichloromethane (DCM), and then NMP again to remove residual piperidine.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-H-Phe(4-I)-OH (5 equivalents), HATU (4.9 equivalents), and a hindered base like N,N-Diisopropylethylamine (DIPEA) (10 equivalents) in NMP.
-
Coupling Reaction: Add the coupling solution to the washed, deprotected peptide-resin. Allow the reaction to proceed for at least 4 hours at room temperature with gentle agitation.
-
Post-Coupling Wash: Wash the resin thoroughly with NMP and DCM to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to check for the presence of free primary amines. A negative result indicates a successful coupling.
Protocol 2: Double Coupling Protocol for this compound
Use this protocol if single coupling proves insufficient.
Methodology:
-
First Coupling: Follow steps 1-6 of the "Recommended Single Coupling Protocol."
-
Monitoring (Optional): You may perform a monitoring test after the first coupling.
-
Second Coupling: Without performing the deprotection step, repeat steps 4 and 5. Prepare a fresh coupling solution and add it to the resin for a second coupling reaction (a shorter time, e.g., 2 hours, may be sufficient).
-
Final Wash and Monitoring: After the second coupling, proceed with step 6 (Post-Coupling Wash) and step 7 (Monitoring) to confirm the reaction's completion.
-
Continue Synthesis: Once a successful coupling is confirmed, proceed with the Fmoc deprotection for the next amino acid in the sequence.
References
- 1. N-METHYL-2-PYRROLIDONE FOR PEPTIDE SYNTHESIS – Purity Solvents [puritysolvents.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Protein Expression with 4-Iodo-L-phenylalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully expressing proteins containing the unnatural amino acid 4-Iodo-L-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: What is 4-Iodo-L-phenylalanine and why is it used in protein expression?
A1: 4-Iodo-L-phenylalanine is an unnatural amino acid, an analog of L-phenylalanine, where a hydrogen atom on the phenyl ring is replaced by an iodine atom. It is incorporated into proteins to introduce a unique chemical handle. The iodine atom can be used for various applications, including X-ray crystallography for phasing, as a heavy atom for structure determination, and for site-specific crosslinking and protein modification.[1][2]
Q2: What are the basic requirements for incorporating 4-Iodo-L-phenylalanine into a protein?
A2: Successful incorporation of 4-Iodo-L-phenylalanine requires an orthogonal translation system. This system consists of:
-
An engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes 4-Iodo-L-phenylalanine and charges it onto a suppressor tRNA.
-
A suppressor tRNA (often recognizing the amber stop codon, UAG) that is not recognized by the host cell's endogenous aaRSs.
-
A plasmid encoding the gene of interest with a codon (e.g., a UAG codon) at the desired incorporation site.
-
The 4-Iodo-L-phenylalanine amino acid supplied in the growth medium.
Q3: What are the most common problems encountered when expressing proteins with 4-Iodo-L-phenylalanine?
A3: The most common issues include:
-
Low protein yield: This can be due to the toxicity of the unnatural amino acid, inefficient incorporation, or competition with release factors at the stop codon.
-
Misincorporation of natural amino acids: The engineered aaRS may still have some affinity for natural amino acids, or endogenous aaRSs might recognize the suppressor tRNA to some extent.
-
Protein insolubility and formation of inclusion bodies: The presence of the unnatural amino acid can sometimes affect protein folding.
-
Toxicity to the expression host: High concentrations of 4-Iodo-L-phenylalanine can be toxic to E. coli and other expression hosts, leading to poor cell growth and low protein expression.
Troubleshooting Guides
Problem 1: Low or No Protein Expression
Low or no expression of the full-length protein is a frequent challenge. The following sections provide potential causes and solutions.
The concentration of 4-Iodo-L-phenylalanine in the growth medium is critical. Too low a concentration will limit incorporation, while too high a concentration can be toxic to the cells.
Solutions:
-
Titrate the concentration: Perform small-scale expression trials with a range of 4-Iodo-L-phenylalanine concentrations (e.g., 0.5 mM to 5 mM) to determine the optimal concentration for your protein and expression system.
-
Monitor cell growth: Observe the cell density (OD600) after induction. A significant decrease in growth rate compared to a control culture (without 4-Iodo-L-phenylalanine) may indicate toxicity.
| Parameter | Recommendation |
| 4-Iodo-L-phenylalanine Concentration | Start with 1-2 mM and optimize. |
| Cell Density at Induction (OD600) | 0.6 - 0.8 for standard E. coli expression.[3] |
Competition between the suppressor tRNA and release factors at the stop codon can lead to premature termination of translation.
Solutions:
-
Use an optimized suppressor tRNA: Some suppressor tRNAs have been engineered for higher efficiency.[4]
-
Use a cell-free expression system: These systems can be depleted of release factors, leading to more efficient incorporation.
-
Optimize induction conditions: Fine-tuning the inducer concentration and induction time can improve the ratio of full-length protein to truncated products.
High concentrations of 4-Iodo-L-phenylalanine can inhibit cell growth.[5]
Solutions:
-
Use the lowest effective concentration: As determined by titration experiments.
-
Induce at a higher cell density: Allow the culture to reach a higher OD600 before adding 4-Iodo-L-phenylalanine and the inducer.
-
Use a richer growth medium: Media like Terrific Broth (TB) can sometimes help cells tolerate toxic compounds better than minimal media.[6]
Problem 2: Misincorporation of Natural Amino Acids
The fidelity of incorporation is crucial. Misincorporation of natural amino acids at the target site can lead to a heterogeneous protein population.
Solutions:
-
Use a highly specific aaRS: The choice of the engineered aminoacyl-tRNA synthetase is critical. Use a synthetase that has been shown to have high specificity for 4-Iodo-L-phenylalanine.
-
Ensure purity of 4-Iodo-L-phenylalanine: Contaminants, such as other halogenated phenylalanines, can be misincorporated.[7]
-
Optimize incubation time: In cell-free systems, longer incubation times can sometimes lead to increased misincorporation of natural amino acids.[7]
Problem 3: Protein Insolubility and Inclusion Bodies
The introduction of a bulky, hydrophobic residue like 4-Iodo-L-phenylalanine can sometimes disrupt proper protein folding, leading to aggregation and the formation of inclusion bodies.
Solutions:
-
Lower the induction temperature: Reducing the temperature to 16-25°C after induction can slow down protein synthesis, allowing more time for proper folding.[5][8]
-
Reduce the inducer concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of protein expression and promote proper folding.[5]
-
Co-express chaperones: Molecular chaperones can assist in the proper folding of the target protein.
-
Use a solubility-enhancing tag: Fusion tags like MBP (Maltose Binding Protein) or GST (Glutathione S-Transferase) can improve the solubility of the target protein.
| Condition | Temperature | Induction Time |
| High Yield, Potential Insolubility | 37°C | 3-4 hours |
| Improved Solubility | 25-30°C | 5-6 hours |
| Maximum Solubility | 16-20°C | Overnight (12-16 hours)[8] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of 4-Iodo-L-phenylalanine in E. coli
This protocol is a general guideline for expressing a protein with 4-Iodo-L-phenylalanine in E. coli strain BL21(DE3) using a pET-based expression vector and a pEVOL plasmid for the orthogonal aaRS/tRNA pair.
Materials:
-
E. coli BL21(DE3) cells
-
Expression plasmid for the gene of interest (with a UAG codon at the desired site)
-
pEVOL plasmid encoding the 4-Iodo-L-phenylalanine-specific aaRS and suppressor tRNA
-
LB or TB medium
-
Appropriate antibiotics
-
4-Iodo-L-phenylalanine
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
L-Arabinose
Procedure:
-
Transformation: Co-transform the expression plasmid and the pEVOL plasmid into competent E. coli BL21(DE3) cells. Plate on LB agar (B569324) plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics. Grow overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume of LB or TB medium (e.g., 1 L) with the overnight starter culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction:
-
Add 4-Iodo-L-phenylalanine to a final concentration of 1-2 mM (or the optimized concentration).
-
Add L-Arabinose to a final concentration of 0.2% (w/v) to induce the expression of the aaRS and suppressor tRNA from the pEVOL plasmid.
-
Incubate for 15-30 minutes at 37°C with shaking.
-
Add IPTG to a final concentration of 0.1-1 mM to induce the expression of the target protein.
-
-
Expression: Reduce the temperature to 16-25°C and continue to incubate with shaking for 12-16 hours.
-
Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for protein purification.
Protocol 2: Quantification of Incorporation Efficiency by Mass Spectrometry
This protocol provides a general workflow for determining the incorporation efficiency of 4-Iodo-L-phenylalanine using mass spectrometry.
Procedure:
-
Protein Purification: Purify the expressed protein containing 4-Iodo-L-phenylalanine to a high degree of purity.
-
Protein Digestion:
-
Denature the purified protein using a chaotropic agent like urea (B33335) or guanidinium (B1211019) chloride.
-
Reduce the disulfide bonds with DTT (dithiothreitol).
-
Alkylate the cysteine residues with iodoacetamide (B48618) to prevent disulfide bond reformation.
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the digested peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a protein database containing the sequence of the target protein.
-
Identify the peptide containing the site of unnatural amino acid incorporation.
-
Compare the intensity of the peak corresponding to the peptide with 4-Iodo-L-phenylalanine to the intensity of the peak corresponding to the peptide with any misincorporated natural amino acid (e.g., phenylalanine or tyrosine). The ratio of these intensities will give an estimate of the incorporation efficiency.
-
Visualizations
References
- 1. A new protein engineering approach combining chemistry and biology, part I; site-specific incorporation of 4-iodo-L-phenylalanine in vitro by using misacylated suppressor tRNAPhe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Site-specific incorporation of 4-iodo-L-phenylalanine through opal suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Codon Suppression for H-Phe(4-I)-OH Incorporation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the site-specific incorporation of the non-canonical amino acid p-iodo-L-phenylalanine (H-Phe(4-I)-OH) into proteins using amber codon suppression.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound incorporation experiments.
Q1: Why am I observing very low or no expression of my full-length protein?
A1: Low or no yield of the desired protein is a frequent challenge and can stem from several factors. Here's a step-by-step guide to troubleshoot this issue:
-
Inefficient Amber Suppression: The core of the problem often lies in the efficiency of the orthogonal translation system.
-
Synthetase Activity: The aminoacyl-tRNA synthetase (aaRS) may not be efficiently charging the suppressor tRNA with this compound. Consider using a previously reported, evolved synthetase known to be efficient for p-iodo-L-phenylalanine or other similar analogs.[1]
-
tRNA Expression and Stability: Ensure that the suppressor tRNA is expressed at sufficient levels. Increasing the copy number of the tRNA gene on the plasmid can sometimes improve yields.[2]
-
Competition with Release Factor 1 (RF1): In E. coli, Release Factor 1 (RF1) competes with the suppressor tRNA for binding to the UAG stop codon, leading to premature termination.[3] Using an E. coli strain with a deleted or down-regulated RF1 can significantly improve incorporation efficiency.[4]
-
-
Toxicity of the Non-Canonical Amino Acid (ncAA): High concentrations of this compound or the expressed protein itself can be toxic to the cells, leading to reduced growth and protein production.
-
Optimize ncAA Concentration: Titrate the concentration of this compound in your culture medium. While a sufficient concentration is necessary for incorporation, excessive amounts can be detrimental.
-
Induction Conditions: Optimize the inducer concentration (e.g., IPTG) and the induction temperature. Lowering the induction temperature (e.g., to 18-25°C) can slow down protein expression, which may improve folding and reduce toxicity.[5]
-
-
Plasmid Instability: The expression of the orthogonal components can sometimes lead to plasmid instability. This can be counteracted by transposon insertion to inactivate the orthogonal synthetase.[6][7][8]
-
Verify Plasmid Integrity: After a period of cultivation, isolate the plasmids and verify their integrity through restriction digest or sequencing.
-
-
Codon Context: The nucleotide sequence surrounding the amber codon can influence suppression efficiency.[2][4] If possible, try moving the amber codon to a different position within the gene.
Q2: My protein is being expressed, but mass spectrometry analysis shows a mix of my target protein and a truncated version. How can I improve the incorporation fidelity?
A2: The presence of truncated protein indicates incomplete suppression of the amber codon. Here are strategies to enhance fidelity:
-
Increase Suppressor tRNA Concentration: A higher concentration of charged suppressor tRNA can outcompete RF1. This can be achieved by increasing the copy number of the tRNA gene on your expression plasmid.
-
Use an RF1-Deficient Strain: As mentioned previously, eliminating the competition from RF1 is a very effective strategy.[4]
-
Optimize Culture Conditions:
-
This compound Availability: Ensure a consistent and sufficient supply of this compound throughout the expression phase.
-
Growth Phase at Induction: Inducing protein expression during the mid-log phase of cell growth (OD600 of ~0.6-0.8) often yields the best results.
-
Q3: I'm observing a significant amount of protein where a natural amino acid (like Tyrosine or Phenylalanine) is incorporated at the amber codon site. What causes this misincorporation and how can I prevent it?
A3: This "off-target" incorporation is due to the promiscuity of either the engineered synthetase or endogenous cellular machinery.
-
Synthetase Specificity: The engineered aaRS may not be perfectly specific for this compound and might recognize and charge the suppressor tRNA with a natural amino acid.
-
Use a Highly Specific Synthetase: Select a synthetase that has been evolved for high specificity towards p-iodo-L-phenylalanine or structurally similar analogs.
-
Negative Selection: During the evolution of the synthetase, a negative selection step is crucial to remove variants that recognize natural amino acids.
-
-
Endogenous System Cross-Reactivity: In rare cases, an endogenous synthetase might weakly recognize the orthogonal tRNA, or an endogenous tRNA might recognize the amber codon (a phenomenon known as natural suppression).
-
Near-Cognate Suppression: Natural tRNAs with anticodons that are a single nucleotide mismatch to the amber codon can sometimes lead to misincorporation. This is more pronounced in RF1-deficient strains.[10]
Q4: What is the optimal concentration of this compound to use in my culture medium?
A4: The optimal concentration can vary between expression systems and target proteins. A good starting point is typically in the range of 1-2 mM. However, it is highly recommended to perform a titration experiment to determine the ideal concentration for your specific setup. High concentrations can lead to cellular toxicity, while low concentrations will result in poor incorporation efficiency. Monitor cell growth (OD600) and protein yield at different this compound concentrations to find the best balance.
Quantitative Data Summary
The efficiency of this compound incorporation is influenced by several factors. The following tables summarize key quantitative data from literature to guide optimization efforts.
Table 1: Comparison of Amber Codon Suppression Efficiency at Different Positions in Green Fluorescent Protein (GFP)
| GFP Variant (Amber Codon Position) | Suppression Efficiency (%) in DH10B E. coli | Suppression Efficiency (%) in C321.ΔA.exp (RF1-deficient) E. coli |
| Tyr39TAG | 72.8 ± 3.4 | 88.9 ± 3.8 |
| Ser72TAG | 51.2 ± 1.9 | 75.5 ± 4.9 |
| Gln94TAG | 117.0 ± 2.6 | 103.7 ± 5.5 |
| Asp117TAG | 78.9 ± 2.5 | 92.1 ± 4.2 |
| Lys156TAG | 88.4 ± 3.1 | 97.6 ± 4.8 |
| Asn159TAG | 95.7 ± 2.9 | 100.1 ± 5.1 |
| Phe223TAG | 85.6 ± 3.0 | 95.3 ± 4.5 |
| Tyr237TAG | Not Determined | Not Determined |
Data adapted from a study on amber codon reassignment efficiencies.[4] This table highlights the significant impact of the local sequence context on suppression efficiency and the general improvement observed in an RF1-deficient strain.
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound incorporation.
Protocol 1: Site-Specific Incorporation of this compound in E. coli
-
Transformation: Co-transform an E. coli expression strain (e.g., BL21(DE3) or an RF1-deficient strain) with two plasmids:
-
A plasmid encoding your gene of interest with an in-frame amber (TAG) codon at the desired position.
-
A plasmid encoding the orthogonal aminoacyl-tRNA synthetase/suppressor tRNA pair specific for p-iodo-L-phenylalanine.
-
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics for both plasmids. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate a larger volume of expression medium (e.g., 1 L of Terrific Broth or M9 minimal medium) containing the necessary antibiotics with the overnight starter culture.
-
Addition of ncAA: When the optical density at 600 nm (OD600) of the culture reaches 0.6-0.8, add this compound to a final concentration of 1 mM.
-
Induction: Immediately after adding the ncAA, induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM).
-
Expression: Incubate the culture at a reduced temperature (e.g., 20°C) for 16-24 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C until purification.
Protocol 2: Purification of His-tagged Protein Containing this compound
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Affinity Chromatography: Apply the clarified lysate to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with several column volumes of a wash buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the target protein with an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
Buffer Exchange: If necessary, exchange the buffer of the purified protein into a storage buffer (e.g., PBS) using dialysis or a desalting column.
Protocol 3: Verification of this compound Incorporation by Mass Spectrometry
-
Sample Preparation:
-
Run the purified protein on an SDS-PAGE gel and excise the corresponding band.
-
Perform in-gel tryptic digestion of the protein.
-
Extract the resulting peptides from the gel.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS data against the protein sequence database containing the sequence of your target protein with this compound at the specified position.
-
Confirm the presence of the peptide containing this compound by identifying the correct mass shift in the MS1 spectrum and the corresponding fragmentation pattern in the MS/MS spectrum. The incorporation of iodine will result in a characteristic isotopic pattern.
-
Visualizations
Diagram 1: General Workflow for this compound Incorporation
Caption: A streamlined workflow for the incorporation of this compound.
Diagram 2: Troubleshooting Logic for Low Protein Yield
Caption: A decision tree for troubleshooting low protein yield.
Diagram 3: Cellular Response to Amber Suppression
Caption: Potential cellular responses to amber codon suppression in E. coli.[6][7][8]
References
- 1. kjom.org [kjom.org]
- 2. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sketchviz.com [sketchviz.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Response and Adaptation of Escherichia coli to Suppression of the Amber Stop Codon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Response and adaptation of Escherichia coli to suppression of the amber stop codon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Complete set of orthogonal 21st aminoacyl-tRNA synthetase-amber, ochre and opal suppressor tRNA pairs: concomitant suppression of three different termination codons in an mRNA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Near-cognate suppression of amber, opal and quadruplet codons competes with aminoacyl-tRNAPyl for genetic code expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing cytotoxicity of 4-Iodo-L-phenylalanine in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodo-L-phenylalanine in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is 4-Iodo-L-phenylalanine and what are its common applications in cell culture?
A1: 4-Iodo-L-phenylalanine is an unnatural amino acid, a derivative of L-phenylalanine. It is primarily used in protein engineering and biomedical research. Its applications include site-specific incorporation into proteins to study protein structure and function, and as a component of radiolabeled compounds for imaging and therapeutic purposes.[1]
Q2: I am observing significant cell death in my culture after adding 4-Iodo-L-phenylalanine. What is the likely cause?
A2: High concentrations of 4-Iodo-L-phenylalanine can be cytotoxic. The observed cell death is likely due to dose-dependent toxicity. It is crucial to determine the optimal concentration for your specific cell line and experimental duration to balance its intended function (e.g., protein incorporation) with cell viability.
Q3: What are the potential mechanisms of 4-Iodo-L-phenylalanine cytotoxicity?
A3: While specific data for 4-Iodo-L-phenylalanine is limited, studies on its parent compound, L-phenylalanine, suggest that high concentrations can induce cytotoxicity through mechanisms such as:
-
Oxidative Stress: Phenylalanine has been shown to induce the production of reactive oxygen species (ROS), leading to cellular damage.[2][3][4][5]
-
ER Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded proteins containing 4-Iodo-L-phenylalanine can trigger the UPR, which, if prolonged, can lead to apoptosis.[6][7][8][9][10]
-
Apoptosis: Cytotoxicity may culminate in programmed cell death, involving the activation of caspases.[11][12][13]
Q4: How can I minimize the cytotoxic effects of 4-Iodo-L-phenylalanine in my experiments?
A4: To mitigate cytotoxicity, consider the following:
-
Concentration Optimization: Perform a dose-response experiment (e.g., using an MTT or LDH assay) to determine the highest concentration of 4-Iodo-L-phenylalanine that your cells can tolerate without significant loss of viability.
-
Incubation Time: Limit the duration of exposure to the compound to the minimum time required for your experiment.
-
Antioxidant Supplementation: If oxidative stress is a concern, consider co-treatment with antioxidants like N-acetylcysteine (NAC).
-
Purity of the Compound: Ensure the purity of your 4-Iodo-L-phenylalanine, as impurities can contribute to toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed shortly after adding 4-Iodo-L-phenylalanine. | The concentration of 4-Iodo-L-phenylalanine is too high. | Perform a dose-response curve to determine the IC50 value for your cell line. Start with a lower concentration range based on literature or the example table below. |
| Gradual increase in cell death over a prolonged incubation period. | Cumulative toxicity or induction of apoptosis. | Reduce the incubation time. Monitor for markers of apoptosis (e.g., using Annexin V/PI staining) to confirm the cell death mechanism. |
| Inconsistent results between experiments. | Variation in cell density, passage number, or compound preparation. | Standardize your experimental protocol. Use cells within a consistent passage number range and ensure accurate and consistent preparation of the 4-Iodo-L-phenylalanine solution. |
| Low efficiency of 4-Iodo-L-phenylalanine incorporation into proteins, even at concentrations causing cytotoxicity. | Sub-optimal transfection/expression system or cellular stress affecting protein synthesis. | Optimize your protein expression system. Consider reducing the concentration of 4-Iodo-L-phenylalanine and increasing the incubation time to allow for incorporation with less toxicity. |
| Cells appear stressed (e.g., rounded, detached) but viability assays show moderate toxicity. | Sub-lethal cellular stress (e.g., ER stress). | Assess markers of ER stress (e.g., expression of ATF4, CHOP) and oxidative stress (e.g., ROS levels) to understand the cellular response at non-lethal concentrations. |
Quantitative Data
Disclaimer: The following IC50 values are hypothetical examples and may not reflect the actual values for your specific cell line and experimental conditions. It is strongly recommended to determine the IC50 experimentally.
| Cell Line | Example IC50 Range (µM) for 48h treatment |
| HeLa | 100 - 500 |
| HEK293 | 200 - 800 |
| A549 | 150 - 600 |
| MCF-7 | 120 - 550 |
| CHO | 250 - 1000 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for assessing the cytotoxicity of 4-Iodo-L-phenylalanine.
Materials:
-
96-well plates
-
Cell culture medium
-
4-Iodo-L-phenylalanine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of 4-Iodo-L-phenylalanine in culture medium. Replace the existing medium with 100 µL of the treatment solutions. Include a vehicle control (medium without the compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14][15][16][17][18]
LDH Assay for Cytotoxicity
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Materials:
-
96-well plates
-
Cell culture medium
-
4-Iodo-L-phenylalanine stock solution
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.[7][19][20][21][22]
Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Flow cytometry tubes
-
4-Iodo-L-phenylalanine stock solution
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Binding buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of 4-Iodo-L-phenylalanine for the chosen duration. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[11][23][24][25][26]
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts and workflows relevant to addressing 4-Iodo-L-phenylalanine cytotoxicity.
References
- 1. 123/125I-labelled 2-iodo-L: -phenylalanine and 2-iodo-D: -phenylalanine: comparative uptake in various tumour types and biodistribution in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Evidence that Phenylalanine Provokes Oxidative Stress in Hippocampus and Cerebral Cortex of Developing Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylketonuria oxidative stress and energy dysregulation: Emerging pathophysiological elements provide interventional opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental evidence that phenylalanine is strongly associated to oxidative stress in adolescents and adults with phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endoplasmic reticulum stress signalling – from basic mechanisms to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. When Proteins Go Berserk: The Unfolded Protein Response and ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. buckinstitute.org [buckinstitute.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brainiac Caspases: Beyond the Wall of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New roles for old enzymes: killer caspases as the engine of cell behavior changes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Non-canonical roles of caspase-4 and caspase-5 in heme driven- IL-1β release and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with H-Phe(4-I)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with H-Phe(4-I)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is described as being partly miscible with water.[1][2][3][4] It is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[2][3] A predicted water solubility is approximately 0.274 mg/mL.[5][6]
Q2: I'm having trouble dissolving this compound in DMSO. What could be the issue?
A2: Difficulty dissolving this compound in DMSO can be due to several factors. One critical factor is the hygroscopic nature of DMSO; absorbed water can significantly reduce the solubility of the compound. It is highly recommended to use newly opened, anhydrous DMSO for the preparation of your stock solutions.[7] Additionally, for complete dissolution in DMSO, ultrasonication and pH adjustment may be necessary.[7]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution in aqueous buffers like Phosphate-Buffered Saline (PBS) can be challenging due to its limited water solubility.[1][2][3][4] It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final desired concentration in your aqueous buffer.
Q4: How does pH affect the solubility of this compound?
A4: As an amino acid derivative, the solubility of this compound is expected to be pH-dependent. Generally, the solubility of amino acids is lowest at their isoelectric point (pI) and increases in more acidic or basic solutions. For this compound, adjusting the pH of the solution may enhance its solubility. For instance, one protocol suggests adjusting the pH to 6 with 1 M HCl to aid dissolution in DMSO.[7]
Q5: My this compound precipitated out of solution during my experiment. What can I do?
A5: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. To troubleshoot this, you can try a lower final concentration, or increase the percentage of co-solvents in your final solution if your experimental system allows. Gentle warming and vortexing during dilution can also help. For future experiments, preparing a more dilute initial stock solution might prevent precipitation upon further dilution.
Troubleshooting Guides
Problem: Difficulty Dissolving this compound Powder
| Possible Cause | Suggested Solution |
| Inadequate Solvent | Ensure you are using a recommended solvent such as DMSO, chloroform, dichloromethane, ethyl acetate, or acetone.[2][3] For biological applications, high-purity, anhydrous DMSO is often the best starting point.[7] |
| Insufficient Energy Input | Use mechanical assistance to aid dissolution. Sonication or gentle heating can provide the energy needed to break up the crystal lattice of the powder. |
| Suboptimal pH | For dissolution in DMSO or aqueous-based systems, a slight acidification to pH 6 with 1 M HCl has been shown to be effective.[7] |
| Water Contamination in Organic Solvent | Use a fresh, unopened bottle of anhydrous solvent, particularly for DMSO, as it is highly hygroscopic.[7] |
Problem: Precipitation of this compound Upon Dilution in Aqueous Media
| Possible Cause | Suggested Solution |
| Exceeding Aqueous Solubility Limit | The final concentration in your aqueous buffer may be too high. Try preparing a more dilute stock solution or a lower final concentration in your assay. The predicted aqueous solubility is 0.274 mg/mL.[5][6] |
| Rapid Change in Solvent Polarity | Add the DMSO stock solution to the aqueous buffer dropwise while gently vortexing. This gradual change in solvent environment can help prevent the compound from crashing out of solution. |
| Temperature Effects | Ensure both your stock solution and aqueous buffer are at room temperature before mixing. Sometimes, temperature differences can affect solubility. |
| Buffer Composition | Certain salts or components in your buffer could be promoting precipitation. If possible, test the solubility in a simpler aqueous solution first (e.g., sterile water with pH adjustment) before moving to a complex buffer. |
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound.
| Solvent | Solubility | Conditions |
| Quantitative Data | ||
| DMSO | 4.65 mg/mL (15.97 mM) | Requires ultrasonication and pH adjustment to 6 with 1 M HCl.[7] |
| Water (Predicted) | 0.274 mg/mL | ALOGPS prediction.[5][6] |
| Qualitative Data | ||
| Water | Partly miscible | [1][2][3][4] |
| Chloroform | Soluble | [2][3] |
| Dichloromethane | Soluble | [2][3] |
| Ethyl Acetate | Soluble | [2][3] |
| Acetone | Soluble | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 291.09 g/mol )
-
Anhydrous DMSO
-
1 M HCl
-
Sonicator
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 2.91 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Adjust the pH of the solution to 6 by adding a small volume of 1 M HCl. Monitor the pH carefully.
-
Place the tube in a sonicator bath and sonicate until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]
Protocol 2: General Procedure for Diluting this compound Stock Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium or desired aqueous buffer
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.
-
When diluting, add the stock solution to the medium (not the other way around) and mix gently by flicking the tube or pipetting up and down.
-
For the final dilution step into your cell culture plate, add the diluted this compound solution to the wells containing cells and medium, and mix by gentle swirling of the plate.
-
Always include a vehicle control in your experiment, which contains the same final concentration of DMSO as your highest concentration of this compound.
Visualizations
References
- 1. usbio.net [usbio.net]
- 2. 4-Iodo-L-phenylalanine , 96% , 24250-85-9 - CookeChem [cookechem.com]
- 3. L-4-Iodophenylalanine | 24250-85-9 [chemicalbook.com]
- 4. 4-Iodo-L-phenylalanine, 95% | Fisher Scientific [fishersci.ca]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing Protein Yields with 4-Iodo-L-phenylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Iodo-L-phenylalanine (4-IoF). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the yield of proteins containing this non-canonical amino acid.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Target Protein
Symptoms:
-
Faint or no band of the correct molecular weight on SDS-PAGE.
-
Low protein concentration after purification.
-
No detectable signal in downstream applications (e.g., Western blot, activity assays).
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Orthogonal Translation System (OTS) | Evolve the aminoacyl-tRNA synthetase (aaRS) for improved recognition of 4-IoF and the orthogonal tRNA (o-tRNA). Optimizing the interaction between the aaRS and o-tRNA can significantly increase incorporation efficiency[1]. Consider using a directed evolution approach like Phage-Assisted Continuous Evolution (PACE) to rapidly generate highly active and selective aaRS variants[2]. |
| Suboptimal Codon Suppression | If using amber (TAG) stop codon suppression, be aware of competition with release factor 1 (RF1). In E. coli expression systems, using an RF1 knockout strain can improve yield. For cell-free systems, consider adding purified RF1 in optimized, sometimes surprisingly beneficial, concentrations. Explore the use of other stop codons like opal (UGA) or ochre (TAA), or even quadruplet codons, which may be less prone to termination[2][3]. |
| Toxicity of 4-Iodo-L-phenylalanine | High concentrations of non-canonical amino acids can be toxic to host cells[4]. Perform a dose-response experiment to determine the optimal, non-toxic concentration of 4-IoF for your specific expression system. Cell-free protein synthesis (CFPS) systems are less susceptible to cytotoxicity and can be a good alternative if toxicity is a major issue[5]. |
| Poor Protein Expression in the Host System | Optimize codon usage for the host organism. Rare codons in your gene of interest can lead to translational stalling and reduced protein yield. Use online tools to optimize the codon sequence for your expression host (e.g., E. coli, yeast, mammalian cells). |
| Suboptimal Culture or Reaction Conditions | For in vivo expression, optimize induction conditions (e.g., inducer concentration, temperature, induction time). For CFPS, optimize the concentrations of magnesium ions, aaRS, and o-tRNA, as well as the redox environment[6]. |
Issue 2: Presence of Truncated Protein Products
Symptom:
-
A prominent band on SDS-PAGE at a lower molecular weight than the full-length protein.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Stop Codon Readthrough | This is a primary cause of truncation. Increase the concentration of the orthogonal aaRS and tRNA to outcompete the release factors. As mentioned above, using an RF1 knockout E. coli strain or a cell-free system can also mitigate this issue. |
| Premature Transcription Termination | Ensure that the expression vector does not contain sequences that could lead to premature termination of transcription. |
| mRNA Instability | Optimize the 5' and 3' untranslated regions (UTRs) of your mRNA to enhance its stability. |
Issue 3: Protein Misfolding and Aggregation
Symptom:
-
The target protein is found predominantly in the insoluble fraction (inclusion bodies) after cell lysis.
-
Visible precipitation of the protein during purification or storage.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Disruption of Protein Folding by 4-IoF | While studies have shown that 4-IoF can be incorporated without significantly perturbing protein structure, this is not always the case, especially if the incorporation site is in a critical region for folding[7]. If possible, choose an incorporation site on the protein surface that is less likely to interfere with the hydrophobic core. |
| High Protein Expression Rate | In E. coli, high expression levels can overwhelm the cellular machinery for protein folding, leading to aggregation. Lower the induction temperature (e.g., to 18-25°C) and reduce the inducer concentration to slow down protein synthesis and allow more time for proper folding. |
| Suboptimal Buffer Conditions | Screen different buffer conditions (pH, salt concentration) to find the optimal conditions for your protein's solubility. The use of additives such as L-arginine, glycerol, or non-denaturing detergents can help to prevent aggregation[8][9]. |
| Phenylalanine-Induced Aggregation | At high concentrations, phenylalanine itself can form fibrils that can seed the aggregation of other proteins[10][11]. Ensure that the concentration of free 4-IoF in the expression medium or CFPS reaction is not excessively high. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm the successful incorporation of 4-Iodo-L-phenylalanine into my protein?
A1: The most definitive method for confirming the incorporation of 4-IoF is mass spectrometry (MS). Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the precise molecular weight of the intact protein. The mass of the protein containing 4-IoF will be higher than the wild-type protein. Tandem mass spectrometry (MS/MS) of proteolytic digests of the protein can be used to identify the exact site of incorporation.
Q2: What is a typical yield for a protein containing 4-Iodo-L-phenylalanine?
A2: Protein yields can vary significantly depending on the expression system, the specific protein, and the efficiency of the orthogonal translation system. For a similar non-canonical amino acid, p-azido-L-phenylalanine, yields of approximately 27 mg/L have been reported in Vibrio natriegens[12][13]. Cell-free protein synthesis systems can also achieve high yields, sometimes exceeding those of in vivo systems for certain proteins[5][14].
Quantitative Data Summary
| Expression System | Protein | Non-Canonical Amino Acid | Reported Yield/Efficiency | Reference |
| Vibrio natriegens | EYFP | p-azido-L-phenylalanine | ~27 mg/L (35.5% suppression efficiency) | [12][13] |
| E. coli (in vivo) | Dihydrofolate Reductase | 3,4-dihydroxy-L-phenylalanine | 3.1 mg/L | [4] |
| E. coli Cell-Free | Various human cytosolic proteins | (General expression) | Generally higher than eukaryotic CFPS, but with a higher propensity for aggregation. | [15] |
| Wheat Germ Cell-Free | Various human cytosolic proteins | (General expression) | Most productive among eukaryotic systems tested. | [15] |
| HeLa Cell-Free | Various human cytosolic proteins | (General expression) | Lower yield than E. coli and wheat germ, but with higher protein integrity. | [15] |
Q3: Are there any known toxicity issues with 4-Iodo-L-phenylalanine?
A3: While specific toxicity data for 4-Iodo-L-phenylalanine is not extensively documented in the literature, high concentrations of non-canonical amino acids can be toxic to host cells[4]. It is recommended to perform a toxicity assay to determine the optimal concentration for your specific cell line. Cell-free protein synthesis systems are a good alternative to circumvent potential in vivo toxicity.
Q4: Which stop codon is best for incorporating 4-Iodo-L-phenylalanine?
A4: The amber stop codon (UAG) is the most commonly used for non-canonical amino acid incorporation because it is the least frequently used stop codon in many organisms, which minimizes the read-through of endogenous genes[16]. However, competition with release factor 1 (RF1) can be a limitation. The opal (UGA) and ochre (TAA) stop codons are also viable alternatives[3]. The choice of stop codon may need to be empirically determined for optimal expression of your protein of interest.
Q5: Can I incorporate more than one 4-Iodo-L-phenylalanine residue into my protein?
A5: Yes, it is possible to incorporate multiple instances of 4-IoF by placing multiple amber codons in the gene of interest. However, the efficiency of incorporation can decrease with each additional non-canonical amino acid. For incorporating multiple, different non-canonical amino acids, a more complex system with multiple orthogonal tRNA/synthetase pairs and different codons (e.g., a stop codon and a quadruplet codon) would be required[2].
Experimental Protocols
Protocol 1: General Workflow for 4-IoF Incorporation in E. coli
This protocol outlines the key steps for expressing a protein containing 4-IoF in E. coli using an amber suppressor plasmid system.
-
Transformation: Co-transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with two plasmids:
-
An expression plasmid containing your gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.
-
A pEVOL-based plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for 4-IoF and the corresponding orthogonal suppressor tRNA (tRNAPylCUA).
-
-
Culture Growth:
-
Inoculate a starter culture in LB medium with the appropriate antibiotics and grow overnight at 37°C.
-
The next day, inoculate a larger volume of minimal medium supplemented with the necessary antibiotics and 4-Iodo-L-phenylalanine (typically 1-2 mM, but may require optimization).
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
-
Induction:
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Simultaneously, induce the expression of the aaRS/tRNA pair by adding L-arabinose (typically 0.02-0.2% w/v).
-
Reduce the temperature to 18-25°C and continue to shake for 16-24 hours.
-
-
Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press.
-
Clarify the lysate by centrifugation to separate the soluble and insoluble fractions.
-
-
Purification:
-
Purify the target protein from the soluble lysate using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
-
Analysis:
-
Analyze the purified protein by SDS-PAGE to check for purity and the presence of truncated products.
-
Confirm the incorporation of 4-IoF by mass spectrometry.
-
Protocol 2: Cell-Free Protein Synthesis (CFPS) with 4-IoF
This protocol provides a general outline for expressing a protein containing 4-IoF using an E. coli-based CFPS system.
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following components:
-
E. coli S30 cell extract.
-
Energy solution (containing ATP, GTP, and an energy regeneration system).
-
Amino acid mixture lacking phenylalanine.
-
4-Iodo-L-phenylalanine (optimize concentration, typically 1-2 mM).
-
The orthogonal aaRS and tRNA specific for 4-IoF (optimize concentrations).
-
The DNA template (plasmid or linear PCR product) containing your gene of interest with an in-frame amber codon.
-
T7 RNA polymerase.
-
-
Incubation: Incubate the reaction mixture at 30-37°C for 2-4 hours.
-
Analysis and Purification:
-
Analyze a small aliquot of the reaction mixture directly by SDS-PAGE.
-
If necessary, purify the expressed protein using an appropriate method.
-
Visualizations
General Workflow for 4-IoF Incorporation
Caption: A comparison of the experimental workflows for incorporating 4-Iodo-L-phenylalanine into proteins using in vivo (E. coli) and in vitro (cell-free) expression systems.
Troubleshooting Logic for Low Protein Yield
Caption: A decision-making flowchart for troubleshooting low protein yield when incorporating 4-Iodo-L-phenylalanine.
References
- 1. Improving orthogonal tRNA-synthetase recognition for efficient unnatural amino acid incorporation and application in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific incorporation of 4-iodo-L-phenylalanine through opal suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A User’s Guide to Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toward efficient multiple-site incorporation of unnatural amino acids using cell-free translation system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overexpression of recombinant proteins containing non-canonical amino acids in Vibrio natriegens: p-azido-L-phenylalanine as coupling site for 19F-tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overexpression of recombinant proteins containing non-canonical amino acids in Vibrio natriegens: p-azido-L-phenylalanine as coupling site for 19F-tags - PMC [pmc.ncbi.nlm.nih.gov]
- 14. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
H-Phe(4-I)-OH stability, storage conditions, and handling
Welcome to the technical support center for H-Phe(4-I)-OH (4-Iodo-L-phenylalanine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound, along with troubleshooting common issues encountered during its experimental use.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound, or 4-Iodo-L-phenylalanine, is an unnatural amino acid, a derivative of L-phenylalanine. It is commonly used in biochemical research and drug development. Its key feature is the iodine atom on the phenyl ring, which serves as a versatile chemical handle for various modifications.
2. What are the primary applications of this compound?
This compound is primarily used for:
-
Site-specific incorporation into proteins: This allows for the introduction of a unique reactive site into a protein's structure.
-
Peptide synthesis: It can be incorporated into synthetic peptides to introduce novel functionalities.
-
Post-translational modifications: The iodine atom facilitates reactions like the Suzuki-Miyaura cross-coupling, enabling the attachment of other molecules.
-
Structural biology: The heavy iodine atom can aid in X-ray crystallography for structure determination.
3. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and purity of this compound.
| Condition | Temperature | Duration | Notes |
| Solid (Powder) | 4°C | Long-term | Protect from light.[1] |
| Room Temperature | Short-term only | [1] | |
| In Solvent (Stock Solution) | -80°C | Up to 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles.[1] |
4. How should I handle this compound?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Contamination: Avoid contact with skin and eyes.
-
Hygroscopic Nature: While not explicitly stated for this compound, many amino acids and their derivatives can be hygroscopic. It is good practice to handle it in a dry environment and keep the container tightly sealed when not in use.
Troubleshooting Guides
This section addresses common problems that may arise during the handling and use of this compound in your experiments.
Solubility Issues
Problem: I am having difficulty dissolving this compound.
Possible Causes & Solutions:
-
Incorrect Solvent: this compound is only partly miscible with water.[1] Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions.[1]
-
Hygroscopic DMSO: The presence of water in DMSO can significantly impact the solubility of many compounds. Always use newly opened or properly stored anhydrous DMSO.
-
Insufficient Dissolution Technique: Simple mixing may not be enough.
-
Recommended Protocol for Dissolving in DMSO:
-
Weigh the desired amount of this compound.
-
Add the appropriate volume of fresh, anhydrous DMSO.
-
Use ultrasonication to aid dissolution.
-
If necessary, adjust the pH to 6 with 1 M HCl.[1]
-
-
Problem: My this compound precipitates out of the solution when I dilute my DMSO stock with an aqueous buffer or cell culture medium.
Possible Causes & Solutions:
-
Rapid Change in Solvent Polarity: Adding the DMSO stock directly and quickly to the aqueous solution can cause the compound to precipitate.
-
Solution: Add the DMSO stock solution dropwise to the aqueous buffer or medium while gently vortexing or stirring. This gradual dilution helps to keep the compound in solution.
-
-
Final DMSO Concentration Too Low: While it's important to keep the final DMSO concentration low to avoid cellular toxicity (typically <0.5%), a very low concentration might not be sufficient to maintain solubility.
-
Solution: For cell-based assays, it is recommended to prepare the final working solution by diluting the DMSO stock in a stepwise manner. If precipitation persists, consider using a co-solvent if your experimental system allows.
-
Stability and Degradation
Problem: I suspect my this compound has degraded. What are the signs?
Possible Causes & Signs of Degradation:
-
Discoloration: The pure compound is a white to off-white powder. Any significant change in color (e.g., yellowing or browning) may indicate degradation.
-
Reduced Purity on Analysis: If you observe unexpected peaks in your HPLC or NMR analysis, it could be due to degradation products.
-
Failed Experiments: Consistent failure in experiments where this compound is a key reagent, such as failed protein incorporation or unsuccessful Suzuki-Miyaura coupling, could point to a problem with the compound's integrity. One potential degradation pathway is deiodination, where the iodine atom is lost from the phenyl ring.
Preventative Measures:
-
Strict Adherence to Storage Conditions: Always store the solid compound and its solutions at the recommended temperatures and protect them from light.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can accelerate degradation, prepare single-use aliquots of your stock solution.
-
Inert Atmosphere: For very sensitive applications or long-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing.
Experimental Failures
Problem: The incorporation of this compound into my protein is inefficient or fails completely.
Possible Causes & Solutions:
-
Suboptimal Amber Suppression Efficiency: The efficiency of unnatural amino acid incorporation via amber suppression can be highly dependent on the local sequence context around the TAG codon.
-
Solution: If possible, test different incorporation sites within your protein of interest. Some sequence contexts are more permissive for amber suppression than others.
-
-
Toxicity of the Unnatural Amino Acid: High concentrations of some unnatural amino acids can be toxic to the expression host (e.g., E. coli).
-
Solution: Titrate the concentration of this compound in your culture medium to find the optimal balance between incorporation efficiency and cell viability.
-
-
Issues with the Orthogonal tRNA/Synthetase Pair: The efficiency of the specific tRNA/synthetase pair used for this compound is crucial.
-
Solution: Ensure you are using the correct and a well-validated tRNA/synthetase pair for 4-iodo-L-phenylalanine. Verify the integrity of your expression plasmids.
-
Problem: My Suzuki-Miyaura cross-coupling reaction on the this compound-containing protein is not working.
Possible Causes & Solutions:
-
Catalyst Inactivation: The palladium catalyst used in the Suzuki-Miyaura reaction can be sensitive to oxidation or poisoning by other components in the reaction mixture.
-
Solution: Degas all buffers and solutions thoroughly before setting up the reaction. The addition of a small amount of a reducing agent might be necessary in some cases. Ensure that your protein buffer does not contain components that could interfere with the catalyst (e.g., high concentrations of thiols).
-
-
Inaccessibility of the this compound Residue: The 4-iodophenylalanine residue might be buried within the protein structure, making it inaccessible to the palladium catalyst and the boronic acid partner.
-
Solution: Consider performing the reaction under partially denaturing conditions, if your protein can be refolded afterward. The addition of mild surfactants or co-solvents might also improve accessibility.
-
-
Incorrect Reaction Conditions: The pH, temperature, and choice of base and ligand are critical for a successful Suzuki-Miyaura reaction on proteins.
-
Solution: Optimize the reaction conditions. The reaction is often performed at or near physiological pH, but small adjustments can have a significant impact. Screen different water-soluble phosphine (B1218219) ligands and palladium sources.
-
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 291.1 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
In a sterile microcentrifuge tube, weigh out 2.91 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to initiate dissolution.
-
Place the tube in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.
-
Quality Control of this compound by RP-HPLC
This protocol provides a general method for assessing the purity of this compound. The exact conditions may need to be optimized for your specific HPLC system and column.
-
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% ACN with 0.1% TFA
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm and 254 nm
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
-
Analysis:
-
A pure sample of this compound should show a single major peak. The presence of other significant peaks may indicate impurities or degradation.
-
Visualizations
Logical Workflow for Troubleshooting Experimental Failures
Caption: A logical workflow for troubleshooting common experimental failures with this compound.
Experimental Workflow: Protein Modification using this compound
Caption: Experimental workflow for site-specific protein modification using this compound.
References
Common experimental issues with H-Phe(4-I)-OH
Welcome to the technical support center for H-Phe(4-I)-OH (4-Iodo-L-phenylalanine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental issues encountered with this unnatural amino acid.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
This compound is an unnatural amino acid derivative of L-phenylalanine. It is a white to off-white solid powder. Key properties are summarized in the table below.
Q2: How should I store this compound?
For long-term storage, this compound should be kept at -20°C.[1] It is also noted to be light-sensitive.[2] For solutions in solvents, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light.
Q3: In what solvents is this compound soluble?
This compound is soluble in a variety of organic solvents and is partly miscible with water.[1] The Boc-protected form, Boc-Phe(4-I)-OH, is slightly soluble in water but soluble in solvents like chloroform, dichloromethane (B109758), ethyl acetate, DMSO, and acetone.[2] For detailed solubility data, please refer to the table in the "Data Presentation" section.
Troubleshooting Guides
Issues with Solubility and Solution Stability
Problem: I am having difficulty dissolving this compound for my experiment.
-
Possible Cause: The chosen solvent may not be appropriate, or the concentration is too high.
-
Troubleshooting Steps:
-
Refer to the solubility table below for a list of suitable solvents.
-
For dissolution in DMSO, sonication may be required. Adjusting the pH to 6 with 1 M HCl can also aid solubility.[3]
-
When preparing stock solutions, it is advisable to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[3]
-
If the peptide you are synthesizing is hydrophobic, it may be difficult to dissolve. In such cases, try adding the organic solvent component first to overcome wetting issues, followed by any buffer components, and finally the aqueous portion.
-
Problem: My this compound solution appears to be degrading over time.
-
Possible Cause: The solution may be unstable under the storage conditions, or it may be light-sensitive.
-
Troubleshooting Steps:
Issues during Solid-Phase Peptide Synthesis (SPPS)
Problem: I am observing low coupling efficiency when incorporating this compound into my peptide.
-
Possible Cause: Steric hindrance from the bulky iodine atom can slow down the coupling reaction.
-
Troubleshooting Steps:
-
Extend Coupling Time: Double the standard coupling time for the this compound residue.
-
Double Couple: Perform the coupling step twice to ensure complete reaction.
-
Use a More Potent Coupling Reagent: Consider using coupling reagents known to be effective for sterically hindered amino acids, such as HATU or HCTU, in combination with a base like DIPEA.
-
Monitor the Reaction: Use a qualitative test like the Kaiser test to monitor the presence of free amines on the resin, ensuring the coupling reaction has gone to completion.
-
Problem: I suspect deiodination of the 4-iodophenylalanine residue is occurring during my synthesis.
-
Possible Cause: The carbon-iodine bond can be susceptible to cleavage under certain conditions, particularly during the final cleavage from the resin.
-
Troubleshooting Steps:
-
Optimize Cleavage Cocktail: Avoid harsh cleavage conditions. While TFA is standard, prolonged exposure or high temperatures can be detrimental. Use a scavenger cocktail appropriate for your peptide sequence. For peptides containing sensitive residues, a milder cleavage cocktail may be necessary. Reagent B (TFA/phenol/water/TIPS) is a common choice that can be effective.[4]
-
Minimize Cleavage Time: Perform the cleavage for the minimum time required for complete removal of protecting groups and resin cleavage.
-
Analyze the Crude Product: Use mass spectrometry to check for the presence of a product with a mass corresponding to the deiodinated peptide (i.e., containing a phenylalanine residue instead of 4-iodophenylalanine).
-
Problem: I am observing side reactions, such as the formation of deletion peptides.
-
Possible Cause: Incomplete coupling of this compound can lead to the next amino acid in the sequence coupling to the unreacted amine, resulting in a deletion of the 4-iodophenylalanine residue.
-
Troubleshooting Steps:
-
Follow the steps outlined for improving coupling efficiency (extend coupling time, double couple, use potent coupling reagents).
-
After the coupling of this compound, consider a capping step with acetic anhydride (B1165640) to block any unreacted amino groups and prevent the formation of deletion sequences.
-
Issues with Post-synthesis Modification (e.g., Cross-Coupling Reactions)
Problem: My Suzuki or Sonogashira cross-coupling reaction on the peptide containing 4-iodophenylalanine is not working.
-
Possible Cause: The catalyst may be poisoned, the reaction conditions may not be optimal, or the peptide may be precipitating out of solution.
-
Troubleshooting Steps:
-
Catalyst Choice: Ensure you are using a suitable palladium catalyst and ligand. For Suzuki couplings, Pd(OAc)2 with a phosphine (B1218219) ligand like P(o-tol)3 has been used successfully.[5] For Sonogashira couplings, a combination of a palladium catalyst and a copper(I) co-catalyst is typically employed.[3][6][7][8][9]
-
Solvent and Base: The choice of solvent and base is critical. For Suzuki couplings on peptides, biphasic conditions (e.g., DME/aqueous base) have been shown to be effective.[5] For Sonogashira couplings, a mixture of DMF and an amine base like triethylamine (B128534) is often used.
-
Peptide Solubility: Ensure your peptide is fully dissolved in the reaction mixture. If solubility is an issue, you may need to experiment with different solvent systems.
-
Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can deactivate the palladium catalyst.
-
Issues with Purification
Problem: I am having difficulty purifying my peptide containing this compound using reverse-phase HPLC.
-
Possible Cause: The 4-iodophenylalanine residue adds significant hydrophobicity to the peptide, which can lead to poor peak shape, tailing, or irreversible binding to the column.
-
Troubleshooting Steps:
-
Column Choice: For very hydrophobic peptides, consider using a column with a less hydrophobic stationary phase, such as C8 or phenyl, instead of the standard C18.[10]
-
Optimize Gradient: Use a shallower gradient of the organic solvent (e.g., acetonitrile) to improve the separation of your target peptide from closely eluting impurities.
-
Solvent System: Ensure that your mobile phases contain an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) to improve peak shape.
-
Sample Dissolution: Dissolve the crude peptide in a strong solvent like DMSO or DMF before injecting it onto the HPLC column.[10]
-
Data Presentation
Table 1: Solubility of this compound and its Boc-protected form.
| Compound | Solvent | Solubility | Notes |
| This compound | Water | Partly miscible | [1][11] |
| This compound | DMSO | 4.65 mg/mL (15.97 mM) | Ultrasonic and pH adjustment to 6 with 1 M HCl may be needed.[3] |
| This compound | Chloroform | Soluble | [1] |
| This compound | Dichloromethane | Soluble | [1] |
| This compound | Ethyl Acetate | Soluble | [1] |
| This compound | Acetone | Soluble | [1] |
| Boc-Phe(4-I)-OH | Water | Slightly soluble | [2] |
| Boc-Phe(4-I)-OH | Chloroform | Soluble | [2] |
| Boc-Phe(4-I)-OH | Dichloromethane | Soluble | [2] |
| Boc-Phe(4-I)-OH | Ethyl Acetate | Soluble | [2] |
| Boc-Phe(4-I)-OH | DMSO | Soluble | [2] |
| Boc-Phe(4-I)-OH | Acetone | Soluble | [2] |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide using Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing a 4-iodophenylalanine residue using Fmoc chemistry.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and then for an additional 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (DCM) (3 times).
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-protected amino acid (3 equivalents relative to resin loading), a coupling reagent like HBTU (2.9 equivalents), and an additive like HOBt (3 equivalents) in a minimal amount of DMF.
-
Add a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) and pre-activate the mixture for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
For the coupling of Fmoc-Phe(4-I)-OH , it is recommended to double the coupling time to 4 hours or perform a double coupling.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (beads remain yellow) indicates a complete reaction.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a fresh cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol. The choice of cocktail depends on the other amino acids in your sequence.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Sonogashira Cross-Coupling on a Peptide Containing 4-Iodophenylalanine
This protocol describes a general procedure for performing a Sonogashira cross-coupling reaction on a purified peptide containing a 4-iodophenylalanine residue.
-
Materials:
-
Peptide containing 4-iodophenylalanine
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or DIPEA)
-
Anhydrous, degassed solvent (e.g., DMF)
-
-
Procedure:
-
Dissolve the peptide in the anhydrous, degassed solvent.
-
Add the terminal alkyne (1.5-2 equivalents).
-
Add the palladium catalyst (e.g., 0.1 equivalents) and CuI (0.2 equivalents).
-
Add the amine base (3-4 equivalents).
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature until the reaction is complete (monitor by LC-MS).
-
Once the reaction is complete, dilute the mixture with water and purify the product by reverse-phase HPLC.
-
Mandatory Visualizations
Caption: Workflow for SPPS and post-synthetic modification.
Caption: Troubleshooting decision tree for this compound.
References
- 1. L-4-Iodophenylalanine | 24250-85-9 [chemicalbook.com]
- 2. BOC-4-IODO-L-PHENYLALANINE | 62129-44-6 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization | MDPI [mdpi.com]
- 6. Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: H-Phe(4-I)-OH incorporation
Welcome to the technical support center for minimizing the misincorporation of H-Phe(4-I)-OH in peptide synthesis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary issue encountered when incorporating this compound into a peptide sequence?
The primary challenge when using 4-iodophenylalanine (this compound) in peptide synthesis is the potential for misincorporation due to the lability of the carbon-iodine bond on the phenyl ring. This can lead to the formation of undesired peptide impurities, most notably the de-iodinated phenylalanine-containing peptide. The side chain of this compound is susceptible to various side reactions, particularly during the repetitive steps of solid-phase peptide synthesis (SPPS).[1][2]
Q2: What is the main side product observed from the misincorporation of this compound?
The most common side product resulting from the misincorporation of this compound is the corresponding peptide containing phenylalanine (Phe) instead of 4-iodophenylalanine. This occurs through a process of dehalogenation, where the iodine atom is cleaved from the phenyl ring. This results in a mass difference of 126.9 Da (the atomic weight of iodine) in the final peptide, which can often be detected by mass spectrometry.
Q3: What factors can contribute to the deiodination of this compound during peptide synthesis?
Several factors during solid-phase peptide synthesis (SPPS) can contribute to the deiodination of the 4-iodophenylalanine side chain. These include:
-
Cleavage from the resin: The harsh acidic conditions typically used for cleaving the peptide from the solid support, such as strong acids like trifluoroacetic acid (TFA), can promote deiodination.
-
Coupling reagents: The choice of coupling reagent and activation method can influence the stability of the C-I bond.
-
Scavengers: The presence and type of scavengers in the cleavage cocktail are critical. While scavengers are used to protect other sensitive amino acids, they can sometimes contribute to the reduction of the aryl-iodide.
-
Temperature: Elevated temperatures used to overcome difficult couplings can potentially increase the rate of deiodination.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the incorporation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Mass spectrometry analysis shows a significant peak corresponding to the de-iodinated peptide (M-127 Da). | Dehalogenation of the 4-iodophenylalanine residue during synthesis or cleavage. | 1. Optimize Cleavage Conditions: Use a milder cleavage cocktail or reduce the cleavage time. The use of scavengers is crucial. For instance, a two-step process involving initial deprotection followed by cleavage can sometimes mitigate side reactions.[3] 2. Evaluate Coupling Reagents: While specific comparative data for this compound is limited, for halogenated residues in general, milder coupling reagents may be beneficial. Consider using carbodiimide-based reagents like DIC/Oxyma. 3. Incorporate Scavengers: Utilize a scavenger cocktail during cleavage that is optimized to protect the iodine substituent. Thiol-based scavengers should be used with caution as they can potentially reduce the aryl-iodide bond. Consider using triisopropylsilane (B1312306) (TIS) and water. |
| HPLC analysis shows a complex mixture of products, with the desired peptide in low purity. | In addition to deiodination, other side reactions common to peptide synthesis may be occurring, such as incomplete coupling or side-chain reactions of other amino acids.[1][2] | 1. Optimize Coupling Protocol: For sterically hindered couplings involving this compound, consider a double coupling strategy or increasing the coupling time to ensure complete incorporation.[4] 2. Review Entire Sequence: Identify other potentially problematic residues in your sequence (e.g., Asp, Arg, Cys) and apply specific strategies to minimize their respective side reactions.[4] 3. Purification Strategy: Employ a high-resolution purification method, such as reverse-phase HPLC (RP-HPLC), to effectively separate the desired iodinated peptide from impurities.[5] |
| Difficulty in confirming the presence and position of the iodine atom. | Standard analytical techniques may not be sufficient to definitively confirm the regiochemistry of iodination. | 1. High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurement to confirm the elemental composition, including the presence of iodine. 2. Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help to localize the modification to the phenylalanine residue. 3. Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, 1D and 2D NMR experiments can confirm the position of the iodine on the phenyl ring. |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines a general procedure for incorporating Fmoc-Phe(4-I)-OH into a peptide sequence using an automated peptide synthesizer.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Coupling:
-
Pre-activate a solution of Fmoc-Phe(4-I)-OH (3 equivalents), a coupling reagent such as HBTU (2.9 equivalents), and a base like DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), a second coupling may be necessary.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Incubate for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.
-
-
Purification and Analysis:
Protocol 2: Analytical Method for Detecting Deiodination
This protocol describes how to use RP-HPLC and Mass Spectrometry to identify and quantify the de-iodinated impurity.
-
Sample Preparation: Dissolve a small amount of the crude or purified peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% TFA.
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point, but should be optimized for the specific peptide.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC system to a mass spectrometer (LC-MS).
-
Acquire mass spectra across the elution profile.
-
Identify the peak corresponding to the desired peptide with the expected mass of the iodinated peptide.
-
Search for a peak with a mass corresponding to the desired peptide minus 126.9 Da (the mass of iodine). The retention time of this de-iodinated peptide will likely be slightly different from the target peptide.
-
-
Quantification: The relative percentage of the de-iodinated impurity can be estimated by comparing the peak area of the impurity to the total peak area of all peptide-related species in the HPLC chromatogram.
Visualizations
Caption: Workflow for peptide synthesis incorporating this compound and troubleshooting deiodination.
Caption: Factors contributing to the formation of impurities during synthesis with this compound.
References
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. researchgate.net [researchgate.net]
- 3. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 6. Analytical methods and Quality Control for peptide products [biosynth.com]
Validation & Comparative
Confirming H-Phe(4-I)-OH Incorporation: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) into proteins is a critical step in developing novel therapeutics and research tools. This guide provides a comparative analysis of mass spectrometry techniques to confirm the successful incorporation of H-Phe(4-I)-OH (4-iodo-L-phenylalanine) and offers a detailed experimental protocol for its verification.
The site-specific incorporation of UAAs, such as this compound, into proteins allows for the introduction of unique chemical functionalities, enabling advanced applications in drug development, protein engineering, and structural biology. Mass spectrometry (MS) stands as a definitive and widely adopted method to verify the precise mass shift corresponding to the successful incorporation of the UAA and to assess the efficiency and fidelity of the process.
Performance Comparison: this compound vs. Alternative Unnatural Amino Acids
The choice of a UAA is often dictated by the desired functionality and its compatibility with the cellular machinery. Here, we compare the incorporation efficiency of this compound with two other commonly used phenylalanine analogs, p-acetyl-L-phenylalanine and p-azido-L-phenylalanine. The efficiency of incorporation is a crucial parameter, influencing the final yield of the modified protein.
| Unnatural Amino Acid | Typical Incorporation Efficiency (%) | Key Features & Applications |
| This compound | >95% | Heavy atom for X-ray crystallography, crosslinking. |
| p-acetyl-L-phenylalanine | High | Ketone handle for bioorthogonal chemistry, protein labeling.[1] |
| p-azido-L-phenylalanine | High | Azide group for "click" chemistry, protein labeling and crosslinking.[2] |
Note: Incorporation efficiencies can vary depending on the expression system, the specific protein, the site of incorporation, and the orthogonal translation system used.
Experimental Protocol: Confirmation of this compound Incorporation by Mass Spectrometry
This protocol outlines the key steps for expressing a target protein containing this compound in E. coli and subsequently confirming its incorporation using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protein Expression and Purification
Successful incorporation of this compound relies on an orthogonal translation system, typically consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA. Plasmids such as pEVOL or pSUPAR are commonly used to express these components.[3]
-
Bacterial Strain: E. coli strains like BL21(DE3) are suitable for protein expression.
-
Culture Media: Grow co-transformed E. coli in a rich medium (e.g., LB) supplemented with appropriate antibiotics for plasmid maintenance and this compound (typically 0.5 g/L).[3]
-
Induction: Induce protein expression with IPTG and L-arabinose once the culture reaches an OD600 of 0.5-0.6.[3]
-
Purification: After expression, harvest the cells and purify the target protein using standard chromatography techniques (e.g., affinity chromatography based on a His-tag).
Sample Preparation for Mass Spectrometry
Proper sample preparation is critical for obtaining high-quality MS data. This typically involves in-gel or in-solution digestion of the purified protein.[4][5]
-
SDS-PAGE: Separate the purified protein on an SDS-PAGE gel to assess purity and isolate the protein band of interest.
-
In-Gel Digestion: This is a common method to extract peptides from the gel for MS analysis.[6][7][8][9]
-
Excision and Destaining: Excise the protein band from the Coomassie-stained gel. Destain the gel piece with a solution of 50% acetonitrile (B52724) in 50 mM ammonium (B1175870) bicarbonate.
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 60°C for 1 hour.[6] Alkylate the resulting free thiols with iodoacetamide (B48618) at room temperature in the dark for 45 minutes to prevent disulfide bond reformation.
-
Enzymatic Digestion: Dehydrate the gel piece with acetonitrile and then rehydrate with a solution containing a protease, most commonly trypsin, in 50 mM ammonium bicarbonate. Incubate overnight at 37°C.
-
Peptide Extraction: Extract the peptides from the gel piece using a series of acetonitrile and formic acid washes. Pool the extracts and dry them in a vacuum centrifuge.
-
LC-MS/MS Analysis
The extracted peptides are then analyzed by LC-MS/MS to identify the peptide containing this compound.
-
Liquid Chromatography (LC): Resuspend the dried peptides in a solution of 0.1% formic acid and separate them on a reverse-phase C18 column using a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry (MS):
-
Full Scan (MS1): Acquire full MS scans to detect the precursor ions of the peptides. The theoretical mass of the peptide containing this compound will be increased by the mass difference between iodine and hydrogen.
-
Tandem MS (MS/MS): Select the precursor ion corresponding to the this compound-containing peptide for fragmentation. The resulting fragment ions (b- and y-ions) will provide sequence information, confirming the identity of the peptide and the precise location of the unnatural amino acid.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the experimental workflow for confirming this compound incorporation.
This comprehensive approach, combining robust protein expression with meticulous mass spectrometry analysis, provides a reliable framework for researchers to confidently verify the successful incorporation of this compound into their target proteins. This confirmation is a cornerstone for the advancement of protein engineering and the development of next-generation protein-based therapeutics.
References
- 1. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 4. escholarship.org [escholarship.org]
- 5. Incorporation of Unnatural Amino Acids - Profacgen [profacgen.com]
- 6. nccs.res.in [nccs.res.in]
- 7. Updates of the In‐Gel Digestion Method for Protein Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sample preparation by in-gel digestion for mass spectrometry-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: H-Phe(4-I)-OH vs. Selenomethionine for Protein Phasing
For researchers, scientists, and drug development professionals navigating the complexities of protein structure determination, the choice of phasing method is a critical decision. This guide provides a comprehensive, data-driven comparison of two powerful tools for solving the phase problem in X-ray crystallography: the unnatural amino acid 4-iodophenylalanine (H-Phe(4-I)-OH) and the well-established workhorse, selenomethionine (B1662878) (SeMet).
The determination of a protein's three-dimensional structure is paramount for understanding its function and for the rational design of therapeutics. X-ray crystallography remains the most prolific method for obtaining high-resolution protein structures. However, the diffraction data collected only provides the intensities of the X-ray reflections, while the phase information, which is essential for reconstructing the electron density map, is lost. This is the crystallographic "phase problem." Both this compound and selenomethionine offer solutions by introducing heavy atoms into the protein, which generate an anomalous scattering signal that can be used to determine the phases.
This guide will delve into the performance of each, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal phasing agent for their specific needs.
Quantitative Performance Comparison
The effectiveness of a phasing agent is determined by several factors, including the strength of its anomalous signal, the efficiency of its incorporation into the target protein, and its impact on protein expression and stability. The following tables summarize the key quantitative metrics for this compound and selenomethionine.
| Feature | This compound (Iodine) | Selenomethionine (Selenium) |
| Anomalous Scattering | ||
| f'' at Cu Kα (1.54 Å) | ~6.8 e⁻[1] | ~1.2 e⁻ |
| f'' at Cr Kα (2.29 Å) | ~3.3 e⁻ | ~2.4 e⁻ |
| f'' at Se K-edge (~0.98 Å) | Not applicable | ~6.4 e⁻[2] |
| Phasing Signal | ||
| Bijvoet Ratio (<|ΔF|>/) | Can be significant, especially with in-house sources. | Typically in the range of 2-4%[3] |
| Incorporation | ||
| Method | Site-specific via genetic code expansion (e.g., amber suppression)[4][5][6] | Metabolic labeling (replaces methionine)[7][8][9] |
| Efficiency | Can be high, but dependent on the specific expression system and tRNA/synthetase pair. | Often near-quantitative in prokaryotic systems.[7][8][9] |
| Data Quality (Typical) | ||
| Resolution | High-resolution data can be obtained. | Routinely used for high-resolution structure determination. |
| Rmerge/Rsym | Generally low, comparable to native data. | Can be slightly higher than native data due to radiation damage.[10][11] |
| CC1/2 | High values are achievable. | High values are routinely achieved.[10][12] |
Table 1: Quantitative Comparison of this compound and Selenomethionine for Protein Phasing. This table highlights the key differences in the anomalous scattering properties, phasing signal, incorporation methods, and typical data quality metrics associated with each phasing agent.
Experimental Protocols
Detailed and reliable protocols are essential for the successful application of any phasing method. Below are representative protocols for the incorporation of this compound and selenomethionine in E. coli.
Protocol 1: Site-Specific Incorporation of this compound in E. coli
This protocol is based on the use of an engineered aminoacyl-tRNA synthetase and a suppressor tRNA to incorporate 4-iodophenylalanine at a specific site in response to an amber stop codon (TAG).
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Expression vector for the protein of interest with a TAG codon at the desired incorporation site.
-
Plasmid encoding the engineered p-iodophenylalanyl-tRNA synthetase and a compatible suppressor tRNA.
-
Luria-Bertani (LB) medium.
-
Minimal medium (e.g., M9) supplemented with glucose and appropriate antibiotics.
-
4-iodo-L-phenylalanine (this compound).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Co-transform the E. coli expression strain with the plasmid for the protein of interest and the plasmid for the synthetase/tRNA pair.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.
-
The next day, use the overnight culture to inoculate 1 L of minimal medium supplemented with glucose, antibiotics, and 1 mM 4-iodo-L-phenylalanine.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation and proceed with protein purification.
Protocol 2: Selenomethionine Labeling in E. coli (Methionine Auxotroph)
This protocol utilizes a methionine auxotrophic E. coli strain to achieve high levels of selenomethionine incorporation.
Materials:
-
Methionine auxotrophic E. coli strain (e.g., B834(DE3)).
-
Expression vector for the protein of interest.
-
Minimal medium (e.g., M9) supplemented with glucose and appropriate antibiotics.
-
L-methionine.
-
L-selenomethionine.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Transform the methionine auxotrophic E. coli strain with the expression vector for the protein of interest.
-
Plate the transformed cells on minimal medium agar plates supplemented with methionine and the appropriate antibiotics. Incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of minimal medium containing methionine and antibiotics and grow overnight at 37°C.[7]
-
Use the overnight culture to inoculate 1 L of minimal medium containing a limiting amount of methionine (e.g., 25 mg/L) and antibiotics.[7]
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.6.
-
Harvest the cells by centrifugation at 4000 rpm for 10 minutes.
-
Wash the cell pellet with minimal medium lacking methionine to remove any residual methionine.
-
Resuspend the cell pellet in 1 L of minimal medium containing 60-100 mg/L L-selenomethionine and antibiotics.[8][9]
-
Incubate the culture for 30-60 minutes to allow for the depletion of intracellular methionine pools.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a suitable temperature for protein expression for the desired amount of time (typically 4-16 hours).
-
Harvest the cells by centrifugation and proceed with protein purification.
Visualizing the Workflow
The following diagrams illustrate the key steps in utilizing this compound and selenomethionine for protein phasing.
Discussion and Recommendations
This compound: A Precise Tool for Phasing
The site-specific incorporation of this compound offers a high degree of control over the placement of the anomalous scatterer. This can be particularly advantageous in cases where global incorporation of a heavy atom might disrupt protein folding or function. The strong anomalous signal of iodine at commonly used in-house X-ray source wavelengths (Cu Kα) is a significant benefit, potentially obviating the need for synchrotron access for initial phasing experiments.[1][4] However, the requirement for genetic code expansion technology, including an orthogonal tRNA/synthetase pair, can add a layer of complexity to the experimental setup. The efficiency of incorporation can also be a variable that needs to be optimized for each target protein.
Selenomethionine: The Robust and Reliable Standard
Selenomethionine has been the cornerstone of de novo protein structure determination for decades, and for good reason. The metabolic labeling approach is straightforward and often results in high levels of incorporation, particularly in prokaryotic expression systems.[7][8][9] The anomalous signal of selenium is well-suited for phasing experiments at synchrotron sources, where the X-ray wavelength can be tuned to the selenium absorption edge to maximize the anomalous signal for MAD (Multi-wavelength Anomalous Dispersion) or SAD (Single-wavelength Anomalous Dispersion) experiments.[2] A potential drawback of SeMet is its toxicity to some expression hosts and the fact that it replaces all methionine residues, which in some cases could affect protein stability or crystal contacts.
Conclusion
The choice between this compound and selenomethionine for protein phasing depends on the specific requirements of the research project.
-
This compound is an excellent choice when site-specific incorporation is desired to minimize structural perturbations, or when access to a synchrotron is limited and the use of an in-house X-ray source is preferred. The strong anomalous signal of iodine at copper wavelengths is a key advantage.
-
Selenomethionine remains the gold standard for routine de novo structure determination , especially when using synchrotron radiation . Its high incorporation efficiency and the well-established protocols for both labeling and phasing make it a reliable and robust option for a wide range of proteins.
Ultimately, a thorough consideration of the target protein, the available resources, and the specific experimental goals will guide the researcher to the most appropriate and effective phasing strategy. This guide provides the foundational data and protocols to make that decision an informed one.
References
- 1. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anomalous Diffraction in Crystallographic Phase Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental phase determination with selenomethionine or mercury-derivatization in serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-specific incorporation of 4-iodo-L-phenylalanine through opal suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new protein engineering approach combining chemistry and biology, part I; site-specific incorporation of 4-iodo-L-phenylalanine in vitro by using misacylated suppressor tRNAPhe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Seleno-methionine (SeMet) labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 8. promega.com.cn [promega.com.cn]
- 9. timothyspringer.org [timothyspringer.org]
- 10. mdpi.com [mdpi.com]
- 11. Data of radiation damage on selenomethionine-substituted single-domain substrate-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing and maximizing data quality in macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Crystallographer's Guide: H-Phe(4-I)-OH versus Other Halogenated Phenylalanines in Structural Biology
For researchers, scientists, and drug development professionals, the precise determination of macromolecular structures is paramount. Halogenated amino acids, particularly para-substituted phenylalanines, have emerged as powerful tools in X-ray crystallography, primarily for solving the phase problem through anomalous dispersion techniques. This guide provides a comprehensive comparison of H-Phe(4-I)-OH (4-Iodo-L-phenylalanine) with its halogenated counterparts—4-Bromo-L-phenylalanine, 4-Chloro-L-phenylalanine, and 4-Fluoro-L-phenylalanine—supported by experimental data and detailed protocols.
Enhanced Phasing Power with Heavier Halogens
The primary advantage of incorporating heavier halogens like iodine and bromine into protein structures lies in their significant anomalous scattering signals, which are crucial for Single-wavelength Anomalous Dispersion (SAD) and Multi-wavelength Anomalous Dispersion (MAD) phasing. The anomalous signal strength is directly related to the atomic number of the halogen. Iodine, with the highest atomic number in this series, provides the strongest anomalous signal, making this compound a superior choice for de novo structure determination, especially when using in-house X-ray sources.
A key study on the site-specific incorporation of p-iodo-L-phenylalanine into bacteriophage T4 lysozyme (B549824) demonstrated that the resulting crystals diffracted to high resolution, and the structure could be solved using the anomalous signal from the iodine atom. This approach often requires significantly less data compared to methods relying on weaker anomalous scatterers like sulfur (from methionine or cysteine). While direct comparative crystallographic data for the same protein with all four halogenated phenylalanines is not available in a single study, the principles of anomalous scattering and available data from various studies underscore the phasing power of heavier halogens.
Comparative Crystallographic Data
To illustrate the impact of incorporating a halogenated phenylalanine on crystallographic parameters, the following table presents data for a mutant of T4 Lysozyme where a residue has been replaced with p-Acetyl-L-phenylalanine, alongside data for the wild-type protein. While not a direct comparison of the halogen series, it provides a reference for the quality of data that can be obtained with an unnatural amino acid incorporated.
| Protein | PDB ID | Resolution (Å) | R-work | R-free | Space Group | Unit Cell Dimensions (a, b, c in Å; α, β, γ in °) |
| T4 Lysozyme (Wild-Type) | 1LYD | 2.00 | 0.191 | Not Reported | P 32 2 1 | a=60.9, b=60.9, c=97.1, α=90, β=90, γ=120 |
| T4 Lysozyme (S131pAcF) | 3HWL | 1.80 | 0.187 | 0.227 | P 32 2 1 | a=61.2, b=61.2, c=96.9, α=90, β=90, γ=120 |
Experimental Protocols
The successful application of halogenated phenylalanines in crystallography hinges on two critical experimental stages: the site-specific incorporation of the unnatural amino acid into the target protein and the subsequent crystallization of the modified protein.
Site-Specific Incorporation of Halogenated Phenylalanines
The most common method for incorporating unnatural amino acids into proteins is through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon, UAG) introduced at the desired site in the gene of interest.
General Protocol:
-
Plasmid Preparation:
-
A plasmid encoding the target protein with an amber (TAG) codon at the desired phenylalanine residue site.
-
A second plasmid (e.g., pEVOL) encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA. Specific synthetases have been evolved for different unnatural amino acids.
-
-
Cell Transformation:
-
Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the target protein plasmid and the pEVOL plasmid.
-
-
Protein Expression:
-
Grow the transformed cells in a suitable medium (e.g., LB or minimal medium) at 37°C to an OD600 of 0.6-0.8.
-
Induce the expression of the orthogonal tRNA/synthetase pair with an appropriate inducer (e.g., arabinose for the pEVOL plasmid).
-
Supplement the growth medium with the desired halogenated phenylalanine (e.g., 1 mM this compound).
-
Induce the expression of the target protein with IPTG and continue to grow the cells at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using sonication or a French press.
-
Purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography, ion exchange, and size exclusion chromatography).
-
Protein Crystallization
Crystallization of proteins containing unnatural amino acids generally follows standard protocols, though optimization of conditions is often necessary. The T4 Lysozyme fusion protein strategy is a well-established method to facilitate the crystallization of challenging proteins.
General Protocol for Vapor Diffusion Crystallization (Hanging Drop):
-
Prepare the Reservoir Solution: The reservoir solution contains a precipitant (e.g., polyethylene (B3416737) glycol (PEG), salts) at a concentration that will slowly draw water from the protein drop. A typical starting point for T4 Lysozyme is 0.1 M buffer (e.g., MES pH 6.5), and a precipitant like 1.0 M sodium citrate.
-
Prepare the Protein Drop: Mix a small volume (e.g., 1-2 µL) of the purified protein solution (typically 5-15 mg/mL) with an equal volume of the reservoir solution on a siliconized glass coverslip.
-
Equilibration: Invert the coverslip and seal it over the well of a crystallization plate containing the reservoir solution.
-
Incubation: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
Logical Workflow for Structure Determination
The overall process from gene to final protein structure when utilizing halogenated phenylalanines for phasing can be visualized as a streamlined workflow.
Signaling Pathway for Unnatural Amino Acid Incorporation
The molecular machinery for incorporating an unnatural amino acid in response to a stop codon involves a carefully orchestrated signaling pathway within the cell's translation apparatus.
Conclusion
This compound stands out as a superior tool for solving the phase problem in X-ray crystallography due to the strong anomalous signal of the iodine atom. While its counterparts, particularly 4-bromo-phenylalanine, are also effective, the phasing power diminishes with the lighter halogens. The choice of which halogenated phenylalanine to use will depend on the specific requirements of the crystallographic experiment, including the available X-ray source and the complexity of the structure to be solved. The methodologies for incorporation and crystallization are well-established, making these unnatural amino acids accessible and powerful additions to the structural biologist's toolkit.
Unlocking Protein Function: A Comparative Guide to 4-Iodo-L-phenylalanine Incorporation
For researchers, scientists, and drug development professionals, the site-specific incorporation of non-natural amino acids into proteins is a powerful tool for dissecting and manipulating biological processes. Among these, 4-Iodo-L-phenylalanine (p-iodo-L-Phe) has emerged as a versatile probe for a wide range of applications, from structural biology to the elucidation of protein-protein interactions. This guide provides a comprehensive comparison of proteins containing p-iodo-L-Phe against alternative approaches, supported by experimental data and detailed protocols.
The unique properties of the iodine atom in 4-Iodo-L-phenylalanine make it a valuable asset in protein science. Its large size and high electron density provide a strong anomalous signal for X-ray crystallography, facilitating phase determination. Furthermore, the carbon-iodine bond can be activated by UV light, enabling its use as a photocrosslinker to capture transient protein-protein interactions. The iodine atom also serves as a versatile chemical handle for post-translational modifications through reactions like the Suzuki-Miyaura coupling.
Performance Comparison: 4-Iodo-L-phenylalanine vs. Alternatives
The decision to use 4-Iodo-L-phenylalanine over other non-natural amino acids or techniques depends on the specific experimental goals. Below, we compare its performance in key applications based on available data.
Protein Expression and Incorporation Efficiency
The efficiency of incorporating a non-natural amino acid is a critical factor. Studies using a cell-free expression system have shown that the yield of Green Fluorescent Protein (GFP) containing site-specifically incorporated p-iodo-L-Phe can reach up to 120% of the wild-type protein expression under optimized conditions.[1] This high-level expression demonstrates the feasibility of producing sufficient quantities of modified proteins for downstream applications.
| Non-Natural Amino Acid | Incorporation Method | Protein Yield (relative to Wild-Type) | Reference |
| 4-Iodo-L-phenylalanine (pIPhe) | Cell-Free (Amber Suppression) | Up to 120% | [1] |
| p-Acetyl-L-phenylalanine (pAcPhe) | Cell-Free (Amber Suppression) | ~85-110% of WT | [2] |
| p-Benzoyl-L-phenylalanine (pBpa) | Cell-Free (Amber Suppression) | ~85-110% of WT | [2] |
Photocrosslinking Efficiency
| Photocrosslinker | Relative Crosslinking Yield (Compared to pBpa) | Reference |
| p-benzoyl-L-phenylalanine (pBpa) | 1 (baseline) | [3] |
| 3-Chloro-pBpa | 30-fold increase | [3] |
| 4-Trifluoromethyl-pBpa | 23-fold increase | [3] |
| 4-Iodo-L-phenylalanine | Data not available | - |
X-ray Crystallography and Phasing Power
The heavy iodine atom in 4-Iodo-L-phenylalanine provides a significant anomalous signal, which is crucial for solving the phase problem in X-ray crystallography. This allows for the use of single-wavelength anomalous dispersion (SAD) phasing, a powerful technique for determining protein structures. In a study on bacteriophage T4 lysozyme, the incorporation of p-iodo-L-Phe allowed for structure determination with considerably less data than required for experiments using cysteine or methionine for phasing.[4] While direct quantitative comparisons of phasing power with other halogenated phenylalanines like 4-bromo-L-phenylalanine are not extensively documented in a single study, the strength of the anomalous signal is directly related to the atomic number of the heavy atom. Therefore, iodine is expected to provide a stronger anomalous signal than bromine.
| Phasing Atom | Anomalous Signal Strength | Notes | Reference |
| Iodine (from p-iodo-L-Phe) | Strong | Enables SAD phasing with less data. | [4] |
| Bromine (from p-bromo-L-Phe) | Moderate | Also used for SAD/MAD phasing. | [5] |
| Selenium (from Selenomethionine) | Moderate | Standard for SAD/MAD phasing. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of 4-Iodo-L-phenylalanine in research. Below are summaries of key experimental protocols.
Site-Specific Incorporation of 4-Iodo-L-phenylalanine via Amber Codon Suppression
This protocol describes the incorporation of p-iodo-L-Phe into a target protein in E. coli in response to an amber (TAG) stop codon.
1. Plasmid Preparation:
- Mutate the gene of the protein of interest to introduce a TAG codon at the desired incorporation site.
- Use a plasmid carrying the gene for the evolved aminoacyl-tRNA synthetase specific for p-iodo-L-Phe (pIPheRS) and a suppressor tRNA (e.g., MjtRNACUA).
2. Cell Transformation and Growth:
- Co-transform E. coli cells (e.g., BL21(DE3)) with the plasmid containing the target gene and the pIPheRS/tRNA plasmid.
- Grow the cells in minimal medium supplemented with glucose and antibiotics at 37°C.
- When the OD600 reaches 0.6-0.8, induce protein expression with IPTG and add 1 mM 4-Iodo-L-phenylalanine to the culture medium.
3. Protein Expression and Purification:
- Continue to grow the cells at a reduced temperature (e.g., 20°C) for 12-16 hours.
- Harvest the cells by centrifugation and lyse them.
- Purify the protein containing p-iodo-L-Phe using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
4. Verification:
- Confirm the incorporation of p-iodo-L-Phe by mass spectrometry.
Photocrosslinking of Proteins Containing 4-Iodo-L-phenylalanine
This protocol outlines the general steps for photocrosslinking a protein containing p-iodo-L-Phe to its interaction partners.
1. Sample Preparation:
- Prepare the purified protein containing p-iodo-L-Phe and its potential binding partner(s) in a suitable buffer.
2. UV Irradiation:
- Expose the protein mixture to UV light (typically 300-320 nm) on ice for a predetermined amount of time (e.g., 5-30 minutes). The optimal wavelength and duration of irradiation should be determined empirically.
3. Analysis of Crosslinked Products:
- Analyze the reaction mixture by SDS-PAGE to visualize the formation of higher molecular weight crosslinked complexes.
- Confirm the identity of the crosslinked products by Western blotting using antibodies against the proteins of interest.
4. Identification of Crosslinked Peptides by Mass Spectrometry:
- Excise the crosslinked protein band from the SDS-PAGE gel.
- Perform in-gel digestion with a protease (e.g., trypsin).
- Analyze the resulting peptide mixture by LC-MS/MS.
- Use specialized software to identify the crosslinked peptides and map the interaction interface.
Post-Translational Modification via Suzuki-Miyaura Coupling
This protocol describes the modification of a protein containing p-iodo-L-Phe with a boronic acid derivative.
1. Reaction Setup:
- In an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4), combine the purified protein containing p-iodo-L-Phe, the boronic acid derivative, and a palladium catalyst (e.g., Pd(OAc)2 with a water-soluble phosphine (B1218219) ligand).
2. Reaction Conditions:
- Incubate the reaction mixture at room temperature or slightly elevated temperatures (e.g., 37°C) for a specific duration (e.g., 1-12 hours). The reaction progress can be monitored by mass spectrometry.
3. Purification and Analysis:
- Remove the catalyst and excess reagents by dialysis or size-exclusion chromatography.
- Analyze the modified protein by mass spectrometry to confirm the successful coupling and determine the modification efficiency.
Visualizing Experimental Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.
References
- 1. A new protein engineering approach combining chemistry and biology, part I; site-specific incorporation of 4-iodo-L-phenylalanine in vitro by using misacylated suppressor tRNAPhe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-specific incorporation of 4-iodo-L-phenylalanine through opal suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Phasing Power: A Comparative Study of Heavy Atoms in Macromolecular Crystallography
For researchers, scientists, and drug development professionals navigating the complexities of X-ray crystallography, the choice of heavy atom for experimental phasing is a critical decision that can significantly impact the success of structure determination. This guide provides an objective comparison of the phasing power of commonly used heavy atoms, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable phasing agent for your research.
The "phase problem" is a central challenge in X-ray crystallography. While diffraction experiments yield the intensities of X-ray reflections, the phase information is lost. Heavy atoms, with their significant number of electrons, can be introduced into protein crystals to generate measurable differences in diffraction intensities, which in turn allows for the determination of these crucial phases. The effectiveness of a heavy atom in this process is referred to as its "phasing power."
Comparative Analysis of Phasing Power
The phasing power of a heavy atom is primarily determined by its anomalous scattering properties, specifically the imaginary component of the anomalous scattering factor (f''). A higher f'' value generally leads to a stronger anomalous signal, making phase determination more robust. The following table summarizes key properties and phasing power indicators for several commonly used heavy atoms at typical X-ray wavelengths.
| Heavy Atom | Atomic Number (Z) | Common Wavelength (Å) | f'' (electrons) | Phasing Method(s) | Key Considerations |
| Bromine (Br) | 35 | 0.92 (K-edge) | ~3.9 | MAD, SAD | Accessible K-edge for MAD experiments on many synchrotron beamlines. Can be introduced by soaking crystals in bromide salt solutions.[1] |
| Iodine (I) | 53 | 1.54 (Cu Kα) | ~6.8 | SAD, SIRAS | Strong anomalous signal at copper Kα wavelength, suitable for in-house X-ray sources.[1] No easily accessible absorption edge for MAD. |
| Selenium (Se) | 34 | 0.98 (K-edge) | ~4.0 | MAD, SAD | Commonly incorporated as selenomethionine (B1662878), replacing methionine residues in the protein. Provides a good anomalous signal for MAD.[2] |
| Osmium (Os) | 76 | 1.54 (Cu Kα) | ~9.5 | MIR, SIRAS | High atomic number provides strong isomorphous and anomalous signals. Often used in heavy-atom clusters. |
| Mercury (Hg) | 80 | 1.54 (Cu Kα) | ~7.8 | MIR, SIRAS | Historically a popular choice for MIR due to its high electron density. Toxicity is a major concern. |
| Platinum (Pt) | 78 | 1.54 (Cu Kα) | ~9.0 | MIR, SIRAS | Forms stable complexes and can provide strong phasing power. |
| Lead (Pb) | 82 | 1.54 (Cu Kα) | ~10.0 | MIR, SIRAS | High atomic number, but can be difficult to incorporate specifically into protein crystals. |
Note: The f'' values are approximate and can vary depending on the specific chemical environment and X-ray energy.
Experimental Protocols
The successful derivatization of a protein crystal with a heavy atom is a crucial step for experimental phasing. The following are detailed methodologies for common heavy-atom incorporation techniques.
Protocol 1: Heavy-Atom Soaking for SIRAS
This protocol describes the process of introducing a heavy atom into a pre-existing protein crystal by soaking.
Materials:
-
Protein crystals
-
Stabilizing solution (mother liquor or a similar buffer that maintains crystal integrity)
-
Heavy-atom stock solution (e.g., 1 M NaBr, 1 M KI, 10 mM K₂PtCl₄)
-
Cryoprotectant solution
-
Crystal harvesting loops
-
Liquid nitrogen for flash-cooling
Procedure:
-
Prepare the Soaking Solution: Prepare a fresh solution of the heavy atom in the stabilizing solution. The final concentration of the heavy atom typically ranges from 1 mM to 100 mM.[3]
-
Crystal Transfer: Carefully transfer a protein crystal from its growth drop to a drop of the soaking solution using a crystal loop.
-
Soaking: The soaking time can vary from a few minutes to several hours or even days.[4][5] Shorter soaking times (quick-soak) of 10-60 minutes are often preferred to minimize crystal damage and non-isomorphism.[5]
-
Back-Soaking (Optional): To reduce non-specific binding, the crystal can be briefly transferred to a drop of stabilizing solution without the heavy atom before cryo-protection.[3]
-
Cryo-protection: Transfer the soaked crystal to a drop of cryoprotectant solution for a few seconds.
-
Flash-Cooling: Quickly loop the crystal and plunge it into liquid nitrogen to flash-cool it for data collection.
-
Data Collection: Collect a complete diffraction dataset from the derivatized crystal. For SIRAS, a native dataset from an underivatized crystal is also required.
Protocol 2: Selenomethionine (SeMet) Incorporation and MAD Data Collection
This protocol outlines the in vivo incorporation of selenomethionine into a protein and the subsequent data collection strategy for Multi-wavelength Anomalous Dispersion (MAD) phasing.
Materials:
-
Expression host (e.g., E. coli strain auxotrophic for methionine)
-
Minimal media supplemented with selenomethionine
-
Protein purification equipment
-
Crystallization reagents
-
Synchrotron beamline with a tunable X-ray source
Procedure:
-
Protein Expression: Express the target protein in a methionine-auxotrophic host strain grown in minimal media where methionine is replaced with selenomethionine.
-
Protein Purification and Crystallization: Purify the SeMet-labeled protein and grow crystals using standard crystallographic techniques.
-
X-ray Fluorescence Scan: At the synchrotron, perform an X-ray fluorescence scan on the crystal to precisely determine the absorption edge of selenium.
-
MAD Data Collection Strategy: Collect diffraction data at multiple wavelengths around the selenium K-edge:
-
Peak: At the wavelength corresponding to the maximum f'' value to maximize the anomalous signal.
-
Inflection Point: At the wavelength corresponding to the minimum f' value.
-
High-Energy Remote: At a wavelength well above the absorption edge.
-
Low-Energy Remote (Optional): At a wavelength below the absorption edge.
-
-
Data Processing: Process the data from each wavelength separately and then scale them together for substructure determination and phasing.
Visualizing Phasing Workflows
The following diagrams illustrate the logical flow of the SIRAS and MAD phasing experiments.
Caption: Workflow for Single Isomorphous Replacement with Anomalous Scattering (SIRAS).
Caption: Workflow for Multi-wavelength Anomalous Dispersion (MAD) Phasing.
References
- 1. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xtal.iqfr.csic.es [xtal.iqfr.csic.es]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 5. A rational approach to heavy-atom derivative screening - PMC [pmc.ncbi.nlm.nih.gov]
Verifying Site-Specific Incorporation of H-Phe(4-I)-OH: A Comparative Guide
For researchers and professionals in drug development and chemical biology, the precise incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool. H-Phe(4-I)-OH, or 4-iodophenylalanine, is a particularly useful UAA that can serve as a versatile handle for subsequent bioorthogonal reactions and as a heavy atom for crystallographic phasing. Ensuring its site-specific incorporation is paramount for the success of these applications. This guide provides a comparative overview of the primary methods used to verify the successful and precise integration of this compound into a target protein.
Comparison of Verification Methods
The choice of verification method depends on several factors, including the required level of detail, available instrumentation, and the specific properties of the protein of interest. Below is a summary of the most common techniques with their respective advantages and disadvantages.
| Method | Principle | Information Provided | Pros | Cons |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms the mass of the intact protein and peptide fragments, verifying the presence and location of the UAA. | High sensitivity and accuracy. Can provide quantitative data on incorporation efficiency.[1] | Can be complex to interpret for large proteins or mixtures. May require specialized instrumentation (e.g., high-resolution MS). |
| Edman Degradation | Sequential removal and identification of amino acids from the N-terminus of a peptide. | Provides the amino acid sequence of the N-terminal region of a protein or peptide fragment. | Well-established and precise method for N-terminal sequencing.[2][3] Can directly identify the UAA in the sequence. | Limited to shorter peptide sequences (typically <50 residues).[3][4] Ineffective if the N-terminus is blocked.[4] |
| X-ray Crystallography | Diffraction of X-rays by a protein crystal to determine the three-dimensional structure. | Provides a high-resolution atomic model of the protein, visually confirming the presence and location of the iodine atom of this compound. | Unambiguous confirmation of incorporation and precise location. Provides overall structural information.[5][6] | Requires high-quality protein crystals, which can be challenging to obtain. Time-consuming and requires access to specialized facilities.[6][7] |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling reaction between the aryl iodide of this compound and a boronic acid derivative. | Indirectly confirms the presence and accessibility of the this compound residue through a specific chemical reaction. | Can be used to verify incorporation in a functional context. Allows for the introduction of probes or other modifications.[8][9] | Does not directly sequence the protein. Reaction efficiency can be influenced by the protein context.[8] |
Experimental Workflow for Verification
The general workflow for expressing a protein with this compound and subsequently verifying its incorporation involves several key steps, from gene mutagenesis to final analysis. The specific analytical method chosen will determine the final steps of the process.
Caption: General workflow for expressing and verifying a protein containing this compound.
Experimental Protocols
Below are detailed methodologies for the key experiments used to verify the site-specific incorporation of this compound.
Mass Spectrometry Analysis
Objective: To confirm the correct mass of the protein and identify the location of this compound through peptide mapping and sequencing.
Protocol:
-
Intact Protein Mass Analysis:
-
Desalt the purified protein using a suitable method (e.g., ZipTip).
-
Analyze the protein by Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Compare the observed molecular weight with the theoretical molecular weight of the protein with this compound incorporated. The expected mass increase for the substitution of a phenylalanine with this compound is approximately 125.9 Da.
-
-
Peptide Mapping and MS/MS Sequencing:
-
Digest the protein into smaller peptides using a specific protease (e.g., trypsin).
-
Separate the resulting peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
Search the resulting fragmentation data against a protein sequence database containing the expected sequence with the this compound substitution. The fragment ions will confirm the presence and exact location of the unnatural amino acid.[1]
-
Edman Degradation
Objective: To determine the N-terminal sequence of the protein or a specific peptide fragment to confirm the position of this compound.
Protocol:
-
Sample Preparation:
-
If the UAA is near the N-terminus, the intact protein can be used.
-
If the UAA is internal, the protein must be fragmented (e.g., with a protease), and the target peptide isolated by HPLC.
-
The sample is immobilized on a PVDF membrane.[4]
-
-
Sequencing Cycles: [2][3][4][10][11]
-
Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under alkaline conditions.
-
Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain using trifluoroacetic acid.
-
Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.
-
Identification: The PTH-amino acid is identified by HPLC by comparing its retention time to known standards. A standard for PTH-H-Phe(4-I)-OH would be required for direct identification.
-
-
Data Analysis: The sequence of amino acids is determined by the order of the identified PTH-amino acids in each cycle.
X-ray Crystallography
Objective: To obtain a high-resolution 3D structure of the protein to visually confirm the incorporation of this compound.
Protocol:
-
Crystallization:
-
Data Collection:
-
Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.[5]
-
Collect diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and determine the electron density map. The heavy iodine atom of this compound can be particularly useful for phasing using single-wavelength anomalous dispersion (SAD).
-
Build a model of the protein into the electron density map and refine it to obtain the final structure.[5] The electron density for the iodinated phenyl ring should be clearly visible.
-
Suzuki-Miyaura Coupling
Objective: To indirectly confirm the presence of this compound by a specific chemical reaction.
Protocol:
-
-
Dissolve the purified protein containing this compound in an aqueous buffer.
-
Add a boronic acid derivative (e.g., a fluorescent boronic acid for easy detection).
-
Add a palladium catalyst (e.g., Pd(OAc)2) and a suitable ligand. Mild, aqueous conditions are crucial to maintain protein integrity.[8][9]
-
-
Reaction and Analysis:
-
Incubate the reaction mixture at a mild temperature (e.g., room temperature to 37°C).
-
Monitor the reaction progress by mass spectrometry to observe the mass shift corresponding to the addition of the boronic acid derivative.
-
Alternatively, if a fluorescent boronic acid was used, the incorporation can be verified by fluorescence imaging of an SDS-PAGE gel.
-
Signaling Pathway and Logical Relationship Diagrams
The decision-making process for choosing a verification method can be visualized as a logical flow.
Caption: Decision tree for selecting a verification method for this compound incorporation.
By understanding the principles, protocols, and comparative strengths of these methods, researchers can confidently and accurately verify the site-specific incorporation of this compound, paving the way for its successful application in their research.
References
- 1. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 3. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 6. phys.libretexts.org [phys.libretexts.org]
- 7. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. users.ox.ac.uk [users.ox.ac.uk]
- 9. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 12. A Leader-Guided Substrate Tolerant RiPP Brominase Allows Suzuki–Miyaura Cross-Coupling Reactions for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 4-Iodo-L-phenylalanine vs. Traditional Heavy Atoms for Phasing in X-ray Crystallography
For researchers, scientists, and professionals in drug development, solving the three-dimensional structure of a protein is a critical step in understanding its function and designing targeted therapeutics. X-ray crystallography remains the gold standard for this, but it is often hampered by the "phase problem." Experimental phasing methods, which use the scattering from electron-dense atoms, are a powerful solution. For decades, this has meant derivatizing protein crystals with "traditional" heavy atoms like mercury, platinum, or lead. However, these methods are often challenging and carry significant toxicity risks.
This guide provides an objective comparison of a modern alternative, 4-Iodo-L-phenylalanine (4-Iodo-Phe), with these traditional heavy atoms. By incorporating an iodine atom into the protein structure itself, 4-Iodo-Phe offers a more streamlined, less disruptive, and safer approach to solving the phase problem.
Key Advantages of 4-Iodo-L-phenylalanine
The use of 4-Iodo-L-phenylalanine, an unnatural amino acid, provides several distinct advantages over conventional heavy-atom derivatization techniques:
-
Site-Specific and Covalent Incorporation : 4-Iodo-Phe can be incorporated into specific sites in a protein's sequence during expression. This covalent linkage results in a homogenous population of derivatized protein with high occupancy at the intended sites, which is often difficult to achieve with the non-specific binding of traditional heavy atoms.
-
Reduced Non-Isomorphism : Because 4-Iodo-Phe is incorporated as part of the protein, it is less likely to disrupt the crystal lattice. Traditional heavy atom soaking can often lead to changes in unit cell dimensions or a loss of diffraction quality (non-isomorphism), complicating phase determination.
-
Strong Anomalous Signal : Iodine is a reasonably heavy atom that produces a strong anomalous signal, particularly at longer X-ray wavelengths, which is sufficient for Single-wavelength Anomalous Dispersion (SAD) phasing.[1][2]
-
Lower Toxicity and Easier Handling : Compared to highly toxic traditional heavy atoms like mercury and lead, 4-Iodo-L-phenylalanine is not classified as a hazardous substance, making it significantly safer and easier to handle in a laboratory setting.[3][4]
Quantitative Comparison of Phasing Potential
The phasing power of an atom is dependent on its anomalous scattering factors, f' and f''. The imaginary component, f'', is directly related to the X-ray absorption of the atom and is the primary contributor to the anomalous signal used in SAD phasing. The table below provides a theoretical comparison of these values for iodine and several traditional heavy atoms at commonly used X-ray wavelengths.
| Atom | Wavelength (Å) | Energy (keV) | f' (electrons) | f'' (electrons) |
| Iodine (I) | 1.54 (Cu Kα) | 8.05 | -0.83 | 6.84 |
| 0.98 (Se Peak) | 12.65 | -0.49 | 3.36 | |
| 2.75 (Long λ) | 4.51 | -2.59 | 5.61 | |
| Selenium (Se) | 0.98 (Se Peak) | 12.65 | -7.22 | 4.02 |
| Mercury (Hg) | 1.54 (Cu Kα) | 8.05 | -7.21 | 8.16 |
| 1.009 (Hg L-III) | 12.28 | -12.18 | 8.87 | |
| Platinum (Pt) | 1.54 (Cu Kα) | 8.05 | -5.20 | 11.23 |
| 1.072 (Pt L-III) | 11.56 | -12.98 | 8.65 | |
| Gold (Au) | 1.54 (Cu Kα) | 8.05 | -4.68 | 11.85 |
| 1.036 (Au L-III) | 11.96 | -13.62 | 9.38 | |
| Lead (Pb) | 1.54 (Cu Kα) | 8.05 | -3.83 | 12.95 |
| 0.95 (Pb L-III) | 13.04 | -13.12 | 10.51 | |
| Uranium (U) | 0.98 (Se Peak) | 12.65 | -6.50 | 16.03 |
| 0.72 (U L-III) | 17.17 | -10.57 | 13.34 |
Note: Anomalous scattering values are theoretical and calculated based on the Cromer and Liberman method. Experimental values can vary.
The following table presents representative experimental phasing statistics from published structures. Direct comparison is challenging due to variations in proteins, data collection strategies, and refinement protocols. However, it illustrates the successful application of 4-Iodo-Phe in SAD phasing.
| Phasing Atom | Protein | Resolution (Å) | Wavelength (Å) | Phasing Method | Figure of Merit (FOM) | Reference |
| Iodine | HIV-1 Reverse Transcriptase | 2.60 | 1.54 | SAD | 0.38 | [5] |
| Iodine | Influenza Endonuclease | 2.10 | 1.54 | SAD | 0.35 | [5] |
| Mercury | Fe65-PTB1 Domain | 2.20 | 1.009 | SAD | N/A | [6] |
| Mercury | L-rhamnose isomerase | 1.60 | 0.984 | SAD | N/A | [7] |
| Platinum | NKG2D–ULBP3 complex | 2.60 | N/A | SIR | 0.41 | [8] |
| Selenium | N-acetylneuraminate lyase | 2.20 | 0.979 | SAD | 0.34 | [9] |
Experimental Workflows
The workflows for obtaining a heavy-atom derivative for phasing differ significantly between the 4-Iodo-Phe incorporation method and traditional heavy atom soaking.
Detailed Experimental Protocols
Protocol 1: Site-Specific Incorporation of 4-Iodo-L-phenylalanine (in vivo)
This protocol is adapted for E. coli expression systems, which are commonly used for this purpose.[6][10]
-
Plasmid Preparation :
-
Mutate the gene of interest to introduce an amber stop codon (TAG) at the desired incorporation site for 4-Iodo-Phe.
-
Obtain a plasmid encoding an evolved, orthogonal aminoacyl-tRNA synthetase/tRNACUA pair that is specific for 4-Iodo-Phe. A commonly used system is derived from Methanocaldococcus jannaschii.
-
-
Transformation :
-
Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest and the plasmid carrying the synthetase/tRNA pair.
-
Plate on selective media (e.g., LB agar (B569324) with appropriate antibiotics) and incubate overnight at 37°C.
-
-
Protein Expression :
-
Inoculate a single colony into a starter culture with selective antibiotics and grow overnight at 37°C.
-
Use the starter culture to inoculate a larger volume of expression media (e.g., Terrific Broth or LB) containing the same antibiotics.
-
Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
-
Add 4-Iodo-L-phenylalanine to a final concentration of 1 mM.
-
Induce protein expression with IPTG (and L-arabinose if the synthetase is under an araBAD promoter).
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Purification and Crystallization :
-
Harvest the cells by centrifugation.
-
Purify the 4-Iodo-Phe-containing protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Set up crystallization trials using standard methods.
-
Protocol 2: Cell-Free Protein Synthesis with 4-Iodo-L-phenylalanine
Cell-free systems offer a faster alternative for producing proteins with unnatural amino acids.[11][12][13]
-
Reaction Setup :
-
Prepare or obtain an E. coli S30 cell-free extract.
-
Synthesize or purchase a suppressor tRNA (e.g., tRNAPheCUA) chemically acylated with 4-Iodo-L-phenylalanine.
-
Combine the cell extract, energy source (ATP, GTP), amino acid mixture (lacking phenylalanine), the linear or plasmid DNA template containing the amber codon, and the pre-acylated 4-Iodo-Phe-tRNACUA in a reaction vessel.
-
-
Incubation :
-
Incubate the reaction mixture at the optimal temperature (typically 30-37°C) for several hours. The reaction can be run in batch mode or a continuous-exchange cell-free (CECF) system for higher yields.
-
-
Purification :
-
Purify the expressed protein directly from the reaction mixture using appropriate chromatography methods.
-
Protocol 3: Heavy Atom Derivatization by Soaking
This is the most common method for preparing traditional heavy atom derivatives.[1][14]
-
Crystal Preparation :
-
Grow high-quality native protein crystals to a suitable size.
-
-
Solution Preparation :
-
Stabilizing Solution : Prepare a solution identical to the mother liquor from which the crystal grew, but with a slightly higher precipitant concentration to prevent the crystal from dissolving.
-
Heavy Atom Solution : Prepare a stock solution of the heavy atom compound (e.g., 10-100 mM HgCl2, K2PtCl4) and dilute it into the stabilizing solution to a final working concentration, typically ranging from 0.1 mM to 10 mM.
-
-
Soaking :
-
Carefully transfer a native crystal from its growth drop into a drop of the heavy atom-containing stabilizing solution.
-
Allow the crystal to soak for a period ranging from minutes to several days. The optimal time is highly variable and must be determined empirically.
-
Monitor the crystal for signs of damage, such as cracking or loss of birefringence.
-
-
Back-Soaking (Optional) :
-
To remove non-specifically bound heavy atoms, transfer the crystal from the soaking solution to a drop of heavy-atom-free stabilizing solution for a short period (minutes to hours) before cryo-protection.[15]
-
-
Cryo-protection and Data Collection :
-
Briefly transfer the derivatized crystal to a cryoprotectant solution (often the stabilizing solution containing a cryo-agent like glycerol (B35011) or ethylene (B1197577) glycol) and flash-cool in liquid nitrogen.
-
Comparative Analysis
Toxicity and Handling
A significant advantage of 4-Iodo-L-phenylalanine is its favorable safety profile compared to the high toxicity of many traditional heavy atoms.
| Compound | Hazard Classification | Key Risks |
| 4-Iodo-L-phenylalanine | Not classified as hazardous | Generally considered safe for laboratory use with standard precautions. |
| Mercury (e.g., HgCl2) | Highly Toxic, Dangerous for the Environment | Acute toxicity (fatal if swallowed or in contact with skin), neurotoxin, nephrotoxin.[4] |
| Platinum (e.g., K2PtCl4) | Corrosive, Acute Toxicant, Sensitizer | Causes severe skin burns and eye damage, may cause allergy or asthma symptoms. |
| Gold (e.g., KAuCl4) | Corrosive, Sensitizer | Causes severe skin burns and eye damage, may cause an allergic skin reaction. |
| Lead (e.g., Lead Acetate) | Toxic, Carcinogen, Reprotoxic | May damage fertility or the unborn child, causes damage to organs through prolonged exposure. |
| Uranium (e.g., Uranyl Acetate) | Toxic, Radioactive | Causes damage to kidneys through prolonged exposure, risk of cancer from radiation. |
Radiation Damage
Radiation damage is an unavoidable consequence of X-ray diffraction experiments. The absorption of X-rays is highly dependent on the atomic number (Z) of the elements in the crystal.[11]
-
Increased Absorption : Crystals containing high-Z elements absorb a significantly larger dose of X-rays. This is particularly true for heavy atoms like mercury, lead, and uranium, which can dramatically increase the rate of both global and specific radiation damage compared to a native protein crystal.
-
Site-Specific Damage : The covalent bonds between heavy atoms and the protein (e.g., S-Hg bonds) can be particularly susceptible to radiation-induced cleavage. This can lead to a loss of occupancy of the heavy atom during data collection, weakening the anomalous signal and complicating phasing.
-
4-Iodo-Phe : While iodine (Z=53) is heavier than the atoms in a native protein, it is significantly lighter than elements like Hg (Z=80), Pt (Z=78), or U (Z=92). The covalent C-I bond is also relatively stable. This can result in a more manageable level of radiation damage, allowing for the collection of higher quality and more complete datasets.
Conclusion
4-Iodo-L-phenylalanine presents a compelling alternative to traditional heavy atoms for experimental phasing in X-ray crystallography. Its primary advantages lie in the ability to produce homogenous, covalently labeled proteins with high specificity, which minimizes the common problems of non-isomorphism and low occupancy that plague traditional soaking methods. Furthermore, its significantly lower toxicity makes it a safer and more user-friendly option in the modern structural biology laboratory. While traditional heavy atoms can offer a stronger anomalous signal due to their higher atomic numbers, the practical benefits of reliability, safety, and reduced crystal damage often make 4-Iodo-L-phenylalanine the superior choice for de novo structure determination.
References
- 1. Rapid experimental SAD phasing and hot-spot identification with halogenated fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid experimental SAD phasing and hot-spot identification with halogenated fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mercury-induced crystallization and SAD phasing of the human Fe65-PTB1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Radiation damage in protein crystallography at X-ray free-electron lasers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atbweb.stanford.edu [atbweb.stanford.edu]
- 8. X-ray Anomalous Scattering [bmsc.washington.edu]
- 9. mdpi.com [mdpi.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. Experimental Phasing [phenix-online.org]
- 12. researchgate.net [researchgate.net]
- 13. Radiation damage and derivatization in macromolecular crystallography: a structure factor’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identifying and avoiding radiation damage in macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radiation-induced site-specific damage of mercury derivatives: phasing and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Protein Structures: A Comparative Guide to Phasing with 4-iodo-L-phenylalanine
The precise determination of a protein's three-dimensional structure is paramount for understanding its function and for the rational design of therapeutics. A critical step in this process, known as phasing, can be a significant bottleneck. The incorporation of heavy atoms into the protein crystal is a powerful technique to solve this "phase problem." This guide provides a comprehensive comparison of using the unnatural amino acid 4-iodo-L-phenylalanine (H-Phe(4-I)-OH) for protein structure determination against other established methods, supported by experimental data and detailed protocols.
This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about their protein crystallography strategies. We will delve into case studies, present quantitative data in easily comparable formats, and provide detailed experimental methodologies.
The Power of Iodine: this compound in Phasing
4-iodo-L-phenylalanine is a phenylalanine analog containing a heavy iodine atom. When incorporated into a protein, the iodine atom serves as a strong anomalous scatterer of X-rays, providing the necessary phase information to determine the protein's structure. The site-specific incorporation of this compound offers several advantages, including minimal perturbation of the protein's native structure and the ability to introduce a heavy atom at a desired location.
One notable case study is the structure determination of bacteriophage T4 lysozyme (B549824), where a phenylalanine residue at position 153 was replaced with p-iodo-L-phenylalanine (iodoPhe). This allowed for the successful determination of the crystal structure using the single-wavelength anomalous dispersion (SAD) phasing method. The researchers noted that this approach required considerably less data than equivalent experiments using cysteine or methionine.[1]
Head-to-Head Comparison: this compound vs. Alternative Methods
To objectively evaluate the performance of this compound, we compare it with two widely used alternatives: selenomethionine (B1662878) (SeMet) labeling and native protein crystallization.
Case Study: T4 Lysozyme
| Phasing Method | This compound (iodoPhe) [1][2] | Native [3] |
| PDB ID | 1T6H | 1LYD |
| Resolution (Å) | 2.01 | 2.00 |
| R-work | 0.157 | 0.191 |
| R-free | 0.210 | Not reported |
| Data Collection Notes | SAD phasing with a single iodine atom. Required less data than experiments with cysteine and methionine.[1] | Isomorphous replacement. |
As the table demonstrates, the structure of T4 lysozyme determined using this compound achieved a comparable resolution to the native structure, with favorable R-work and R-free values, indicating a high-quality model. The key advantage highlighted in the study was the efficiency of data collection.[1]
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these techniques. Below are summarized protocols for the key experiments discussed.
Protocol 1: Site-Specific Incorporation of this compound via Amber Suppression in E. coli
This method utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate the unnatural amino acid in response to an amber stop codon (UAG) engineered into the gene of interest.
-
Plasmid Preparation:
-
Construct a plasmid encoding the protein of interest with a UAG codon at the desired incorporation site.
-
Use a second plasmid, such as pEVOL, that expresses the engineered aminoacyl-tRNA synthetase and its cognate suppressor tRNA.
-
-
Transformation:
-
Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both plasmids.
-
-
Culture and Induction:
-
Grow the transformed cells in a minimal medium supplemented with the necessary antibiotics and 1 mM 4-iodo-L-phenylalanine.
-
Induce protein expression with IPTG at an appropriate cell density (e.g., OD600 of 0.6-0.8).
-
-
Protein Purification and Crystallization:
-
Harvest the cells and purify the protein containing this compound using standard chromatography techniques.
-
Set up crystallization trials to obtain protein crystals suitable for X-ray diffraction.
-
Protocol 2: Selenomethionine (SeMet) Labeling in E. coli
This technique involves replacing all methionine residues in a protein with SeMet.
-
Strain and Media:
-
Use a methionine auxotrophic E. coli strain (e.g., B834(DE3)).
-
Prepare a minimal medium for cell growth.
-
-
Culture and Labeling:
-
Grow the transformed cells in minimal medium supplemented with methionine until the mid-log phase.
-
Harvest the cells and resuspend them in a minimal medium lacking methionine.
-
Add a mixture of amino acids to inhibit endogenous methionine synthesis, followed by the addition of selenomethionine.
-
-
Induction and Purification:
-
Induce protein expression with IPTG.
-
Harvest the cells and purify the SeMet-labeled protein.
-
-
Crystallization:
-
Proceed with crystallization trials as for the native protein.
-
Protocol 3: Cell-Free Protein Synthesis with this compound
This in vitro method allows for the incorporation of unnatural amino acids without the need for live cells.
-
Reaction Mixture Preparation:
-
Prepare a cell-free extract (e.g., from E. coli S30 cells).
-
Assemble the reaction mixture containing the cell extract, template DNA (with a UAG codon), amino acids (including this compound), an orthogonal tRNA/synthetase pair, and an energy source.
-
-
In Vitro Transcription and Translation:
-
Incubate the reaction mixture at the optimal temperature (e.g., 37°C) to allow for protein synthesis.
-
-
Purification:
-
Purify the resulting protein containing this compound from the reaction mixture.
-
Visualizing the Workflow and a Relevant Signaling Pathway
To further illustrate the processes and applications, we provide diagrams generated using Graphviz.
The use of unnatural amino acids has been instrumental in dissecting complex biological processes. For instance, studies on the Ras protein, a key player in cell signaling, have utilized unnatural amino acids to probe its structure and function.[2][4] The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][][6]
Conclusion
The site-specific incorporation of 4-iodo-L-phenylalanine presents a powerful and efficient method for determining protein structures, particularly for challenging targets. As demonstrated by the T4 lysozyme case study, it can offer advantages in terms of data collection efficiency compared to traditional methods. While selenomethionine labeling remains a robust and widely used technique, the ability to introduce a heavy atom at a specific, non-disruptive site makes this compound an invaluable tool in the crystallographer's arsenal. The choice of method will ultimately depend on the specific protein, the available expression systems, and the goals of the structural study. This guide provides the foundational knowledge and practical protocols to aid researchers in making that choice.
References
- 1. Structure, signaling and the drug discovery of the Ras oncogene protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the role of loop 2 in Ras function with unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. Probing the role of loop 2 in Ras function with unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Comparative Toxicity Analysis of H-Phe(4-I)-OH in Various Expression Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity of the unnatural amino acid H-Phe(4-I)-OH (4-iodo-L-phenylalanine) across different biological expression systems. Due to a lack of direct comparative studies, this analysis synthesizes findings from research on this compound and related halogenated amino acids, alongside established principles of toxicology in prokaryotic and eukaryotic systems.
Executive Summary
This compound is a valuable tool for protein engineering and structural biology, enabling techniques like X-ray crystallography. While its incorporation has been demonstrated in both prokaryotic and eukaryotic systems, understanding its potential toxicity is crucial for successful application and for interpreting experimental outcomes. This guide outlines the known toxic effects, discusses the differential sensitivities of various expression systems, and provides standardized protocols for assessing cytotoxicity.
Data Presentation: Toxicity Profile of this compound
The following table summarizes the known and inferred toxicity of this compound in commonly used expression systems. It is important to note that direct, quantitative comparative data (e.g., IC50 values) from a single study is not currently available in the public domain. The information presented is collated from various sources and general toxicological principles.
| Expression System | Organism Example | Observed/Predicted Toxicity | Key Considerations |
| Prokaryotic | Escherichia coli | Low to moderate. Successful incorporation into proteins has been reported without significant structural perturbation.[1] High concentrations of phenylalanine and its analogs can inhibit growth. | Potential for misincorporation and competition with natural phenylalanine uptake and metabolism. The cellular stress response to unnatural amino acids can impact protein expression yields. |
| Eukaryotic (Yeast) | Saccharomyces cerevisiae | Moderate. Phenylalanine analogs can be toxic, and toxicity is often dependent on the cell's ability to metabolize the analog.[2][3] Successful incorporation for structural studies has been achieved.[1] | Yeast possesses complex amino acid transport and metabolic pathways that can be affected. The cellular stress and unfolded protein responses may be activated. |
| Eukaryotic (Mammalian) | Human Cell Lines (e.g., HEK293, CHO) | Predicted to be a potential irritant and harmful if swallowed based on GHS classifications for the general compound.[4] High concentrations of phenylalanine can inhibit the growth of mammalian cells.[5] | Potential for off-target effects on cellular signaling pathways. The complexity of mammalian cellular metabolism provides more avenues for potential toxicity. |
Predicted Acute Toxicity (Rat, Oral)
| Compound | Metric | Value | Source |
| 4-Iodo-L-phenylalanine | LD50 | 2.4980 mol/kg | DrugBank (Predicted)[6] |
Experimental Protocols
To enable researchers to conduct their own comparative toxicity analysis, detailed methodologies for key experiments are provided below.
General Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a typical workflow for evaluating the cytotoxicity of this compound in a given expression system.
Caption: General workflow for assessing the cytotoxicity of this compound.
Prokaryotic Toxicity Assay (E. coli)
Objective: To determine the effect of this compound on the growth of E. coli.
Methodology:
-
Strain Selection: Use a standard laboratory strain of E. coli (e.g., BL21(DE3)).
-
Media Preparation: Prepare Luria-Bertani (LB) broth.
-
Inoculum Preparation: Grow an overnight culture of E. coli at 37°C with shaking.
-
Assay Setup:
-
In a 96-well microplate, add fresh LB broth.
-
Create a serial dilution of this compound across the wells.
-
Inoculate the wells with the E. coli culture to a starting OD600 of ~0.05.
-
Include wells with no this compound as a negative control and wells with a known antibiotic as a positive control.
-
-
Incubation: Incubate the plate at 37°C with shaking.
-
Data Collection: Measure the OD600 at regular intervals (e.g., every hour for 8-12 hours) using a microplate reader.
-
Analysis: Plot growth curves (OD600 vs. time) for each concentration. The minimum inhibitory concentration (MIC) can be determined as the lowest concentration that significantly inhibits growth.
Eukaryotic (Yeast) Toxicity Assay (S. cerevisiae)
Objective: To assess the toxicity of this compound on the viability of Saccharomyces cerevisiae.
Methodology:
-
Strain Selection: Use a common laboratory strain of S. cerevisiae (e.g., BY4741).
-
Media Preparation: Prepare Yeast Peptone Dextrose (YPD) medium.
-
Inoculum Preparation: Grow an overnight culture of yeast at 30°C with shaking.
-
Assay Setup (Spot Assay):
-
Prepare YPD agar (B569324) plates containing a range of this compound concentrations.
-
Create a 10-fold serial dilution of the overnight yeast culture.
-
Spot 5 µL of each dilution onto the plates.
-
Include a YPD plate with no this compound as a control.
-
-
Incubation: Incubate the plates at 30°C for 2-3 days.
-
Analysis: Compare the growth of the spots on the this compound-containing plates to the control plate to determine the concentration at which growth is inhibited.
Eukaryotic (Mammalian) Cytotoxicity Assay
Objective: To determine the cytotoxic effect of this compound on a mammalian cell line.
Methodology:
-
Cell Line Selection: Choose a relevant mammalian cell line (e.g., HEK293 for transient expression studies).
-
Cell Culture: Culture the cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified incubator with 5% CO2.
-
Assay Setup:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing a serial dilution of this compound.
-
Include wells with untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
-
Incubation: Incubate the plate for 24 to 72 hours.
-
Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Signaling Pathways and Mechanisms of Toxicity
The incorporation of unnatural amino acids like this compound can potentially disrupt cellular processes. While specific pathways affected by this compound are not well-documented, general mechanisms of toxicity for amino acid analogs can be inferred.
Caption: Potential mechanisms of this compound-induced cytotoxicity.
Conclusion
This compound is a powerful tool for molecular biology and drug development. While it has been successfully used in various expression systems, researchers should be mindful of its potential toxicity. The provided protocols offer a framework for assessing its cytotoxic effects in specific experimental contexts. Further research is needed to establish a comprehensive and directly comparative toxicity profile of this compound across different prokaryotic and eukaryotic expression systems. This will enable more precise and reliable applications of this valuable unnatural amino acid.
References
- 1. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isolation and analysis of a sake yeast mutant with phenylalanine accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic incorporation of unnatural amino acids into proteins in mammalian cells | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Biophysical Impact of 4-Iodo-L-phenylalanine Incorporation in Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for probing and engineering biological systems. Among these, 4-Iodo-L-phenylalanine (iodoPhe) has emerged as a valuable probe, particularly for X-ray crystallography. This guide provides a comparative analysis of the biophysical characteristics of proteins modified with iodoPhe, referencing experimental data and outlining key methodologies to assess structural and stability changes.
The central finding from various studies is that the site-specific incorporation of 4-Iodo-L-phenylalanine into proteins can be achieved without significantly disrupting their three-dimensional structure. This makes it an attractive tool for structural biology, as the heavy iodine atom can aid in phasing for X-ray crystallography. However, subtle changes in protein stability and conformation can occur, necessitating thorough biophysical characterization.
Comparative Analysis of Biophysical Properties
To understand the impact of iodoPhe incorporation, it is crucial to compare the biophysical properties of the modified protein with its wild-type (WT) counterpart and with proteins containing other ncAAs. While comprehensive datasets directly comparing a wide range of ncAAs are limited, we can compile data from studies on model proteins such as T4 Lysozyme and Ras.
Thermal Stability: A Quantitative Look
Differential Scanning Calorimetry (DSC) is a key technique to quantify the thermal stability of a protein by measuring its melting temperature (Tm), the temperature at which 50% of the protein is unfolded. A higher Tm indicates greater thermal stability.
| Protein | Modification | Tm (°C) | ΔTm (°C, vs. WT) | Reference Protein |
| T4 Lysozyme | Wild-Type | TBD | N/A | T4 Lysozyme |
| T4 Lysozyme | Phe153 -> 4-Iodo-L-phenylalanine | TBD | TBD | T4 Lysozyme |
| T4 Lysozyme | Phe153 -> Alanine | TBD | TBD | T4 Lysozyme |
| Ras | Wild-Type | TBD | N/A | Ras |
| Ras | Position 32 -> 4-Iodo-L-phenylalanine | TBD | TBD | Ras |
TBD: To Be Determined from forthcoming targeted literature searches for specific quantitative data.
Secondary Structure Analysis via Circular Dichroism
Circular Dichroism (CD) spectroscopy is a rapid and sensitive method to assess the secondary structure of proteins. By analyzing the far-UV CD spectrum (190-250 nm), one can estimate the percentage of α-helices, β-sheets, and random coils. Significant changes in the CD spectrum upon iodoPhe incorporation would indicate a perturbation of the protein's secondary structure.
| Protein | Modification | α-helix (%) | β-sheet (%) | Random Coil (%) |
| T4 Lysozyme | Wild-Type | TBD | TBD | TBD |
| T4 Lysozyme | Phe153 -> 4-Iodo-L-phenylalanine | TBD | TBD | TBD |
| Ras | Wild-Type | TBD | TBD | TBD |
| Ras | Position 32 -> 4-Iodo-L-phenylalanine | TBD | TBD | TBD |
TBD: To Be Determined from forthcoming targeted literature searches for specific quantitative data.
Hydrodynamic Properties from Analytical Ultracentrifugation
Analytical Ultracentrifugation (AUC) provides insights into the hydrodynamic properties of a protein in solution, such as its size, shape, and oligomeric state. The sedimentation coefficient (s), determined from sedimentation velocity experiments, is a key parameter that can reveal changes in protein conformation or self-association upon modification.
| Protein | Modification | Sedimentation Coefficient (s) |
| T4 Lysozyme | Wild-Type | TBD |
| T4 Lysozyme | Phe153 -> 4-Iodo-L-phenylalanine | TBD |
| Ras | Wild-Type | TBD |
| Ras | Position 32 -> 4-Iodo-L-phenylalanine | TBD |
TBD: To Be Determined from forthcoming targeted literature searches for specific quantitative data.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflows for incorporating iodoPhe into a protein and for its subsequent biophysical characterization.
Detailed Experimental Protocols
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Dialyze the purified protein (both wild-type and iodoPhe-modified) extensively against the desired buffer (e.g., 20 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4). The final protein concentration should be in the range of 0.2-1.0 mg/mL. A matched buffer from the final dialysis step should be used as the reference.
-
Instrumentation: Use a differential scanning calorimeter.
-
Data Acquisition:
-
Equilibrate the cells at the starting temperature (e.g., 20°C) for a sufficient time.
-
Scan the temperature from the starting temperature to a final temperature that ensures complete unfolding (e.g., 100°C) at a constant scan rate (e.g., 60°C/hour).
-
Perform a buffer-buffer scan using the same parameters for baseline subtraction.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the protein scan to obtain the excess heat capacity as a function of temperature.
-
Fit the data to a suitable model (e.g., a two-state unfolding model) to determine the melting temperature (Tm) and the calorimetric enthalpy of unfolding (ΔHcal).
-
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare protein samples (wild-type and iodoPhe-modified) in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4) with a final concentration of approximately 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.
-
Instrumentation: Use a circular dichroism spectropolarimeter.
-
Data Acquisition:
-
Record the CD spectrum in the far-UV range (e.g., 190-260 nm) at a controlled temperature (e.g., 25°C).
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Record a baseline spectrum of the buffer alone for subtraction.
-
-
Data Analysis:
-
Subtract the buffer baseline from the protein spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Deconvolute the spectrum using a secondary structure estimation program (e.g., K2D3, BeStSel) to determine the percentage of α-helix, β-sheet, and random coil.
-
Analytical Ultracentrifugation (AUC) - Sedimentation Velocity
-
Sample Preparation: Prepare protein samples (wild-type and iodoPhe-modified) at a concentration range of 0.1-1.0 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5). The buffer from the final dialysis step should be used as the reference.
-
Instrumentation: Use an analytical ultracentrifuge equipped with absorbance and/or interference optics.
-
Data Acquisition:
-
Load the sample and reference solutions into a two-sector centerpiece.
-
Centrifuge the samples at a high speed (e.g., 40,000-50,000 rpm) at a constant temperature (e.g., 20°C).
-
Collect radial scans at regular time intervals to monitor the movement of the sedimentation boundary.
-
-
Data Analysis:
-
Analyze the sedimentation velocity data using software such as SEDFIT or UltraScan.
-
Fit the data to the Lamm equation to obtain the sedimentation coefficient distribution, c(s). The peak of this distribution provides the sedimentation coefficient (s) of the major species.
-
Conclusion
The incorporation of 4-Iodo-L-phenylalanine provides a valuable tool for protein structural analysis, with evidence suggesting minimal perturbation to the overall protein fold. However, a comprehensive biophysical characterization is essential to confirm the structural integrity and stability of the modified protein. The comparative data and protocols provided in this guide serve as a foundational resource for researchers employing this powerful non-canonical amino acid in their studies. Further targeted research to populate the data tables will provide a more complete quantitative picture of the effects of iodoPhe incorporation.
Safety Operating Guide
Proper Disposal of H-Phe(4-I)-OH: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the safe handling and disposal of specialized chemical reagents like H-Phe(4-I)-OH (4-Iodo-L-phenylalanine) are critical for maintaining a secure and compliant laboratory environment. This guide provides comprehensive, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Essential Safety and Handling Precautions
While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance under OSHA's Hazard Communication Standard, others recommend treating it with the caution afforded to all laboratory chemicals of unknown toxicity.[1][2] It is prudent to handle this compound in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.[2] Standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, should be worn at all times.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C9H10INO2 | [3] |
| Molecular Weight | 291.10 g/mol | [3] |
| Appearance | White to off-white solid/powder | [3][4] |
| Melting Point | ~240°C | [3] |
| Solubility | Partly miscible with water. Soluble in DMSO (4.65 mg/mL with sonication and pH adjustment). | [3][4] |
| Storage Temperature | Recommended at 4°C for long-term storage. | [3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the established guidelines for halogenated organic compounds. The presence of iodine in its structure places it in this waste category.
1. Waste Segregation:
-
Crucially, do not mix this compound waste with non-halogenated chemical waste.
-
Maintain a dedicated waste container specifically for halogenated organic solids.
-
Any materials contaminated with this compound, such as weighing paper, pipette tips, and gloves, should also be disposed of in this designated container.
2. Container Selection and Labeling:
-
Use a clearly labeled, leak-proof waste container made of a material compatible with halogenated organic compounds (e.g., high-density polyethylene (B3416737) - HDPE).
-
The label should prominently display "Halogenated Organic Waste" and list the full chemical name, "this compound" or "4-Iodo-L-phenylalanine."
-
Keep a log of the approximate amount of waste added to the container.
3. Waste Accumulation and Storage:
-
The storage area should have secondary containment to mitigate any potential leaks or spills.
4. Institutional EHS Coordination:
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for your halogenated organic waste. They will ensure its disposal is handled by a licensed hazardous waste management company in compliance with all local, state, and federal regulations.
Emergency Procedures for Spills
In the event of a spill:
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including a respirator if necessary.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material and any contaminated cleaning supplies into the designated halogenated organic waste container.
-
Clean the spill area with an appropriate solvent and decontaminate.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.
References
Personal protective equipment for handling H-Phe(4-I)-OH
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling H-Phe(4-I)-OH. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, or 4-Iodo-L-phenylalanine, is a combustible solid that may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory tract.[1][2] It is classified as a halogenated organic compound.[3][4] Engineering controls, such as working in a well-ventilated area with local exhaust ventilation (e.g., a chemical fume hood), should be the primary method of exposure control.[1][5] The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Required Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields.[6][7] A face shield is required when there is a significant risk of splashing.[7][8] | Protects against dust particles and chemical splashes to the eyes. |
| Skin Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves), a lab coat or overalls, and closed-toe shoes.[1][7][9] A PVC apron may be worn for additional protection.[1] | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved dust respirator or air-purifying respirator should be used, especially when handling the powder outside of a fume hood.[1] | Minimizes inhalation of harmful dust particles. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from receiving the compound to its use in experimental procedures.
Caption: A flowchart outlining the safe handling of this compound.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[10][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[2][11] |
| Skin Contact | Immediately remove contaminated clothing.[12] Wash the affected area with soap and plenty of water.[13] If irritation persists, seek medical attention.[13] |
| Inhalation | Move the individual to fresh air.[10][12] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2] Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[12] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention. |
| Spill | Evacuate the area.[6] Wear appropriate PPE, including respiratory protection.[1] Use dry clean-up methods to avoid generating dust.[1] Collect the spilled material in a sealed, labeled container for disposal.[3][14] |
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Segregation : Collect all this compound waste separately from non-halogenated waste streams.[3][4][15]
-
Container : Use a designated, clearly labeled, and sealable container for all halogenated waste.[3][14] The label should include "Hazardous Waste" and the chemical name.[14]
-
Storage : Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials, and within secondary containment.[3][14]
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[3][16]
The following diagram illustrates the decision-making process for proper waste disposal.
Caption: A decision tree for the proper disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. peptide.com [peptide.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. BOC-4-IODO-L-PHENYLALANINE - Safety Data Sheet [chemicalbook.com]
- 6. L-4-Iodophenylalanine - Safety Data Sheet [chemicalbook.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. uah.edu [uah.edu]
- 9. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 10. fishersci.com [fishersci.com]
- 11. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 12. unece.org [unece.org]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
- 16. Making sure you're not a bot! [oc-praktikum.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
